N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGYDMDIFMVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Abstract
This technical guide provides a comprehensive overview of the synthetic methodology for preparing N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, a compound of interest in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable two-step synthesis commencing from 4-ethylaniline and dicyandiamide. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines methods for analytical validation. The content is structured to offer both theoretical insight and practical guidance for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Retrosynthetic Analysis
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine belongs to the class of substituted 2,4-diamino-1,3,5-triazines. This heterocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The synthetic accessibility and chemical stability of the triazine core make it an attractive building block for creating diverse chemical libraries.
The most logical and industrially scalable approach to synthesizing asymmetrically substituted 2,4-diamino-1,3,5-triazines involves the formation of a biguanide intermediate followed by cyclization. This strategy offers high convergence and utilizes readily available starting materials.
A retrosynthetic analysis of the target molecule reveals two key precursors: 4-ethylaniline and dicyandiamide. The synthesis hinges on the initial formation of the N-(4-ethylphenyl)biguanide backbone, which then undergoes an intramolecular cyclization to form the stable 1,3,5-triazine ring.
Figure 1: Retrosynthetic analysis of the target compound.
Primary Synthetic Pathway: The Biguanide Route
The synthesis is efficiently executed in a two-step sequence. The first step involves the acid-catalyzed addition of an aniline to dicyandiamide to form a biguanide hydrochloride salt. The second step is a base-mediated cyclization, often with an ester, to yield the final triazine product.
Step 1: Synthesis of N-(4-ethylphenyl)biguanide hydrochloride
The formation of the biguanide intermediate is a critical step. It proceeds via the reaction of 4-ethylaniline with dicyandiamide (also known as cyanoguanidine).[2]
Causality and Mechanistic Insight: The reaction is typically performed under acidic conditions. The acid serves to protonate the nitrile group of dicyandiamide, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by the amino group of 4-ethylaniline.[3] Using the hydrochloride salt of the aniline is a common and effective strategy, as it ensures the presence of acid and improves the solubility of the amine in aqueous or alcoholic solvent systems.[4] The reaction kinetics are first-order with respect to both the aniline and dicyandiamide.[3]
Figure 2: Overall experimental workflow for the synthesis.
Step 2: Cyclization to N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
The isolated biguanide intermediate is then cyclized to form the triazine ring. While various reagents can be used for this transformation, a common method involves condensation with an ester or a nitrile under basic conditions.[5][6] For the synthesis of a 6-unsubstituted triazine (where the 6-position is hydrogen), cyclization with an orthoformate ester is typically employed. However, the specified target molecule is a 2,4-diamino triazine, which is more directly formed from the biguanide without an additional carbon source for the C6 position. The literature often describes the direct formation of 6-aryl-2,4-diamino-1,3,5-triazines by reacting the biguanide intermediate with an appropriate aryl ester in the presence of a base.[5] In the absence of a C6 substituent source, the biguanide itself can cyclize, though this is less common for forming this specific scaffold. A more direct route involves the reaction of cyanoguanidine with a nitrile.
For the purpose of this guide, we will adapt a general and robust procedure for forming 6-substituted-2,4-diamino-1,3,5-triazines, which is the most well-documented approach. In this case, since the target has no substituent at the 6-position other than hydrogen, the cyclization is simplified. The reaction of an N-arylbiguanide with a source for the final nitrogen and carbon atoms of the ring, or more simply, cyclization of the biguanide itself under specific conditions, leads to the product. A more direct and well-established method for 2,4-diamino-1,3,5-triazines is the reaction of dicyandiamide with a nitrile.[7]
Given the structure, a highly plausible route is the condensation of N-(4-ethylphenyl)biguanide with a reagent like ethyl formate under basic conditions to provide the C6-hydrogen atom and facilitate ring closure.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis of N-(4-ethylphenyl)biguanide hydrochloride
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Ethylaniline | 121.18 | 12.12 g | 0.10 |
| Dicyandiamide | 84.08 | 8.41 g | 0.10 |
| Conc. HCl (37%) | 36.46 | ~8.2 mL | ~0.10 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethylaniline (12.12 g, 0.10 mol) and ethanol (100 mL).
-
Stir the mixture until the aniline is fully dissolved.
-
Slowly add concentrated hydrochloric acid (~8.2 mL, 0.10 mol) to the solution. An exotherm may be observed, and the 4-ethylaniline hydrochloride salt may precipitate.
-
Add dicyandiamide (8.41 g, 0.10 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to facilitate drying.
-
Dry the product, N-(4-ethylphenyl)biguanide hydrochloride, under vacuum to a constant weight.
Protocol 2: Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(4-ethylphenyl)biguanide HCl | 241.72 | 12.09 g | 0.05 |
| Sodium Methoxide (NaOMe) | 54.02 | 2.97 g | 0.055 |
| Ethyl Formate | 74.08 | 5.56 g | 0.075 |
| Methanol | 32.04 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-ethylphenyl)biguanide hydrochloride (12.09 g, 0.05 mol) and methanol (100 mL).
-
Slowly add sodium methoxide (2.97 g, 0.055 mol) to the suspension. Stir for 15 minutes at room temperature.
-
Add ethyl formate (5.56 g, 0.075 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. A solid product should precipitate.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine as a white crystalline solid.
-
Dry the final product under vacuum.
Characterization and Analytical Validation
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets, ~7.0-7.5 ppm), ethyl group protons (quartet for CH₂, ~2.6 ppm; triplet for CH₃, ~1.2 ppm), amine protons (broad singlets, variable ppm). |
| ¹³C NMR | Aromatic carbons, ethyl group carbons, and three distinct signals for the triazine ring carbons (~165-170 ppm). |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₄N₅⁺. |
| FTIR | N-H stretching vibrations (~3300-3500 cm⁻¹), C=N stretching of the triazine ring (~1550-1650 cm⁻¹), and aromatic C-H stretching. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Conclusion
This guide has detailed a reliable and well-precedented synthetic route for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. By following the two-step process involving the formation of a biguanide intermediate and subsequent base-catalyzed cyclization, researchers can access this valuable compound from inexpensive and readily available starting materials. The provided protocols, mechanistic insights, and analytical guidelines offer a complete framework for the successful synthesis and validation of the target molecule.
References
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved from [8] 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020-03-25). National Institutes of Health. Retrieved from Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). (n.d.). ResearchGate. Retrieved from [9] Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). (n.d.). ResearchGate. Retrieved from [5] Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [3] Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. (2025-08-07). Retrieved from [10] The proposed mechanism for the reaction between 4-ethylaniline 1,... (n.d.). ResearchGate. Retrieved from [11] Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (n.d.). National Center for Biotechnology Information. Retrieved from [2] Synthetic accesses to biguanide compounds. (2021-05-05). National Center for Biotechnology Information. Retrieved from [7] Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2025-08-07). Retrieved from [4] A practical guide to arylbiguanides Synthesis and structural characterization. (n.d.). SciSpace. Retrieved from The chemistry of biguanides. (2019-12-02). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ijpras.com [ijpras.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
"N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine chemical properties"
An In-depth Technical Guide to the Chemical Properties and Pharmacological Profile of N-Aryl-1,3,5-triazine-2,4-diamines, with a focus on N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Authored by: A Senior Application Scientist
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone for designing enzyme inhibitors and other bioactive molecules.[1] Among its derivatives, the 2,4-diamino-1,3,5-triazine series has garnered significant attention, particularly for its potent anticancer and antimicrobial activities, often mediated through the inhibition of dihydrofolate reductase (DHFR).[1] This guide provides a comprehensive overview of the chemical and pharmacological properties of this class of compounds, centered on the specific derivative, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. While specific experimental data for this exact molecule is limited in public literature, this document will extrapolate its expected properties based on the well-characterized parent scaffold and related N-aryl analogs, offering a robust framework for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The introduction of an N-(4-ethylphenyl) substituent to the parent 1,3,5-triazine-2,4-diamine core significantly modifies its physicochemical properties. These changes are critical for its behavior in biological systems, influencing solubility, membrane permeability, and target binding affinity.
Core Scaffold: 1,3,5-Triazine-2,4-diamine
The parent molecule, also known as Formoguanamine, is a planar, aromatic heterocycle. Its properties, sourced from PubChem, are summarized below and serve as a baseline for understanding its derivatives.[2]
| Property | Value | Source |
| Molecular Formula | C₃H₅N₅ | PubChem[2] |
| Molecular Weight | 111.11 g/mol | PubChem[2] |
| IUPAC Name | 1,3,5-triazine-2,4-diamine | PubChem[2] |
| CAS Number | 504-08-5 | PubChem[2] |
| SMILES | C1=NC(=NC(=N1)N)N | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | PubChem[2] |
| LogP (Predicted) | -0.7 | PubChem[2] |
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine: Predicted Properties
Attaching the 4-ethylphenyl group introduces a significant hydrophobic component. This is expected to increase the molecular weight and lipophilicity (LogP), thereby reducing aqueous solubility while potentially enhancing membrane permeability and affinity for hydrophobic pockets in target proteins.
| Property | Predicted Value / Structure | Rationale |
| Molecular Formula | C₁₁H₁₃N₅ | Addition of C₈H₈ to the core. |
| Molecular Weight | ~215.26 g/mol | Sum of atomic masses. |
| IUPAC Name | N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | Standard nomenclature. |
| SMILES | CCC1=CC=C(NC2=NC(=NC=N2)N)C=C1 | Structural representation. |
| LogP (Predicted) | > 1.5 | The ethylphenyl group significantly increases lipophilicity compared to the parent molecule. |
| Aqueous Solubility | Low | Increased hydrophobicity leads to lower solubility in polar solvents like water. |
Synthesis Pathways
The synthesis of N-aryl-2,4-diamino-1,3,5-triazines can be achieved through several established routes. A common and efficient method involves the condensation of a biguanide derivative with an appropriate ester or the reaction of dicyandiamide with a nitrile.[3][4] Microwave-assisted synthesis has emerged as a green and rapid alternative to conventional heating.[1][3]
Proposed Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
A plausible and efficient route is the condensation of N-(4-ethylphenyl)biguanide with an appropriate cyclizing agent.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (General)
This protocol is adapted from established methods for synthesizing substituted 2,4-diamino-1,3,5-triazines.[4]
-
Step 1: Synthesis of N-(4-ethylphenyl)biguanide Hydrochloride (Intermediate)
-
To a solution of 4-ethylaniline (1.0 eq) in 2-propanol, add concentrated hydrochloric acid (1.1 eq) dropwise with stirring.
-
Add dicyandiamide (1.0 eq) to the resulting suspension.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The solid precipitate is collected by filtration.
-
Wash the collected solid with cold 2-propanol and then diethyl ether to yield the biguanide hydrochloride intermediate.
-
-
Step 2: Cyclization to form N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
-
Suspend the N-(4-ethylphenyl)biguanide hydrochloride (1.0 eq) in methanol.
-
Add a solution of sodium methoxide (3.0 eq) in methanol and stir for 30 minutes at room temperature.
-
Add an appropriate cyclizing agent, such as triethyl orthoformate (1.2 eq).
-
Heat the mixture to reflux for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the final product.
-
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Many 2,4-diamino-1,3,5-triazine derivatives exert their biological effects by acting as antifolates. They are structural mimics of folic acid and function as competitive inhibitors of the enzyme Dihydrofolate Reductase (DHFR).
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. By inhibiting DHFR, these compounds deplete the cellular pool of THF, leading to the cessation of DNA synthesis and cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and bacteria.
Caption: Mechanism of DHFR inhibition by triazine derivatives.
Key Experimental Assays
Validating the biological activity of a newly synthesized compound requires robust and reproducible assays. Below are standard protocols for determining DHFR inhibition and cytotoxicity.
DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of DHF to THF.
Sources
A Technical Guide to the Structural Elucidation of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Preamble: The Imperative of Unambiguous Structural Verification
In the realm of medicinal chemistry and materials science, the 1,3,5-triazine scaffold is a cornerstone of innovation, serving as the foundation for a multitude of therapeutic agents and functional materials.[1][2] The biological activity and physical properties of these compounds are intrinsically linked to their precise molecular architecture. Consequently, the unambiguous structural elucidation of novel triazine derivatives, such as N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, is not merely a procedural formality but a critical determinant of a research program's success. Misinterpretation of a structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
This guide eschews a simplistic, linear checklist in favor of a holistic and integrated analytical strategy. We will approach the structural puzzle of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine from a multitechnique perspective, demonstrating how data from orthogonal analytical methods are woven together to build an unassailable structural proof. The causality behind each experimental choice will be explained, reflecting a field-proven methodology where each step serves to validate the others, ensuring the highest degree of scientific integrity.
The Analytical Gauntlet: An Integrated Workflow
The foundation of modern structure elucidation rests on the synergistic use of several spectroscopic and analytical techniques.[3][4][5] For a small organic molecule like our target compound, no single method provides the complete picture. Mass spectrometry gives us the molecular formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the intricate network of atomic connections. For absolute confirmation, X-ray crystallography provides the definitive three-dimensional structure. Our strategy is designed as a logical cascade, where the output of one technique informs and refines the interpretation of the next.
Caption: Integrated workflow for structure elucidation.
Part 1: The Molecular Blueprint via Mass Spectrometry
The first and most fundamental question is: what is the molecular weight and elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough accuracy to determine a unique molecular formula.[6]
Objective: To confirm the elemental composition as C₁₁H₁₃N₅ and to probe substructural features through fragmentation.
Expected HRMS Data
For N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, we expect the following high-resolution mass data using electrospray ionization (ESI) in positive mode.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₃N₅ |
| Exact Mass | 215.1171 |
| Observed Ion ([M+H]⁺) | 216.1249 |
A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula.
Protocol 1: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Typical):
-
Ionization Mode: Positive Electrospray (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 120 °C
-
Mass Analyzer: Time-of-Flight (TOF)
-
Scan Range: m/z 50 - 500
-
-
Data Analysis: Calibrate the spectrum using a known standard. Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value.
MS/MS Fragmentation: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) provides a structural fingerprint by fragmenting the parent ion ([M+H]⁺) and analyzing the resulting daughter ions.[7] This allows us to confirm the connectivity of the ethylphenyl group and the diamino-triazine core.
Caption: Predicted MS/MS fragmentation pathways.
Part 2: The Connectivity Map via NMR Spectroscopy
While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms.[3][8] Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can build a complete and unambiguous map of the molecule's covalent framework.[6][9]
Objective: To assign all proton and carbon signals and confirm the connectivity between the ethyl group, the phenyl ring, and the triazine core.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 9.5 | broad s | 1H | Phenyl-NH -Triazine |
| b | ~ 7.5 | d | 2H | Aromatic CH (ortho to NH) |
| c | ~ 7.1 | d | 2H | Aromatic CH (meta to NH) |
| d | ~ 6.5 | broad s | 2H | Triazine-NH₂ |
| e | ~ 2.6 | q | 2H | -CH₂ -CH₃ |
| f | ~ 1.2 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | C -NH₂, C -NHPh (Triazine) |
| ~ 165 | N-C -N (Triazine) |
| ~ 138 | Aromatic C -CH₂CH₃ |
| ~ 137 | Aromatic C -NH |
| ~ 128 | Aromatic C H (meta to NH) |
| ~ 120 | Aromatic C H (ortho to NH) |
| ~ 28 | C H₂-CH₃ |
| ~ 16 | -CH₂-C H₃ |
2D NMR: The Definitive Connections
While 1D spectra provide the pieces, 2D NMR puts them together. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it reveals long-range (2-3 bond) correlations between protons and carbons.
Caption: Key HMBC correlations confirming the N-phenyl-triazine link.
-
Key Insight: A crucial HMBC correlation from the N-H proton (a) to the triazine ring carbon confirms the attachment point of the ethylphenyl group. Further correlations from the ethyl group's -CH₂- protons (e) to the aromatic carbons will solidify the entire framework.
Protocol 2: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and solubility).
-
¹H NMR: Acquire a standard proton spectrum to assess purity and identify all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence) to identify all unique carbon environments.
-
COSY: Run a standard Correlation Spectroscopy experiment to establish proton-proton (¹H-¹H) coupling networks, which will confirm the ethyl group (-CH₂-CH₃) and the aromatic spin system.
-
HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton directly to its attached carbon.
-
HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the most critical experiment for confirming the overall structure by identifying 2- and 3-bond correlations between protons and carbons, linking the distinct fragments (ethyl, phenyl, triazine) together.
Part 3: Functional Group Fingerprinting with FT-IR Spectroscopy
FT-IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[3][5][10]
Objective: To confirm the presence of N-H bonds (amines), C=N bonds (triazine ring), and aromatic C-H bonds.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3350 - 3250 | N-H Stretch | Secondary Amine (-NH-) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Ethyl) |
| 1650 - 1580 | C=N Stretch | Triazine Ring |
| 1580 - 1490 | C=C Stretch | Aromatic Ring |
| 850 - 810 | C-H Bend (out-of-plane) | 1,4-disubstituted Phenyl |
The presence of distinct, sharp bands in the N-H stretching region and strong absorptions in the C=N/C=C region would provide strong, corroborating evidence for the proposed structure.
Protocol 3: FT-IR (ATR) Analysis
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Perform a background subtraction and identify the key absorption bands, comparing them to known correlation tables.
Part 4: The Gold Standard - Single Crystal X-Ray Crystallography
When all spectroscopic data point to a single, consistent structure, X-ray crystallography provides the final, irrefutable proof.[11][12] By determining the precise spatial coordinates of every atom in the crystal lattice, it provides an unambiguous 3D model of the molecule, confirming connectivity, stereochemistry, and conformation.[13]
Objective: To obtain the absolute 3D structure of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Protocol 4: Crystal Growth and X-Ray Diffraction
-
Purity is Paramount: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.
-
Solvent Selection: Screen a range of solvents to find one in which the compound is moderately soluble.[14] Solvents that are too effective will result in rapid precipitation and small, poorly formed crystals.
-
Crystallization Technique:
-
Slow Evaporation: Dissolve the compound in the chosen solvent to near-saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days or weeks in a vibration-free environment.
-
Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually reduce solubility and promote the growth of high-quality crystals.[14]
-
-
Crystal Selection and Mounting: Using a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.[15] Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. A stream of cryo-cooled nitrogen (~100 K) is used to protect the crystal from X-ray damage. The instrument then rotates the crystal in a high-intensity X-ray beam, collecting a complete dataset of diffraction spots.
-
Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an initial electron density map.[11] An atomic model is built into this map and refined until the calculated diffraction pattern matches the experimentally observed data, resulting in a final, validated 3D structure.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is achieved not by a single experiment, but by the convergence of evidence from multiple, orthogonal analytical techniques. HRMS establishes the correct molecular formula. FT-IR confirms the presence of the required functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, linking every fragment of the molecule. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure, validating all prior spectroscopic interpretations. This rigorous, multi-faceted approach ensures the highest level of confidence in the final structure, providing a solid foundation for any subsequent research and development efforts.
References
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC. BenchChem.
- Unknown. (n.d.).
- Cai, Z., et al. (2003).
- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry Analysis of s-Triazine Compounds. BenchChem.
- Thermo Fisher Scientific. (n.d.).
- Slideshare. (n.d.). Advanced techniques in analysis of organic compound.
- Unknown. (n.d.).
- Deshmukh, A.Y., et al. (2010). Synthesis and Structural Elucidation of Substituted s-Triazines. Asian Journal of Chemistry, 22(10), 8252-8254.
- Banoub, J. H., et al. (1994). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry.
- Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools.
- Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
- Rauf, M. K., et al. (2016). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 21(11), 1462.
- El-Shater, A. F. M., et al. (2022).
- Deshmukh, A.Y., et al. (2010). Synthesis and Structural Elucidation of Substituted s-Triazines.
- Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804.
- Al-Majid, A. M., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 26(11), 3326.
- ResearchGate. (n.d.). FT-IR spectra of: a dimethoxy-triazine ligand before and after....
- ResearchGate. (n.d.). FTIR spectra of triazine compound.
- Unknown. (n.d.).
- Padgett, W. M., & Hamner, W. F. (1958). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society, 80(4), 803–808.
- Hodous, B. L., et al. (2007). Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2886-9.
- ResearchGate. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case.
- Excillum. (n.d.). Small molecule crystallography.
- Creative BioMart. (n.d.). X-ray Crystallography.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- ACS Publications. (2022, May 16).
- BenchChem. (2025, November). Spectroscopic Comparison of N-Substituted 1,3,5-Triazinanes: A Guide for Researchers.
- Slideshare. (n.d.).
- Hypha Discovery. (n.d.).
Sources
- 1. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. study.com [study.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eas.org [eas.org]
- 12. mdpi.com [mdpi.com]
- 13. excillum.com [excillum.com]
- 14. How To [chem.rochester.edu]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
"biological activity of N-aryl-1,3,5-triazine-2,4-diamines"
An In-Depth Technical Guide to the Biological Activities of N-Aryl-1,3,5-Triazine-2,4-Diamines
Introduction
The 1,3,5-triazine ring system represents a cornerstone scaffold in medicinal chemistry, recognized for its structural rigidity and versatile substitution patterns that allow for the development of compounds with a wide array of biological functions.[1] Among its derivatives, the N²,6-substituted 1,3,5-triazine-2,4-diamine framework has garnered significant attention as a "privileged structure." This is due to its proven ability to interact with a multitude of biological targets by presenting functionalities in a well-defined three-dimensional space.[2][3] Compounds built on this scaffold have demonstrated therapeutic potential in oncology, inflammation, and central nervous system (CNS) disorders.[2][3]
The two points of diversity on the N-aryl-1,3,5-triazine-2,4-diamine core allow for extensive chemical space exploration, enabling the fine-tuning of pharmacological profiles. This has led to the discovery of molecules that act as potent enzyme inhibitors, receptor antagonists, and modulators of complex signaling pathways.[2][4] This guide serves as a technical overview for researchers, scientists, and drug development professionals, synthesizing field-proven insights into the synthesis, multifaceted biological activities, and therapeutic promise of this remarkable class of compounds. We will delve into their prominent anticancer properties, explore their antimicrobial and antiviral spectra, and touch upon emerging applications, providing a causal framework for experimental design and future research.
Chapter 1: The Core Scaffold: Synthesis and Chemical Space Exploration
The foundation of any successful drug discovery program lies in the ability to efficiently synthesize and explore a diverse range of chemical structures. For N-aryl-1,3,5-triazine-2,4-diamines, the development of robust synthetic methodologies has been paramount to uncovering their vast biological potential.
Rationale for Synthesis: Enabling High-Throughput Screening
The primary goal of synthetic efforts in this area is to generate large libraries of compounds for biological screening.[1] A one-pot, multi-component reaction strategy is ideal as it offers high efficiency, atom economy, and the ability to rapidly create numerous analogs from readily available starting materials. Microwave-assisted synthesis, in particular, has been recognized as a highly valuable approach, significantly reducing reaction times and often improving yields.[1][5]
Dominant Synthetic Strategy: Microwave-Assisted Three-Component Reaction
A highly effective and widely adopted method for synthesizing 6,N²-diaryl-1,3,5-triazine-2,4-diamines is a one-pot, microwave-assisted, three-component condensation.[1][5] This reaction involves cyanoguanidine, an aromatic aldehyde, and an arylamine.
-
Step 1: Dihydrotriazine Salt Formation.
-
To a microwave-safe vessel, add cyanoguanidine (1.0 eq.), an appropriate aromatic aldehyde (1.0 eq.), an arylamine (1.0 eq.), and a suitable solvent such as 2-propanol.
-
Add concentrated hydrochloric acid (2.0 eq.).
-
Seal the vessel and subject it to microwave irradiation (e.g., 120 °C for 20-30 minutes). This initial acid-catalyzed condensation forms a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride intermediate.[6]
-
-
Step 2: Rearrangement and Aromatization.
-
After cooling the vessel, add an aqueous solution of a base (e.g., 2 M NaOH or KOH) until the mixture is strongly alkaline.
-
Subject the mixture to a second round of microwave irradiation (e.g., 140 °C for 30-40 minutes). The base promotes a Dimroth rearrangement followed by dehydrogenative aromatization to yield the final N²,6-diaryl-1,3,5-triazine-2,4-diamine product.[1][7]
-
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
If necessary, purify the product further by recrystallization or column chromatography.
-
Chapter 2: Anticancer Activity - A Primary Therapeutic Target
The most extensively studied biological activity of N-aryl-1,3,5-triazine-2,4-diamines is their potential as anticancer agents.[1] These compounds have shown remarkable potency and, crucially, selectivity against various cancer cell lines, often with minimal toxicity to normal cells.[1][8]
Case Study: Triple-Negative Breast Cancer (TNBC)
A significant breakthrough has been the discovery of compounds with potent and selective activity against triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options.[8] Systematic screening of compound libraries has identified derivatives that inhibit the growth of the TNBC cell line MDA-MB-231 at nanomolar concentrations, while showing no significant effect on non-cancerous MCF-10A breast epithelial cells.[1][8]
| Compound ID | C6-Aryl Substituent | N²-Aryl Substituent | GI₅₀ (MDA-MB-231, nM)[8] | Selectivity vs. MCF-10A |
| Cpd 1 | 4-Methoxyphenyl | 3-Chlorophenyl | 1.0 | High |
| Cpd 2 | 3,4,5-Trimethoxyphenyl | 4-Fluorophenyl | 15 | High |
| Cpd 3 | Phenyl | 4-Bromophenyl | 80 | Moderate |
Data presented is illustrative and compiled from findings in cited literature.
Mechanism of Action: Induction of Apoptosis
A primary mechanism underlying the antiproliferative activity of these compounds is the induction of apoptosis, or programmed cell death.[8] Fluorescence microscopy and live-cell imaging of TNBC cells treated with active N-aryl-1,3,5-triazine-2,4-diamines reveal classic apoptotic morphological features, such as cell shrinkage, membrane blebbing, and chromatin condensation.[8][9]
This workflow is a self-validating system. The initial MTT assay quantifies the dose-dependent reduction in cell viability. A positive "hit" from this assay is then mechanistically validated by the Annexin V/PI staining, which confirms that the observed cytotoxicity is due to the specific pathway of apoptosis.
-
Primary Screen: Antiproliferative Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
-
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231) and normal control cells (e.g., MCF-10A) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI₅₀ value.
-
-
-
Mechanism Validation: Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To confirm that cell death occurs via apoptosis.
-
Protocol:
-
Treat cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the Annexin V-positive cell population confirms apoptosis.
-
-
Diverse Mechanisms and Molecular Targets
While apoptosis is a common endpoint, the upstream molecular targets can vary. The N-aryl-1,3,5-triazine-2,4-diamine scaffold is versatile enough to inhibit several key cancer-related enzymes.[2]
-
Kinase Inhibition: Many derivatives function as potent kinase inhibitors, targeting critical nodes in cell proliferation and survival pathways. This includes inhibition of PI3K/mTOR kinases, which are frequently dysregulated in cancer.[1][10]
-
Enzyme Inhibition: Other identified targets include DNA topoisomerase IIα, lysophosphatidic acid acyltransferase β, and mutant isocitrate dehydrogenase 2 (IDH2), highlighting the broad applicability of this scaffold.[2][11]
Structure-Activity Relationship (SAR) and QSAR Modeling
Systematic evaluation of large compound libraries has enabled the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models.[1][10] These computational models correlate the structural features of the molecules with their biological activity, providing a predictive tool for designing new, more potent analogs.[4][9] For example, analysis has shown that introducing substituents like a 3,4,5-trimethoxyphenyl group at the C6 position of the triazine ring can improve activity and selectivity.[6]
Chapter 3: Antiviral and Antimicrobial Activities
Beyond cancer, N-aryl-1,3,5-triazine-2,4-diamines have demonstrated a promising spectrum of activity against various pathogens, including viruses, bacteria, and fungi.
Antiviral Spectrum
Derivatives of this class have shown significant antiviral activity against a range of viruses. This includes activity against Herpes Simplex Virus type 1 (HSV-1), Yellow Fever Virus (YFV), and even plant viruses like Potato Virus Y (PVY).[12][13][14] More recently, certain triazine sulfonamide derivatives have shown potent in-vitro activity against SARS-CoV-2.[15]
| Compound Class | Target Virus | Activity Metric | Reference |
| Trialkoxy-TAZ derivatives | HSV-1 | High Selectivity Index (256.6) | [12] |
| Hydrazine-carbothioamides | Yellow Fever Virus (YFV) | EC₉₀ = 0.06 – 2.2 µg/mL | [13] |
| Piperazine derivatives | Potato Virus Y (PVY) | Curative activity >50% | [14] |
| Triazine sulfonamides | SARS-CoV-2 | IC₅₀ = 2.378 µM | [15] |
-
Objective: To measure the ability of a compound to protect host cells from virus-induced cell death.
-
Protocol:
-
Prepare a 96-well plate with a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1).
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-titered amount of virus known to cause complete cell death (cytopathic effect) within a few days.
-
Include appropriate controls: cells only (no virus, no compound), cells + virus (no compound), and a known antiviral drug as a positive control.
-
Incubate the plate for 2-5 days, until the virus control wells show 100% CPE.
-
Quantify cell viability using a stain like crystal violet or an MTT-based method.
-
The effective concentration 50 (EC₅₀) is the compound concentration that protects 50% of the cells from CPE. A high selectivity index (SI = CC₅₀/EC₅₀, where CC₅₀ is the cytotoxic concentration) indicates a promising antiviral agent.
-
Antimicrobial Potential
Several studies have reported the synthesis of 1,3,5-triazine derivatives with notable antibacterial and antifungal properties.[16][17] Activity has been demonstrated against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[17] Some compounds have shown antimicrobial activity comparable to the standard antibiotic ampicillin.[17]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
-
Protocol:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable microbial growth broth.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus).
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (no growth).
-
Chapter 4: Emerging Applications and Future Directions
The structural versatility of the N-aryl-1,3,5-triazine-2,4-diamine scaffold continues to open new avenues for therapeutic intervention.
-
Central Nervous System (CNS) Activity: These compounds have been found to bind to CNS-relevant receptors, including histamine H₄, serotonin 5-HT₆, and adenosine A₂ₐ receptors, suggesting potential applications in neurological and psychiatric disorders.[2][3]
-
Neurodegenerative Diseases: There is emerging interest in 1,3,5-triazine derivatives as potential multi-target agents for Alzheimer's disease, with some compounds showing inhibitory activity against acetylcholinesterase (AChE).[18]
The future of this chemical class is bright. The combination of efficient, scalable synthesis with advanced computational modeling (like 3D-QSAR) will accelerate the discovery of next-generation compounds. The inherent ability of this scaffold to be decorated with various functional groups makes it an ideal platform for developing multi-target ligands, which are increasingly sought after for treating complex diseases like cancer and neurodegeneration.
References
-
Junaid, M., Shahari, M. S. B., Tiekink, E. R. T., & Dolzhenko, A. V. (2020). Design, synthesis, and biological evaluation of new 6, N 2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(43), 25517-25528. Available from: [Link]
-
Dolzhenko, A. V., et al. (2024). A brief review on imidazole, triazine, and isatin derivatives: synthesis approaches and their applications. ResearchGate. Available from: [Link]
-
Junaid, M., Shahari, M. S. B., Lee, C. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(19), 11215-11227. Available from: [Link]
-
Junaid, M., Shahari, M. S. B., Lee, C. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Available from: [Link]
-
Shahari, M. S. B., et al. (2024). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. Available from: [Link]
-
Shahari, M. S. B., & Dolzhenko, A. V. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 241, 114645. Available from: [Link]
-
Dolzhenko, A. V., et al. (2018). A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. Semantic Scholar. Available from: [Link]
-
Shahari, M. S. B., Junaid, A., Tiekink, E. R. T., & Dolzhenko, A. V. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 14(13), 9205-9220. Available from: [Link]
-
Shahari, M. S. B., & Dolzhenko, A. V. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. ResearchGate. Available from: [Link]
-
Shahari, M. S. B., Junaid, A., Tiekink, E. R. T., & Dolzhenko, A. V. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Publishing. Available from: [Link]
-
Bationo, R. B. F., et al. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 10(3). Available from: [Link]
-
Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040. Available from: [Link]
- Cianchetta, G., et al. (2016). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Google Patents.
-
Fadda, A. A., et al. (2015). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of Chemistry, 4(2). Available from: [Link]
-
Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. Available from: [Link]
-
Unnamed Authors. (2024). Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. ResearchGate. Available from: [Link]
-
Baréa, P., et al. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 29(2), 498. Available from: [Link]
-
Unnamed Authors. (2023). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. ResearchGate. Available from: [Link]
-
Paronik, V. V., et al. (2020). The synthesis and antiviral activity against yellow fever virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry, 18(3), 25-33. Available from: [Link]
-
Dubey, B., et al. (2016). Synthesis, characterization and antimicrobial activity of novel substituted aryl-1,3,4-oxadiazolo-[3,2-a]-1,3,5-triazine derivatives. ResearchGate. Available from: [Link]
-
Al-Masoudi, N. A. L., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 43. Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3897. Available from: [Link]
-
Unnamed Authors. (2007). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Il Farmaco, 62(11), 923-930. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2023). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. Scientific Reports, 13(1), 1642. Available from: [Link]
-
de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952-958. Available from: [Link]
Sources
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08091A [pubs.rsc.org]
- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Design, synthesis, and biological evaluation of new 6, N 2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 12. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. View of The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides [ophcj.nuph.edu.ua]
- 14. mdpi.com [mdpi.com]
- 15. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. remedypublications.com [remedypublications.com]
- 17. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Introduction
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine belongs to a class of synthetic heterocyclic compounds known as 2,4-diamino-1,3,5-triazines. This chemical scaffold has been the subject of extensive research in medicinal chemistry due to its diverse and potent biological activities. Derivatives of 2,4-diamino-1,3,5-triazine have been investigated for their therapeutic potential as anticancer, antimicrobial, and antiparasitic agents. The core mechanism of action for this class of compounds is predominantly attributed to their potent inhibition of the enzyme Dihydrofolate Reductase (DHFR). This guide will provide a comprehensive overview of the molecular mechanism of action of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, focusing on its role as a DHFR inhibitor, and detail the experimental protocols required to validate this activity.
The Central Role of Dihydrofolate Reductase in Cellular Proliferation
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Consequently, DHFR activity is critical for cellular proliferation and survival. Rapidly dividing cells, such as cancer cells, have a high demand for nucleotides and are therefore particularly sensitive to the inhibition of DHFR.
The inhibition of DHFR leads to a depletion of the intracellular THF pool. This, in turn, disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). This makes DHFR an attractive and well-established target for cancer chemotherapy.
Mechanism of Action: N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine as a DHFR Inhibitor
The 2,4-diamino-1,3,5-triazine scaffold, present in N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, is a well-recognized pharmacophore for DHFR inhibition. These compounds act as competitive inhibitors, binding to the active site of DHFR and preventing the binding of its natural substrate, dihydrofolate. The structural similarity of the diamino-triazine ring to the pteridine ring of folic acid allows it to fit into the enzyme's active site.
The binding is further stabilized by hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within the active site. The specific substitutions on the triazine ring, such as the 4-ethylphenyl group in the compound of interest, play a crucial role in modulating the binding affinity and selectivity for DHFR from different species (e.g., human vs. bacterial).
Signaling Pathway of DHFR Inhibition
The inhibition of DHFR by N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine initiates a cascade of intracellular events culminating in cell death. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of DHFR inhibition by N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Experimental Validation of Mechanism of Action
To rigorously establish the mechanism of action of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine as a DHFR inhibitor, a series of in vitro experiments are essential. These include direct enzyme inhibition assays and cell-based cytotoxicity assays.
Enzymatic Assay for DHFR Inhibition
A spectrophotometric assay is commonly employed to measure the activity of DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The inhibitory effect of the compound is quantified by determining its half-maximal inhibitory concentration (IC50).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA.
-
DHFR Enzyme: Recombinant human DHFR diluted in assay buffer to a final concentration of 10-20 nM.
-
NADPH Solution: 10 mM NADPH in assay buffer. Store in aliquots at -20°C.
-
DHF Solution: 10 mM DHF in assay buffer containing 10 mM β-mercaptoethanol. Prepare fresh daily.
-
Test Compound: Prepare a stock solution of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in DMSO (e.g., 10 mM) and perform serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the test compound at various concentrations (or DMSO for control).
-
Add 20 µL of DHFR enzyme solution.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 28 µL of a substrate mix containing NADPH (final concentration 100 µM) and DHF (final concentration 50 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
An In-depth Technical Guide to N-Aryl-1,3,5-triazine-2,4-diamines: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic potential of N-Aryl-1,3,5-triazine-2,4-diamines, a significant class of heterocyclic compounds in medicinal chemistry. While a specific CAS number for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is not publicly registered, this document will utilize it as a representative model to detail a robust and adaptable synthetic protocol. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for working with this promising scaffold. The 1,3,5-triazine core is a versatile pharmacophore, and its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Introduction to the N-Aryl-1,3,5-triazine-2,4-diamine Scaffold
The 1,3,5-triazine ring system is a cornerstone in the design of biologically active molecules.[2] Its planar structure and the presence of three nitrogen atoms allow for diverse substitutions, leading to a wide range of pharmacological activities. The N-Aryl-1,3,5-triazine-2,4-diamine scaffold, in particular, has garnered significant attention due to its structural resemblance to endogenous purines, allowing these compounds to interact with various biological targets. Derivatives of this scaffold have been extensively investigated for their potential as anticancer, antimalarial, antiviral, and antibacterial agents. The strategic modification of the aryl substituent provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these compounds.
Synthesis of N-Aryl-1,3,5-triazine-2,4-diamines
The most common and versatile method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3][4] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.
A modern and efficient approach to this synthesis is the use of microwave-assisted organic synthesis (MAOS), which often leads to significantly reduced reaction times, higher yields, and cleaner products compared to conventional heating methods.[5][6]
General Synthetic Workflow
The synthesis of a non-symmetrical N-Aryl-1,3,5-triazine-2,4-diamine, such as our model compound N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, typically involves a two-step nucleophilic substitution on cyanuric chloride.
Caption: General synthetic workflow for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Detailed Experimental Protocol (Microwave-Assisted)
This protocol describes a representative synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
-
To a solution of cyanuric chloride (5.5 mmol) in a suitable solvent such as methylene chloride (10 mL), add an aqueous solution of ammonia (5.5 mmol).[4]
-
Add a base, such as sodium carbonate (10 mmol), to scavenge the liberated HCl.[4]
-
Stir the mixture vigorously at 0–5 °C for 3 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the precipitate and wash with cold water and methylene chloride to obtain the monosubstituted intermediate.
Step 2: Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
-
In a microwave-safe vessel, combine 2-amino-4,6-dichloro-1,3,5-triazine (1 mmol), 4-ethylaniline (1 mmol), and a base such as sodium carbonate (2 mmol) in a suitable solvent like 1,4-dioxane or DMF.[5][6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 50 W) and temperature (e.g., 150 °C) for a short duration (e.g., 2.5-5 minutes).[6]
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Physicochemical and Spectroscopic Properties
The properties of N-Aryl-1,3,5-triazine-2,4-diamines can be tailored by the nature of the aryl substituent. The following table summarizes the expected properties of our model compound.
| Property | Predicted Value/Characteristic | Method of Determination |
| Molecular Formula | C₁₁H₁₃N₅ | - |
| Molecular Weight | 215.26 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Expected to be >200 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF.[7] | Solubility Assays |
| logP | Moderately lipophilic | Calculated or HPLC |
Spectroscopic Characterization
The structure of the synthesized compound must be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the amino protons on the triazine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the ethyl group, the aromatic carbons, and the carbons of the triazine ring.[8][9]
-
FT-IR: The infrared spectrum will show characteristic absorption bands for N-H stretching of the amino groups, C=N stretching of the triazine ring, and aromatic C-H and C=C stretching.[8][10]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.[8][10]
Applications in Drug Development
The N-Aryl-1,3,5-triazine-2,4-diamine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.
Caption: Biological activities of N-Aryl-1,3,5-triazine-2,4-diamines.
-
Anticancer Activity: Many derivatives have shown potent antiproliferative activity against various cancer cell lines.[2][6][11] Their mechanisms of action often involve the inhibition of key enzymes such as kinases and dihydrofolate reductase (DHFR).[12]
-
Antimicrobial Activity: The triazine core is present in several compounds with antibacterial and antifungal properties.[5]
-
Antimalarial Activity: Some 1,3,5-triazine derivatives have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria, often by inhibiting its DHFR enzyme.[12]
-
Anti-inflammatory and Immunomodulatory Effects: Certain functionalized 2,4-diamino-1,3,5-triazines have been investigated as potential inhibitors of protein kinases involved in immune and inflammatory responses.[13]
Conclusion
The N-Aryl-1,3,5-triazine-2,4-diamine scaffold represents a highly valuable platform for the development of novel therapeutic agents. The synthetic flexibility, particularly with modern techniques like microwave-assisted synthesis, allows for the creation of large libraries of diverse compounds for biological screening. While the specific compound N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is not yet characterized in public databases, the principles and protocols outlined in this guide provide a solid foundation for its synthesis and for the broader exploration of this important class of molecules in drug discovery.
References
- BenchChem. (2025).
- MDPI. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI.
- ResearchGate. (2021). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. International Journal of Research in Engineering Science and Management.
- National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.
- Ingenta Connect. (n.d.).
- BenchChem. (2025). Spectroscopic Comparison of N-Substituted 1,3,5-Triazinanes: A Guide for Researchers. BenchChem.
- Royal Society of Chemistry. (n.d.). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Reaction Chemistry & Engineering.
- ResearchGate. (n.d.). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities | Request PDF.
- PubMed Central. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH.
- LOCKSS. (2006).
- 物理化学学报. (n.d.). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism.
- PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PMC.
- Royal Society of Chemistry. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.
- Organic Syntheses. (n.d.). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses Procedure.
- PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC.
- PubMed. (2016).
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- ChemRxiv. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Cambridge Open Engage.
- Semantic Scholar. (1993).
- PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).
- PubChem. (n.d.). Benzoguanamine.
- Royal Society of Chemistry. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Triazine Diamines
Introduction: The Triazine Scaffold in Modern Drug Discovery
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The versatility of the s-triazine ring stems from its unique chemical nature. As a six-membered heterocyclic ring with three nitrogen atoms, it is an aromatic system, yet weaker in resonance energy than benzene, making it predisposed to nucleophilic substitution.[1][3] This characteristic is a significant asset for drug developers. The starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is inexpensive and allows for the sequential and controlled substitution of its three chlorine atoms with various nucleophiles.[4][5] This step-wise substitution, often managed by temperature control, enables the creation of vast libraries of compounds with finely-tuned properties.[4]
For any substituted triazine diamine to advance from a promising hit to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. These properties—solubility, lipophilicity, ionization state, and metabolic stability—govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides researchers, scientists, and drug development professionals with a technical overview of these critical properties, the causal relationships between structure and function, and robust, field-proven protocols for their accurate determination.
Lipophilicity (LogP/LogD): Balancing Permeability and "Drug-Likeness"
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is a primary determinant of a compound's ability to cross biological membranes, its binding affinity to protein targets, and unfortunately, its potential for off-target toxicity. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like triazine diamines, the distribution coefficient (LogD) at a specific pH (usually 7.4) is the more physiologically relevant metric.
Structure-Property Insights: The lipophilicity of a substituted triazine diamine is directly modulated by the nature of its substituents.
-
Increasing Lipophilicity: The introduction of non-polar, aliphatic, or aromatic groups (e.g., alkyl chains, phenyl rings, piperidine moieties) will increase the LogP/LogD value.[6] This generally enhances membrane permeability but can also lead to decreased aqueous solubility and increased binding to plasma proteins or promiscuous targets.
-
Decreasing Lipophilicity: Incorporating polar functional groups capable of hydrogen bonding (e.g., morpholine, hydroxyl groups, primary amines) will decrease the LogP/LogD.[6] This can improve solubility and reduce off-target effects but may hinder the molecule's ability to cross the cell membrane to reach intracellular targets.
The strategic placement of these groups allows for the precise tuning of a compound's lipophilic character to achieve the optimal balance for a given therapeutic target.[7]
Experimental Protocol: HPLC-Based Determination of LogD₇.₄
This protocol leverages reversed-phase high-performance liquid chromatography (RP-HPLC) to determine lipophilicity, a high-throughput method well-suited for drug discovery settings.[8]
Causality Behind Choices:
-
RP-HPLC: The retention time of a compound on a non-polar stationary phase (like C18) is directly proportional to its lipophilicity. This provides a rapid and reliable surrogate for the traditional, lower-throughput shake-flask method.
-
pH 7.4 Buffer: This is chosen to mimic physiological pH, ensuring the measured LogD reflects the ionization state of the compound in the body.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for RP-HPLC that allows for the effective elution of a wide range of compounds. The gradient elution ensures that both highly polar and highly lipophilic compounds can be analyzed in a single run.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare stock solutions of 5-8 commercially available compounds with known LogP values that span the expected range of the test compounds.
-
Preparation of Test Compounds: Dissolve test compounds in DMSO to create 10 mM stock solutions.
-
HPLC System Setup:
-
Column: C18 column (e.g., Kinetex 2.6u C18 100Å).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A typical gradient might start at 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Calibration Curve Generation: Inject the standard compounds and record their retention times (tᵣ). Plot the known LogP values of the standards against their tᵣ to generate a linear calibration curve.
-
Sample Analysis: Inject the test compounds and record their retention times.
-
Data Interpretation: Use the linear regression equation from the calibration curve to calculate the LogD₇.₄ of the test compounds from their measured retention times.
Aqueous Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[10] For triazine diamines, solubility is heavily influenced by the interplay of crystal lattice energy (for solid compounds) and the solvation energy of the molecule.
Structure-Property Insights:
-
Substituent Effects: As with lipophilicity, polar, hydrogen-bond-donating and -accepting groups (e.g., amines, morpholines) generally enhance aqueous solubility.[6] Conversely, large, non-polar, and rigid aromatic substituents tend to decrease solubility by increasing the crystal lattice energy.
-
Ionization: The basic nature of the triazine ring and its amine substituents means that solubility is highly pH-dependent. At pH values below their pKa, these compounds will be protonated, positively charged, and generally more soluble in water.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
For early-stage drug discovery, a kinetic solubility assay provides a rapid assessment of a compound's dissolution behavior.[11][12] This method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10][13]
Causality Behind Choices:
-
DMSO Stock: High-throughput screening libraries are typically stored in DMSO. This protocol mimics the direct addition of these stocks to aqueous assay buffers.[11]
-
Nephelometry or UV Spectrophotometry: Nephelometry directly measures turbidity caused by precipitated particles, offering a fast readout.[11] The direct UV method, after filtration, quantifies the amount of compound remaining in solution, providing a more direct concentration measurement.[11][13]
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer system maintains a physiologically relevant pH and ionic strength.[11]
Step-by-Step Methodology (Direct UV Method):
-
Stock Solution Preparation: Prepare 10-50 mM stock solutions of the test compounds in DMSO.[9][11]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into multiple wells of a 96-well microtiter plate.[11]
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤2%).[12]
-
Equilibration: Seal the plate and shake at room temperature for a specified duration (e.g., 2 to 24 hours) to allow the solution to reach equilibrium.[12][13]
-
Filtration: Filter the solutions using a 96-well filter plate to remove any precipitated compound.[10][13]
-
Quantification:
-
Prepare a standard curve by diluting the DMSO stock solution in a mixture that mimics the final assay conditions (e.g., Acetonitrile/Buffer/DMSO).
-
Measure the UV absorbance of the filtered samples and the standards using a UV plate reader at the compound's λ_max.
-
-
Data Analysis: Calculate the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. The highest concentration at which the compound remains in solution is reported as its kinetic solubility.[11]
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a compound is 50% ionized and 50% neutral. For the nitrogen-containing heterocyclic triazine diamines, the nitrogen atoms are basic and can be protonated.[1][14] The pKa value(s) of a compound are critical as they dictate its solubility, lipophilicity (LogD), and ability to interact with its biological target across different pH environments in the body (e.g., stomach vs. intestine vs. blood).
Structure-Property Insights:
-
Ring Nitrogens: The nitrogen atoms within the triazine ring are weakly basic.[1]
-
Exocyclic Amines: The diamine substituents are typically the most basic centers in the molecule. The electron-withdrawing nature of the triazine ring reduces the basicity of these attached amines compared to simple alkylamines.
-
Substituent Effects: Electron-donating groups attached to the triazine ring or the exocyclic amines will increase the electron density on the nitrogens, making them more basic (higher pKa). Conversely, electron-withdrawing groups will decrease basicity (lower pKa).
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
Causality Behind Choices:
-
Potentiometric Measurement: This method directly measures the change in hydrogen ion concentration, providing a fundamental and accurate determination of the ionization constant.
-
Methanol/Water Co-solvent: Many drug-like molecules have poor aqueous solubility. Using a co-solvent system like methanol/water allows the compound to remain dissolved throughout the titration. The pKa value in the co-solvent (pₛKₐ) can then be extrapolated to determine the aqueous pKa.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of a methanol/water mixture (e.g., 50:50).
-
System Calibration: Calibrate a pH electrode and meter using standard aqueous buffers.
-
Titration:
-
Place the sample solution in a thermostatted vessel and monitor the initial pH.
-
Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
Specialized software is often used to analyze the titration data and refine the pKa value.
-
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[15] Poor metabolic stability leads to rapid clearance from the body, resulting in a short half-life and poor in vivo efficacy.
Structure-Property Insights:
-
Metabolic "Soft Spots": Certain positions on the triazine diamine scaffold are more prone to metabolic attack. These often include:
-
N-dealkylation of amine substituents.
-
Hydroxylation of aliphatic or aromatic side chains.
-
-
Metabolic Blocking: The introduction of groups that sterically hinder access to these "soft spots" or that are electronically deactivating (e.g., fluorine atoms) can significantly improve metabolic stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay uses liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, to assess the rate of metabolism of a compound in vitro.[16][17]
Causality Behind Choices:
-
Liver Microsomes: This is the standard in vitro system for assessing Phase I metabolism because it contains the majority of the drug-metabolizing CYP and FMO enzymes.[15][18]
-
NADPH Cofactor: The activity of CYP enzymes is dependent on the cofactor NADPH. Comparing the disappearance of the compound in the presence and absence of NADPH confirms that the metabolism is enzyme-mediated.[15]
-
LC-MS/MS Analysis: This analytical technique provides the high sensitivity and specificity required to accurately quantify the decreasing concentration of the parent compound over time, even in a complex biological matrix.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation:
-
Time Course Sampling:
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well to quantify the amount of the parent compound remaining.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of this line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.[16]
-
Calculate the intrinsic clearance (CLᵢₙₜ) to estimate how efficiently the liver enzymes clear the drug.[16]
-
Data Summary and Visualization
To facilitate decision-making, the data generated from these assays should be collated and presented clearly.
Table 1: Physicochemical Property Profile of Exemplar Triazine Diamine Analogs
| Compound ID | R¹ Group | R² Group | LogD₇.₄ | Kinetic Solubility (µM) | pKa (base) | In Vitro t₁/₂ (min) |
| TZD-001 | Morpholino | Phenyl | 2.8 | >100 | 7.2 | 45 |
| TZD-002 | Piperidino | Phenyl | 3.5 | 25 | 8.1 | 52 |
| TZD-003 | Morpholino | 4-F-Phenyl | 2.9 | >100 | 6.9 | >60 |
| TZD-004 | Piperidino | 4-F-Phenyl | 3.6 | 22 | 7.8 | >60 |
Note: Data are hypothetical and for illustrative purposes only.
Diagrams of Experimental Workflows
Visualizing the experimental process is crucial for understanding and implementation.
Caption: High-throughput workflow for assessing key physicochemical properties.
Conclusion
The substituted triazine diamine scaffold offers immense potential for the development of novel therapeutics. However, success is contingent upon a deep and early understanding of the physicochemical properties that govern a molecule's ultimate fate in a biological system. By systematically evaluating lipophilicity, solubility, ionization, and metabolic stability, and by rationally interpreting the structure-property relationships, drug discovery teams can efficiently prioritize candidates, optimize lead compounds, and significantly increase the probability of advancing effective and safe medicines to the clinic. The protocols and insights provided in this guide serve as a foundational framework for this critical endeavor.
References
-
Kaur, R., et al. (2021). Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. PubMed. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]
-
Bihani, M. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. ResearchGate. Available at: [Link]
-
Bhatia, R., et al. (2024). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]
-
Choi, H. J., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed. Available at: [Link]
-
Al-Mokyna, F. H., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
-
Kuvaeva, Z. I., et al. (2021). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. phcogj.com. Available at: [Link]
-
Enamine. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]
-
de Oliveira, C. A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC - NIH. Available at: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]
-
Lõkov, M., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]
-
Al-Zaydi, K. M., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC - NIH. Available at: [Link]
-
Lõkov, M., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. Available at: [Link]
-
Southall, J., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central. Available at: [Link]
-
Kułaga, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]
-
MTT-S.r.l. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
-
Enamine. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
Zhang, J., et al. (2013). Structures and Properties of s-Triazine Derivations Substituted by Substitutent Groups Containing Nitrogen. * Atlantis Press*. Available at: [Link]
-
Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. Available at: [Link]
-
ResearchGate. (2018). CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. Available at: [Link]
-
B, B. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Kułaga, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH. Available at: [Link]
-
ResearchGate. (2013). Structures and Properties of s-Triazine Derivations Substituted by Substitutent Groups Containing Nitrogen. Available at: [Link]
-
de Oliveira, C. A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. Available at: [Link]
-
Bouattour, Y., et al. (2024). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. PMC - PubMed Central. Available at: [Link]
-
Beri, A., et al. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. PMC - NIH. Available at: [Link]
-
Baran Lab. (n.d.). Essentials of Heterocyclic Chemistry-I. Available at: [Link]
-
Krauth, F., et al. (2010). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. ElectronicsAndBooks. Available at: [Link]
-
UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Available at: [Link]
Sources
- 1. Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. enamine.net [enamine.net]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. mttlab.eu [mttlab.eu]
- 16. mercell.com [mercell.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. bioivt.com [bioivt.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Unlocking the Therapeutic Potential of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide to Putative Targets and Validation Strategies
Abstract
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide focuses on a specific, yet under-explored derivative, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, and delineates a strategic roadmap for identifying and validating its potential therapeutic targets. While direct biological data for this compound is not yet prevalent in published literature, a wealth of information on structurally analogous compounds provides a robust foundation for predicting its mechanism of action. This document synthesizes this information to propose high-probability therapeutic targets, outlines detailed experimental protocols for validation, and offers a framework for its development as a novel therapeutic agent, primarily in the context of oncology.
Introduction: The 1,3,5-Triazine Scaffold as a Privileged Pharmacophore
The 1,3,5-triazine ring system is a nitrogen-containing heterocycle that has been extensively explored as a scaffold for the design of therapeutically valuable molecules.[1][2] Its rigid structure and the ability to decorate it with various substituents at the 2, 4, and 6 positions have led to the development of a diverse array of bioactive compounds. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3]
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, the subject of this guide, belongs to the 2,4-diamino-1,3,5-triazine class. The presence of an N-aryl substituent suggests its potential to engage with protein targets through various non-covalent interactions, including hydrogen bonding and pi-stacking. The 4-ethylphenyl moiety, in particular, may confer specific binding properties and influence the compound's pharmacokinetic profile.
Predicted Biological Activity and Rationale
Based on extensive research into structurally similar N-aryl-1,3,5-triazine-2,4-diamines, the primary predicted biological activity for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is antiproliferative activity against cancer cells .[1][4] Numerous studies have demonstrated that compounds with this core structure exhibit potent cytotoxicity against a range of cancer cell lines, with a particularly strong emphasis on breast cancer.[1][2] The proposed mechanism often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell growth and survival.
High-Priority Putative Therapeutic Targets
The structural motif of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine strongly suggests its potential as a kinase inhibitor . The 2,4-diaminotriazine scaffold can mimic the hinge-binding motif of ATP, enabling it to compete with ATP for binding to the active site of various kinases. The N-aryl group can further enhance binding affinity and selectivity by interacting with other regions of the ATP-binding pocket.
Receptor Tyrosine Kinases (RTKs)
Several RTKs are implicated in cancer progression and are validated drug targets. Based on the activity of related triazine derivatives, the following RTKs are proposed as high-priority targets:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in many cancers, including non-small cell lung cancer and glioblastoma.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.
Non-Receptor Tyrosine Kinases
These intracellular kinases are also crucial for cancer cell signaling.
-
Src Family Kinases: Involved in a wide range of cellular processes, including proliferation, survival, and migration.
-
Abelson Tyrosine Kinase (Abl): A key target in chronic myeloid leukemia (CML).
Serine/Threonine Kinases
This class of kinases also presents promising targets.
-
PI3K/Akt/mTOR Pathway Kinases: This is a central signaling pathway that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis.
-
PIM1 Kinase: This proto-oncogene is involved in cell survival and proliferation and has been identified as a target for some 2,4-diamino-1,3,5-triazine derivatives.[5]
The following diagram illustrates the potential points of intervention for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine within key oncogenic signaling pathways.
Experimental Validation Workflow
A systematic and multi-faceted approach is required to validate the predicted therapeutic targets of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
The synthesis can be achieved via a one-pot, microwave-assisted method, which has been successfully employed for similar 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[1][2]
Protocol:
-
To a microwave vial, add equimolar amounts of dicyandiamide, an appropriate aromatic aldehyde (to form the C6-aryl group, if desired, otherwise a different precursor is needed for a C6-unsubstituted triazine), and 4-ethylaniline.
-
Add a suitable solvent (e.g., ethanol) and a catalytic amount of hydrochloric acid.
-
Seal the vial and irradiate in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes).
-
After cooling, add a base (e.g., aqueous sodium hydroxide) to induce rearrangement and aromatization.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Target-Based Screening
4.2.1. Kinase Panel Screening:
A broad-panel kinase screen is the most efficient initial step to identify potential kinase targets.
Protocol:
-
Submit the synthesized compound to a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Screen at a standard concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Analyze the results to identify kinases with significant inhibition (e.g., >50% inhibition).
4.2.2. Dose-Response Assays for Hit Validation:
For the top candidate kinases identified in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Use a suitable in vitro kinase assay format (e.g., ADP-Glo™, Z'-LYTE™).
-
Prepare a serial dilution of the compound.
-
Incubate the kinase, substrate, ATP, and compound for a defined period.
-
Measure the kinase activity and plot the percentage of inhibition against the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell-Based Assays
4.3.1. Antiproliferative Activity:
Evaluate the compound's ability to inhibit the growth of various cancer cell lines.
Protocol:
-
Seed cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of the compound.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Determine the GI50 (concentration for 50% growth inhibition).
4.3.2. Target Engagement and Pathway Modulation:
Confirm that the compound engages its putative target in a cellular context and modulates downstream signaling.
Protocol (Example for an EGFR inhibitor):
-
Treat EGFR-overexpressing cells with the compound for a specified time.
-
Stimulate the cells with EGF.
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK).
-
A reduction in phosphorylation would indicate target engagement and pathway inhibition.
The following diagram outlines the proposed experimental workflow for target validation.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |
| EGFR | ||
| VEGFR2 | ||
| Src | ||
| PI3Kα | ||
| CDK2 | ||
| PIM1 |
Table 2: In Vitro Antiproliferative Activity
| Cancer Cell Line | Tissue of Origin | GI50 (µM) |
| MDA-MB-231 | Breast (Triple-Negative) | |
| MCF-7 | Breast (ER+) | |
| A549 | Lung | |
| HCT116 | Colon |
Conclusion and Future Directions
While N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine remains a molecule with untapped potential, the wealth of data on its structural analogs provides a clear and compelling path forward for its investigation as a novel therapeutic agent. The proposed workflow, starting with synthesis and broad kinase screening, followed by cellular and in vivo validation, offers a rigorous and efficient strategy to uncover its mechanism of action and identify its most promising therapeutic applications. The insights gained from these studies will not only elucidate the specific role of the 4-ethylphenyl substituent but will also contribute to the broader understanding of the structure-activity relationships of the 1,3,5-triazine scaffold.
References
-
Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(43), 25517-25528. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). Available at: [Link]
-
Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Available at: [Link]
-
Junaid, M., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 13(43), 30287-30299. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Available at: [Link]
-
Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl-. Substance Details. Available at: [Link]
-
Junaid, M., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. The Royal Society of Chemistry. Available at: [Link]
-
Junaid, M., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. PubMed. Available at: [Link]
-
Wieckowska, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7583. Available at: [Link]
-
Stasiak, A., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 27(15), 4991. Available at: [Link]
-
Bouattour, A., et al. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 10(2), 1-11. Available at: [Link]
-
Tan, K. S., et al. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2908. Available at: [Link]
-
Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(7), 843-849. Available at: [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine. Available at: [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, N-ethyl-N'-(1-methylethyl)-6-(methylsulfinyl)-. Available at: [Link]
Sources
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 6, N 2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
The Versatile Scaffold: A Technical Guide to 1,3,5-Triazine-2,4-Diamine Derivatives in Drug Discovery
Abstract
The 1,3,5-triazine ring system, particularly its 2,4-diamino substituted derivatives, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of 1,3,5-triazine-2,4-diamine derivatives for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the mechanistic intricacies of their anticancer and antimicrobial properties, and explore their burgeoning potential in other therapeutic areas. This guide is designed to not only be a repository of current knowledge but also to spark innovation in the rational design of next-generation therapeutics based on this privileged scaffold.
The 1,3,5-Triazine-2,4-Diamine Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, is a versatile and highly sought-after scaffold in drug discovery. Its derivatives have yielded a wide array of therapeutic agents with applications ranging from anticancer and antimicrobial to antiviral and anti-inflammatory.[1][2] The 2,4-diamino substitution pattern, in particular, has proven to be a critical pharmacophoric element, contributing to the diverse biological activities observed in this class of compounds. The nitrogen atoms in the triazine ring act as hydrogen bond acceptors, while the amino groups can serve as hydrogen bond donors, facilitating strong and specific interactions with biological targets. This inherent ability to engage in multiple non-covalent interactions underpins the success of 1,3,5-triazine-2,4-diamine derivatives as potent and selective modulators of various enzymes and receptors.
Several 1,3,5-triazine-based drugs are already in clinical use, including the anticancer agents altretamine and enasidenib, highlighting the therapeutic relevance of this scaffold.[3][4] The continued exploration of this chemical space is driven by the need for novel therapeutics to combat drug resistance and address unmet medical needs.
Synthetic Strategies: Building the 1,3,5-Triazine-2,4-Diamine Core
The construction of the 1,3,5-triazine-2,4-diamine scaffold can be achieved through various synthetic routes, often starting from readily available precursors like cyanuric chloride or dicyandiamide. The choice of synthetic methodology is often dictated by the desired substitution pattern and the need for efficient and scalable processes.
Nucleophilic Substitution of Cyanuric Chloride
A cornerstone of 1,3,5-triazine chemistry is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled and selective introduction of different nucleophiles.[5] This step-wise approach provides a high degree of control over the final substitution pattern, enabling the synthesis of a diverse library of derivatives.[6]
Experimental Protocol: Sequential Nucleophilic Substitution
-
Monosubstitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C. Add one equivalent of the first amine nucleophile dropwise while maintaining the temperature. Stir for a specified time until the reaction is complete (monitored by TLC).
-
Disubstitution: To the reaction mixture from the previous step, add one equivalent of the second amine nucleophile. Allow the reaction to warm to room temperature and stir until completion.
-
Trisubstitution (if applicable): For the introduction of a third substituent, the reaction temperature is typically elevated to reflux.
-
Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and often cleaner reactions. The synthesis of 1,3,5-triazine-2,4-diamine derivatives has greatly benefited from this technology, enabling the rapid generation of compound libraries for biological screening.[3][7] One-pot, microwave-assisted methods starting from cyanoguanidine, aromatic aldehydes, and arylamines have been developed for the efficient synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[3][8]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines [3][8]
-
Reaction Setup: In a microwave-safe vessel, combine cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature and time.
-
Rearrangement and Aromatization: After the initial condensation, treat the reaction mixture with a base to promote rearrangement of the dihydrotriazine ring and subsequent dehydrogenative aromatization.
-
Isolation and Purification: Isolate the crude product and purify using appropriate techniques such as column chromatography.
Caption: Synthetic routes to 1,3,5-triazine-2,4-diamine derivatives.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The 1,3,5-triazine-2,4-diamine scaffold has been extensively explored for its anticancer potential, with numerous derivatives demonstrating potent activity against a wide range of cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: Targeting the Engines of Cancer Growth
Many cancers are driven by aberrant kinase signaling. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. Several 1,3,5-triazine-2,4-diamine derivatives have been identified as potent inhibitors of various kinases.
-
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer. A novel 1,3,5-triazine derivative, compound 6h, has been shown to be a dual inhibitor of PI3K and mTOR, leading to apoptosis in cervical cancer cells.[9] Western blot analysis confirmed that this compound reduced the phosphorylation of key downstream effectors such as Akt and p70S6K.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Overexpression and mutation of EGFR are common in many cancers. Novel 1,3,5-triazine-based pyrazole derivatives have been synthesized and shown to exhibit potent inhibitory activity against EGFR tyrosine kinase.[10] Compounds 5f, 5g, and 5h from this series displayed IC50 values of 395.1, 286.9, and 229.4 nM, respectively, against EGFR-tyrosine kinase.[10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,5-triazine derivatives.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, and its inhibition has long been a successful strategy in cancer chemotherapy. 1,3,5-triazine derivatives have been designed as potent DHFR inhibitors.[11][12] For instance, two series of tri-amino-substituted 1,3,5-triazine derivatives have been evaluated as cytotoxic agents against non-small cell lung cancer (A549), with some compounds showing higher activity than the established DHFR inhibitor, methotrexate.[11]
Antiproliferative Activity and Structure-Activity Relationship (SAR)
A significant body of research has focused on the synthesis and evaluation of the antiproliferative activity of 1,3,5-triazine-2,4-diamine derivatives against various cancer cell lines. These studies have provided valuable insights into the structure-activity relationships (SAR) that govern their anticancer potency.
For example, a library of 126 compounds with a 6,N²-diaryl-1,3,5-triazine-2,4-diamine scaffold was synthesized and evaluated against three breast cancer cell lines.[3][7] The most promising results were observed in the inhibition of triple-negative MDA-MB-231 breast cancer cells, with active compounds showing selectivity against cancer cells over non-cancerous breast cells.[3][13] Further design based on a 3D-QSAR model led to the discovery of a compound that inhibited MDA-MB-231 cell growth with a GI50 value of 1 nM.[13]
Another study on imamine-1,3,5-triazine derivatives identified compounds 4f and 4k with potent anti-proliferative activity against MDA-MB-231 cells, with IC50 values of 6.25 μM and 8.18 μM, respectively, surpassing the activity of imatinib.[14] Compound 4f was also shown to inhibit migration, invasion, and adhesion of these cancer cells.[14]
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4f | MDA-MB-231 (Breast) | 6.25 | [14] |
| 4k | MDA-MB-231 (Breast) | 8.18 | [14] |
| Imatinib | MDA-MB-231 (Breast) | 35.50 | [14] |
| Compound 11 | MCF-7 (Breast) | 1.0 | [1] |
| Compound 11 | HCT-116 (Colon) | 0.98 | [1] |
| Compound 19 | MALME-3M (Melanoma) | GI50 = 0.033 | [15] |
| Compound 11e | A549 (Lung) | 0.028 | [11] |
| Compound 92 | MDA-MB-231 (Breast) | 0.001 | [16] |
Table 1: Antiproliferative activity of selected 1,3,5-triazine-2,4-diamine derivatives.
Experimental Protocol: MTT Assay for Antiproliferative Activity [14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. 1,3,5-triazine derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[5][17]
The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. Based on the principle that cationic charge, bulk, and lipophilicity are key determinants of antibacterial activity in peptides, combinatorial libraries of 1,3,5-triazine derivatives have been designed and screened.[17] This approach has led to the identification of compounds with potent antimicrobial activity and low hemolytic activity, indicating a favorable safety profile.[17]
Several studies have reported the synthesis and evaluation of 1,3,5-triazine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[5][18][19] The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits visible microbial growth, is a key parameter used to quantify antimicrobial potency.
| Compound Series | Target Organism | Activity | Reference |
| Aminobenzoic acid derivatives | S. aureus, E. coli | Promising activity | [5] |
| Phenyl-thio-triazine derivatives | Various pathogens | Broad spectrum activity | [18] |
| Trityloxy-triazine derivatives | S. aureus, C. albicans | Investigated | [19] |
| Combinatorial libraries | Various bacteria | Potent activity | [17] |
Table 2: Antimicrobial activity of selected 1,3,5-triazine-2,4-diamine derivatives.
Expanding the Therapeutic Horizon: Other Biological Activities
Beyond their well-established anticancer and antimicrobial properties, 1,3,5-triazine-2,4-diamine derivatives have shown potential in a variety of other therapeutic areas.
-
Antiviral Activity: Certain derivatives have been investigated for their ability to inhibit viral replication, with notable activity against viruses like Herpes Simplex Virus type 1 (HSV-1). The anti-potato virus Y (PVY) activity of some 1,3,5-triazine derivatives containing a piperazine structure has also been reported.[20]
-
5-HT7 Receptor Affinity: Novel 1,3,5-triazine derivatives have been designed and synthesized as ligands for the 5-HT7 receptor, a target of interest in psychiatry.[21] Compounds with high affinity and moderate metabolic stability have been identified, suggesting their potential for the treatment of central nervous system disorders.[21]
-
Adenosine Receptor Ligands: A series of 1,3,5-triazine derivatives have been developed as ligands for the hA1 and hA3 adenosine receptors, which play a role in tumor proliferation.[22] Some of these compounds have shown good binding affinity to both receptors and have demonstrated the ability to inhibit the viability of lung cancer cell lines.[22]
Conclusion and Future Perspectives
The 1,3,5-triazine-2,4-diamine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of numerous compounds with potent anticancer, antimicrobial, and other valuable biological activities. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds immense promise for the development of novel and effective therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this versatile scaffold. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of 1,3,5-triazine-2,4-diamine-based drugs.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. remedypublications.com [remedypublications.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- 25. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in Cancer Research
Foreword: The Promise of the 1,3,5-Triazine Scaffold in Oncology
The 1,3,5-triazine ring system represents a "privileged scaffold" in medicinal chemistry, a core structure that has repeatedly been found to be a fruitful starting point for the development of potent and selective therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including significant potential as anticancer agents.[3] These compounds function by modulating critical signaling pathways that are frequently dysregulated in cancer, such as those involved in cell proliferation, survival, and metastasis.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of a specific derivative, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, in the context of cancer research. While direct literature on this exact molecule is emerging, the extensive research on structurally similar 2,4-diamino-1,3,5-triazines provides a robust framework for its investigation.
Mechanistic Rationale: Targeting Key Cancer Pathways
The anticancer activity of 1,3,5-triazine derivatives is often attributed to their ability to inhibit key enzymes in oncogenic signaling cascades.[5] Two of the most prominent targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[6][7]
Inhibition of the EGFR Signaling Pathway
The EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Its overexpression or mutation is a hallmark of many cancers, making it a prime therapeutic target.[8][9][10] Several 1,3,5-triazine derivatives have been designed and synthesized as potent EGFR inhibitors, demonstrating significant cytotoxicity against cancer cell lines that are dependent on EGFR signaling.[6][8][9][10] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream pathways like the PI3K/Akt/mTOR cascade.[10]
Diagram: EGFR Signaling Inhibition by 1,3,5-Triazine Derivatives
Caption: Inhibition of the EGFR signaling cascade by a 1,3,5-triazine derivative.
Dual Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is one of the most common molecular alterations in human cancers.[11] Many 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR kinases.[12][13][14] Some compounds have even demonstrated dual inhibitory activity against both PI3K and mTOR, which can lead to a more profound and sustained blockade of the pathway, potentially overcoming resistance mechanisms.[12][13][15] Inhibition of this pathway by triazine derivatives has been shown to induce apoptosis and reduce migration and invasion in cancer cells.[12]
Diagram: PI3K/Akt/mTOR Pathway Inhibition
Caption: Dual inhibition of the PI3K/mTOR signaling pathway.
Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
The synthesis of 2,4-diamino-1,3,5-triazine derivatives is typically achieved through well-established synthetic routes.[2][16][17] A common and efficient method involves a one-pot, microwave-assisted reaction.[2] This approach offers advantages such as shorter reaction times and higher yields compared to conventional heating methods.[2][5]
A plausible synthetic route for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine would involve the condensation of cyanoguanidine with 4-ethylaniline. More complex, substituted 2,4-diamino-1,3,5-triazines can be synthesized from cyanuric chloride through sequential nucleophilic substitution reactions.[3][9]
In Vitro Evaluation Protocols
The following protocols provide a framework for the initial in vitro characterization of the anticancer properties of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare a series of dilutions of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Imatinib or Paclitaxel).[5][18]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Imamine-1,3,5-triazine | 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50[18] |
| Imamine-1,3,5-triazine | 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50[18] |
| Chiral 1,3,5-triazine | 13c | MCF-7 (Breast) | 8.04 | - | - |
| Chiral 1,3,5-triazine | 13c | A549 (Lung) | 12.24 | - | - |
| Phenylamino-s-triazine | 2d | C26 (Colon) | 0.38 | Paclitaxel | 2.35[5] |
| Phenylamino-s-triazine | 3b | MCF7 (Breast) | 6.19 | Doxorubicin | 10.52[5] |
| 2,4-diamino-1,3,5-triazine | 19 | MALME-3M (Melanoma) | 0.033 | - | - |
Table 1: Examples of reported in vitro cytotoxic activities of various 1,3,5-triazine derivatives against different cancer cell lines.[5][9][18][19]
Apoptosis Assays
Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in the EGFR and PI3K/Akt/mTOR signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of EGFR, Akt, mTOR, and downstream effectors (e.g., p70S6K). Also, probe for apoptosis markers like cleaved caspase-3 and Bax/Bcl-2.[12]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Diagram: Experimental Workflow for In Vitro Evaluation
Caption: A streamlined workflow for the preclinical evaluation of the compound.
In Vivo Efficacy Studies
Following promising in vitro results, the antitumor efficacy of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine should be evaluated in vivo.
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).[12][18]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Compound Administration: Administer N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[12]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups. Further analysis can include immunohistochemistry of the tumor tissue to assess the in vivo modulation of target pathways.
Concluding Remarks
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine belongs to a class of compounds with well-documented potential in cancer research. The protocols and background information provided herein offer a solid foundation for its systematic evaluation as a potential anticancer agent. The key to a successful investigation will be a rigorous, stepwise approach, starting with broad in vitro screening, followed by detailed mechanistic studies, and culminating in in vivo efficacy assessment. The rich history of the 1,3,5-triazine scaffold in medicinal chemistry suggests that this line of inquiry is both logical and promising.
References
-
Rational design idea of 1,3,5‐chiral triazine‐based EGFR inhibitor. ResearchGate. Available from: [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available from: [Link]
-
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. SpringerLink. Available from: [Link]
-
Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. PubMed. Available from: [Link]
-
Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. Available from: [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. ScienceDirect. Available from: [Link]
-
Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Available from: [Link]
-
A) Tyrosine kinase (EGFR) inhibitors,[15] and B) the most active... ResearchGate. Available from: [Link]
-
Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. ResearchGate. Available from: [Link]
-
Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. Available from: [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC - NIH. Available from: [Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - NIH. Available from: [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - NIH. Available from: [Link]
-
Docking Scores of Target Compounds against PI3K and mTOR docking... ResearchGate. Available from: [Link]
-
EGFR‐TK enzyme inhibitor (85) mechanism in cancer. ResearchGate. Available from: [Link]
-
Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. ResearchGate. Available from: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. Available from: [Link]
-
Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. Available from: [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. Available from: [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. Available from: [Link]
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC - NIH. Available from: [Link]
-
Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. Available from: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Core.ac.uk. Available from: [Link]
Sources
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sci-Hub. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold / Journal of Computer-Aided Molecular Design, 2016 [sci-hub.box]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpras.com [ijpras.com]
- 18. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrofolate Reductase Inhibition by N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Introduction: Targeting a Key Metabolic Hub
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This reaction is indispensable for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[1] Consequently, the inhibition of DHFR presents a powerful strategy to arrest the proliferation of rapidly dividing cells, a hallmark of cancer and various infectious diseases.[2][3] The therapeutic significance of DHFR inhibitors is well-established, with drugs like methotrexate being a cornerstone of cancer chemotherapy.[3]
The 1,3,5-triazine scaffold has been extensively explored for the development of novel DHFR inhibitors.[2][4] Compounds bearing this core structure, such as N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, are analogues of cycloguanil, a known antifolate agent.[5] These molecules typically act as competitive inhibitors, binding to the active site of DHFR and preventing the binding of its natural substrate, DHF.[1] This guide provides a detailed technical overview and experimental protocols for the characterization of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine as a DHFR inhibitor.
Mechanism of Action: The Folate Pathway Disruption
The primary mechanism of action for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is the competitive inhibition of dihydrofolate reductase. By occupying the active site of the enzyme, it blocks the conversion of DHF to THF. THF is a crucial one-carbon donor in a variety of biosynthetic pathways. Its depletion leads to the cessation of DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis.[1]
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Quantitative Assessment of DHFR Inhibition
| Compound Class | Target Cell Line | Representative IC50 Range | Reference |
| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | MDA-MB-231 | Low µM | [4] |
| Imamine-1,3,5-triazine derivatives | MDA-MB-231 | 6.25 µM - 8.18 µM | [6] |
Experimental Protocols
The following protocols provide a framework for the biochemical and cell-based evaluation of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Protocol 1: Biochemical DHFR Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the compound on purified DHFR enzyme activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Caption: Workflow for a Biochemical DHFR Inhibition Assay.
Materials and Reagents:
-
Human recombinant Dihydrofolate Reductase (DHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
-
Methotrexate (positive control)
-
DMSO (vehicle)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader with kinetic measurement capabilities at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in DMSO. Create a serial dilution to test a range of concentrations.
-
Prepare stock solutions of DHF and NADPH in the assay buffer. Protect the DHF solution from light.
-
Dilute the DHFR enzyme to the desired working concentration in ice-cold assay buffer immediately before use.
-
-
Assay Setup (in a 96-well plate):
-
Add the appropriate volume of assay buffer to each well.
-
Add the test compound dilutions to the sample wells.
-
Add methotrexate to the positive control wells.
-
Add an equivalent volume of DMSO to the negative control (vehicle) wells.
-
Add the diluted DHFR enzyme solution to all wells except for the blank (no enzyme) wells.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of NADPH oxidation (decrease in absorbance over time) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Anti-Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of the DHFR inhibitor on cancer cells, providing a measure of its efficacy in a biological context.
Caption: Workflow for a Cell-Based Anti-Proliferation Assay.
Materials and Reagents:
-
Cancer cell line (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
-
Doxorubicin or Methotrexate (positive control)
-
DMSO (vehicle)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a serial dilution of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in complete cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the various concentrations of the test compound, positive control, and vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours.
-
-
Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement and Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. In the biochemical assay, the positive control (methotrexate) ensures that the assay is sensitive to known DHFR inhibitors, while the negative control (vehicle) establishes the baseline enzyme activity. In the cell-based assay, the positive control (e.g., doxorubicin) confirms the responsiveness of the cell line to cytotoxic agents, and the vehicle control accounts for any effects of the solvent. Consistent results with these controls are crucial for the validation of the experimental findings.
Conclusion and Future Directions
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, as a member of the triazine class of DHFR inhibitors, holds potential as a lead compound for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for its characterization. Further studies could involve determining its kinetic parameters of inhibition (Ki), assessing its selectivity for human DHFR versus microbial DHFR, and evaluating its efficacy in more complex biological systems, such as 3D cell cultures and in vivo models. Structure-activity relationship (SAR) studies, by synthesizing and testing a series of analogues, would also be instrumental in optimizing the potency and selectivity of this promising scaffold.[7][8]
References
-
Booth, R. G., et al. (2000). Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth. Journal of Medicinal Chemistry, 43(24), 4563-4573. Available from: [Link]
-
Thakur, A., et al. (2007). QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Asian Journal of Chemistry, 19(6), 4269. Available from: [Link]
-
Costantino, L., & Barlocco, D. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1147. Available from: [Link]
-
King, R. D., et al. (1994). Quantitative structure-activity relationships by neural networks and inductive logic programming. II. The inhibition of dihydrofolate reductase by triazines. Journal of computer-aided molecular design, 8(4), 421–432. Available from: [Link]
-
O'Donovan, E., et al. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Bioorganic & medicinal chemistry, 24(16), 3645–3654. Available from: [Link]
-
Blaney, J. M., et al. (1984). Structure-activity relationships of dihydrofolate reductase inhibitors. Chemical reviews, 84(4), 333-407. Available from: [Link]
-
Kim, J., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 27(13), 4287. Available from: [Link]
-
Reeves, A. Z., et al. (2022). Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. ACS infectious diseases, 8(3), 569–581. Available from: [Link]
-
Krasavin, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC advances, 10(25), 14896–14911. Available from: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(7), 12969–12981. Available from: [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC advances, 12(2), 995–1007. Available from: [Link]
-
Latacz, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7488. Available from: [Link]
-
Anderson, A. C. (2011). Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase. Accounts of chemical research, 44(10), 994–1002. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5‐triazine‐2,4‐diamines (anti‐proliferative agents). Retrieved from [Link]
-
Rosowsky, A., et al. (1999). Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2, 4-diaminopteridine analogues with a bridged diarylamine side chain. Journal of medicinal chemistry, 42(23), 4843–4853. Available from: [Link]
-
da Silva, E. N., et al. (2023). Kaurane-Type Diterpenoids as Potential Inhibitors of Dihydrofolate Reductase-Thymidylate Synthase in New World Leishmania Species. Molecules, 28(11), 4410. Available from: [Link]
-
Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. Retrieved from [Link]
-
Wikipedia. (2023). Dihydrofolate reductase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). CID 139175070. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docsdrive.com [docsdrive.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Aryl-1,3,5-Triazines
Introduction: A Paradigm Shift in Heterocyclic Chemistry
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-HIV properties.[1] Traditionally, the synthesis of these vital heterocycles has been hampered by methods requiring harsh reaction conditions, long reaction times, and often involving hazardous reagents and metal catalysts, which can lead to product contamination and environmental concerns.[1][2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods.[3][4][5] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times—often from hours to mere minutes—and improved product purity.[3][6] This application note provides an in-depth guide to the microwave-assisted synthesis of N-aryl-1,3,5-triazines, detailing the underlying principles, providing robust protocols, and offering practical insights for researchers, scientists, and drug development professionals.
The Rationale: Understanding the "Microwave Effect"
The enhanced reaction rates observed in microwave chemistry are a result of dielectric heating.[5] This process involves two primary mechanisms: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material. This circumvents the limitations of conventional heating, which relies on slower thermal conduction from the vessel walls.[6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.
This efficient and instantaneous heating mechanism is particularly advantageous for the synthesis of heterocyclic compounds like 1,3,5-triazines, enabling faster and more controlled chemical transformations.[3]
Visualizing the Synthetic Workflow
The general workflow for the microwave-assisted synthesis of N-aryl-1,3,5-triazines is a streamlined process designed for efficiency and high throughput.
Caption: General workflow for microwave-assisted synthesis.
Core Synthetic Protocols
Two primary and reliable microwave-assisted methods for synthesizing substituted 1,3,5-triazines are the cyclotrimerization of nitriles and the reaction of cyanoguanidine with nitriles.
Protocol 1: Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines via Nitrile Cyclotrimerization
This method is ideal for producing symmetrically substituted triazines and can be performed under solvent-free conditions, enhancing its green chemistry profile.[7]
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry microwave-safe sealed vessel equipped with a magnetic stirrer, combine the aryl or alkyl nitrile with a catalytic amount of a silica-supported Lewis acid (e.g., Si(Zn)). The use of a supported catalyst simplifies purification.[7]
-
Vessel Sealing: Securely cap the reaction vessel. Ensure the vessel is not filled to more than two-thirds of its volume to safely accommodate any pressure changes.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity, ensuring it is positioned correctly according to the manufacturer's instructions for consistent heating.
-
Reaction Conditions: Irradiate the mixture at a temperature between 175-195 °C for 10-30 minutes. These conditions are significantly shorter than the hours or even days required for conventional heating.[7]
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature before carefully opening it.
-
Product Isolation and Purification: Extract the product using a suitable organic solvent. The crude product can then be purified by standard techniques such as recrystallization or column chromatography to yield the pure 2,4,6-trisubstituted-1,3,5-triazine.
Protocol 2: Synthesis of 6-Substituted-2,4-diamino-1,3,5-triazines
This protocol provides a direct route to valuable 2,4-diamino-1,3,5-triazine derivatives by reacting cyanoguanidine with a nitrile.[7]
Step-by-Step Methodology:
-
Reagent Combination: In a microwave-safe sealed vessel, combine cyanoguanidine and the desired alkyl, aryl, or heteroarylnitrile.[7]
-
Vessel Sealing: As in Protocol 1, securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor.
-
Reaction Conditions: Irradiate the mixture. Typical conditions involve heating to 175-205 °C for 10-15 minutes at a power of 60-90 W.[7]
-
Cooling and Work-up: Once the reaction is complete, cool the vessel to room temperature.
-
Purification: The resulting product can typically be purified by recrystallization from a suitable solvent to afford the 6-substituted-2,4-diamino-1,3,5-triazine.
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to traditional methods. The following tables summarize typical results for the synthesis of representative 1,3,5-triazines.
| Synthesis of 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine | Reaction Time | Yield (%) |
| Microwave Irradiation | 3 min | 98-99 |
| Conventional Heating | 10 h | 62-78 |
| Data adapted from a representative synthesis. |
| Synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine | Temperature (°C) | Reaction Time | Yield (%) |
| Microwave Irradiation | 80 | 14 min | 93 |
| Conventional Heating | 100 | 14 h | 81 |
| Data adapted from a representative synthesis. |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. This section provides guidance on common issues and strategies for optimization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient microwave absorption by reactants or solvent. | - Select a solvent with a high dielectric constant suitable for the reaction. - For solvent-free reactions, consider adding a small amount of a high-boiling point, polar solvent (a "sensitizer"). - Ensure reactants are sufficiently polar. |
| Incorrect reaction temperature or time. | - Systematically optimize the reaction temperature and time. Microwave syntheses often require significantly shorter times than conventional methods. | |
| Formation of Byproducts | Reaction temperature is too high, leading to decomposition or side reactions. | - Lower the target temperature to improve selectivity. |
| Incorrect stoichiometry of reactants. | - Carefully verify and optimize the molar ratios of the starting materials. | |
| Poor Reproducibility | Inconsistent sample positioning within the microwave cavity. | - Always place the reaction vessel in the same position within the reactor to ensure consistent exposure to the microwave field. |
| Variations in starting material quality. | - Ensure the purity and consistency of reactants and solvents. | |
| Vessel Pressurization Issues | Use of volatile solvents or reagents. | - Select higher-boiling point solvents. - Reduce the reaction volume or scale. |
Safety First: Essential Precautions
Microwave chemistry involves high temperatures and pressures, necessitating strict adherence to safety protocols:
-
Use a Dedicated Reactor: Never use a domestic microwave oven. Employ a reactor specifically designed for chemical synthesis.
-
Appropriate Vessels: Always use sealed reaction vessels that are rated for the expected temperatures and pressures.
-
Volume Limits: Never fill a reaction vessel to more than two-thirds of its total volume.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and use a blast shield.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of N-aryl-1,3,5-triazines.[3][8][9] The protocols and insights provided in this guide demonstrate that MAOS is a powerful tool for accelerating discovery and development, offering substantial improvements in efficiency, yield, and environmental impact over traditional synthetic routes.[4] By leveraging this technology, researchers can rapidly generate diverse libraries of these valuable heterocyclic compounds for a wide range of applications.
References
-
International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. Available from: [Link]
-
MDPI. (2022-10-04). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][10]triazines. Available from: [Link]
-
EurekAlert!. (2024-10-08). Microwave-induced synthesis of bioactive nitrogen heterocycles. Available from: [Link]
-
ChemistryViews. (2024-04-17). Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines. Available from: [Link]
-
CogniScent. (2024-10-17). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Available from: [Link]
-
International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (2020-04-07). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available from: [Link]
-
Semantic Scholar. MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES. Available from: [Link]
-
ResearchGate. (2025-10-15). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][10]triazines. Available from: [Link]
-
CORE. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available from: [Link]
-
ResearchGate. (2025-08-05). Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold | Request PDF. Available from: [Link]
-
Beilstein Journals. (2020-07-16). Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (2025-07-04). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Available from: [Link]
-
Monash University. Microwave-assisted synthesis of 1,3,5-triazines: Efficient approaches to therapeutically valuable scaffold. Available from: [Link]
-
Technology Networks. Microwave Assisted Organic Synthesis in Supramolecular Chemistry: Preparation of 1,3,5-Triazine Dimers. Available from: [Link]
-
ResearchGate. (PDF) Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. Available from: [Link]
-
ResearchGate. (2025-12-16). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines - ChemistryViews [chemistryviews.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
"analytical methods for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine characterization"
An Application Guide to the Comprehensive Analytical Characterization of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Abstract
This document provides a comprehensive framework of analytical methodologies for the definitive characterization of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, a compound of interest in pharmaceutical research and development. In the context of drug discovery, ensuring the identity, purity, and stability of an active pharmaceutical ingredient (API) is paramount for regulatory compliance and patient safety.[1][2][3] This guide moves beyond simple procedural lists, offering causal explanations for methodological choices and integrating a suite of orthogonal techniques. We present detailed protocols for chromatographic separation and spectroscopic elucidation, designed to provide a holistic and validated analytical profile of the target molecule.
Introduction: The Imperative for Rigorous Characterization
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine belongs to the s-triazine class of compounds, a scaffold known for its diverse biological activities and applications in medicinal chemistry.[4] As this molecule progresses through the development pipeline, a robust analytical package is required to establish its chemical integrity. This involves not only confirming its structure but also quantifying its purity and identifying any process-related or degradation impurities.[5][6][7]
The analytical strategy outlined herein employs a multi-technique approach, ensuring that data from one method corroborates another. This creates a self-validating system essential for building a comprehensive quality profile suitable for regulatory submission.
Figure 1: Comprehensive Analytical Workflow for API Characterization.
Chromatographic Methods: Quantifying Purity and Impurities
Chromatographic techniques are the cornerstone of quantitative analysis in pharmaceutical development, enabling the separation, detection, and quantification of an API from its potential impurities.[8]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Rationale: HPLC is the gold standard for analyzing non-volatile and semi-volatile organic molecules like N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.[9] The compound's aromatic rings (phenyl and triazine) act as strong chromophores, making UV detection highly suitable and sensitive. A reversed-phase C18 column is selected as the stationary phase due to its proven efficacy in retaining and separating a wide range of moderately polar to non-polar analytes through hydrophobic interactions.[10]
Protocol: Purity Determination by Reversed-Phase HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute as needed for linearity and quantitation assessments.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC or UPLC system with UV/PDA Detector | Standard for pharmaceutical analysis.[6] |
| Column | C18, 100 x 4.6 mm, 2.6 µm | Provides excellent separation for triazine compounds.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization for MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength. |
| Gradient | 10% B to 90% B over 15 minutes | Ensures elution of the main peak and any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak broadening. |
| Detection | UV at 254 nm (or determined λmax) | Aromatic nature of the compound ensures strong absorbance. |
-
Data Analysis:
-
Assay: Calculate the amount of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine by comparing the peak area of the sample to that of a certified reference standard.
-
Purity: Determine purity by the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Impurity Profiling: Identify and quantify any impurities present at levels ≥ 0.10%, as per ICH guidelines.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Rationale: While HPLC is ideal for the API, GC is the preferred method for analyzing volatile organic compounds, such as residual solvents from the synthesis process.[6][7] Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the instrument from non-volatile API contamination. Mass spectrometry provides definitive identification of the solvents.
Protocol: Headspace GC-MS for Residual Solvent Analysis
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) and seal the vial.
-
Instrumentation: Use a GC system equipped with a headspace autosampler and a mass selective detector.
-
Analysis: The method should be capable of separating and quantifying all potential solvents used in the manufacturing process. A common method involves a polar stationary phase column (e.g., DB-Wax) and a temperature gradient program.[13] The mass spectrometer is operated in scan mode to identify unknowns or in selected ion monitoring (SIM) mode for enhanced sensitivity of target solvents.
Spectroscopic Methods: Definitive Structural Elucidation
Spectroscopic techniques provide an orthogonal approach to chromatography, offering detailed information about the molecule's structure, connectivity, and functional groups.
Figure 2: Logic Diagram for Selecting the Appropriate Analytical Method.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Rationale: LC-MS is a powerful tool that confirms the molecular weight of the target compound and provides valuable structural information through fragmentation analysis.[5] Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described in Section 2.1 to a mass spectrometer (e.g., single quadrupole, TOF, or Orbitrap).
-
Ionization Mode: ESI, positive ion mode.
-
Expected Result: The primary ion observed should correspond to the protonated molecule.
-
Molecular Formula: C₁₁H₁₄N₆
-
Exact Mass: 230.12799 g/mol
-
Expected [M+H]⁺: m/z 231.1358
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.[14][15][16]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on the amine groups.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the A'A'B'B' system of the para-substituted phenyl ring, and broad, D₂O-exchangeable signals for the -NH₂ and -NH- protons.
-
¹³C NMR: Resonances for the two carbons of the ethyl group, the four distinct carbons of the phenyl ring (two with high intensity), and the carbons of the triazine ring, which typically appear far downfield (~160-170 ppm).[16]
-
Fourier-Transform Infrared (FT-IR) and UV-Vis Spectroscopy
Rationale: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups, providing a molecular "fingerprint".[6] UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is critical for setting the detection wavelength in the HPLC-UV method to ensure maximum sensitivity.[17][18]
Protocol: FT-IR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder, or prepare a KBr pellet.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amines) | 3500 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| C=N Stretch (triazine ring) | 1600 - 1500 |
| N-H Bend (amines) | ~1600 |
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in the HPLC mobile phase (e.g., 50:50 acetonitrile/water).
-
Data Acquisition: Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer, using the solvent as a blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value should be used for the HPLC-UV detection wavelength. The triazine and phenyl moieties are expected to produce strong absorption bands in the 220-280 nm range.[19][20]
Conclusion
The analytical characterization of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine requires a multi-faceted approach that integrates chromatographic and spectroscopic techniques. The protocols detailed in this guide provide a robust framework for confirming the compound's identity via NMR, MS, and FT-IR, while establishing its purity and assay using a validated HPLC method. This integrated strategy ensures the generation of high-quality, defensible data that meets the stringent requirements of the pharmaceutical industry, ultimately supporting the development of safe and effective medicines.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks.
- Analytical method development and validations of API by using suitable analytical technique. (2025).
- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
- Syntheses, 13C and 'H Nuclear Magnetic Resonance Spectra of Some 1,2,4-Triazine 1- and 2-Oxides. (1977). Journal of Organic Chemistry.
- Structural characteriz
- Ultraviolet Absorption Spectra of Derivatives of Symmetric Triazine. I. Amino Triazines. (1951). The Journal of Chemical Physics.
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR. (2003).
- Analytical Method Development and Valid
- Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. (n.d.). Thermo Fisher Scientific.
- Relevant UV-Vis data of the triazine derivatives 3a-d. (n.d.).
- UHPLC Separation of Triazine Herbicides at Elevated Temper
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Learn About Pharma.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network.
- ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. (n.d.).
- Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed.
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
- Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (n.d.).
- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
- UV-Visible spectra of triazine compound. (n.d.).
- U.V. spectra of derivatives of 1,3,5-triazine. (n.d.).
- Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023). MDPI.
- FT-IR spectra of starting materials 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (a), 2,2′-bithiophene-5,5′-dicarboxaldehyde (b) and the TP-CTF photocatalyst (c). (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tdx.cat [tdx.cat]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Analysis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Abstract: This document provides a detailed guide for the structural elucidation of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple data reporting to explain the causality behind experimental choices and protocols. We present a self-validating workflow, from sample preparation to advanced 2D NMR analysis, ensuring accurate and reproducible results. The protocols for ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments are detailed, alongside an in-depth analysis of the expected spectral data, providing a robust framework for the complete structural assignment of this and similar substituted triazine compounds.
Introduction and Scientific Context
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine belongs to the s-triazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its versatile biological activities and structural properties. Accurate and unambiguous structural characterization is a critical prerequisite for any further investigation, including structure-activity relationship (SAR) studies and quality control in synthetic processes.
NMR spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structures in solution.[1] This application note details a systematic approach to fully characterize the target molecule, addressing potential challenges common to amino-substituted triazines, such as poor solubility and dynamic conformational behavior.[2] The workflow described herein is designed to be a self-validating system, where data from multiple experiments are correlated to build a complete and confident structural assignment.
Molecular Structure and Predicted Spectral Features
A preliminary analysis of the molecular structure is essential for predicting the expected NMR signals and designing the experimental strategy.
Structure:
A simplified representation of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Expected Proton (¹H) Environments:
-
Ethyl Group: A methyl (CH₃) and a methylene (CH₂) group, expected to appear as a triplet and a quartet, respectively.
-
Ethylphenyl Ring: A para-substituted aromatic system, which should produce an AA'BB' pattern, often appearing as two distinct doublets.
-
Amine Linker (NH): One proton attached to the phenyl-substituted nitrogen.
-
Amine Group (NH₂): Two equivalent protons on the second amino group.
-
Triazine Ring (CH): One proton directly attached to the triazine core.
Expected Carbon (¹³C) Environments:
-
Ethyl Group: Two distinct signals for the CH₃ and CH₂ carbons.
-
Ethylphenyl Ring: Four signals are expected due to symmetry: two quaternary (ipso) carbons and two protonated (methine) carbons.
-
Triazine Ring: Three signals for the three distinct carbons within the heterocyclic core.
A key consideration for amino-substituted triazines is the potential for restricted rotation around the C(triazine)-N(amine) bond due to partial double-bond character.[2][3] This can lead to signal broadening or, in cases of slow exchange, the appearance of multiple distinct sets of signals (rotamers) at room temperature.
Experimental Workflow and Protocols
A logical workflow ensures that each experiment builds upon the last, leading to a comprehensive structural assignment.
Caption: Overall workflow for NMR-based structural elucidation.
Protocol: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[4] Substituted triazines can exhibit poor solubility in common solvents like chloroform.[2]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the initial solvent. Its high polarity effectively solubilizes many triazine derivatives and its hydrogen-bond accepting nature can sharpen the signals from NH protons by slowing their chemical exchange.
-
Analyte Concentration:
-
Procedure: i. Accurately weigh the sample into a clean, dry vial. ii. Add approximately 0.7 mL of DMSO-d₆. iii. Gently warm and vortex the vial to ensure complete dissolution. A clear, homogeneous solution free of particulates is required.[4] iv. To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[6] v. Ensure the sample height in the tube is at least 4.5 cm to be properly positioned within the spectrometer's detection coil.[6] vi. Cap the NMR tube, label it clearly, and wipe the outside clean before insertion into the spectrometer.
Protocol: NMR Data Acquisition
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.
| Experiment | Key Parameters | Purpose & Rationale |
| ¹H NMR | Pulprog: zg30, NS: 16, TD: 64k, SW: 20 ppm | Provides a quantitative overview of all proton environments. A 30° pulse angle allows for faster acquisition with minimal T1 relaxation distortion. |
| ¹³C{¹H} NMR | Pulprog: zgpg30, NS: 1024, TD: 64k, SW: 240 ppm | Detects all carbon signals with proton decoupling. A sufficient number of scans (NS) is needed due to the low natural abundance of ¹³C. |
| DEPT-135 | Pulprog: dept135, NS: 256, SW: 240 ppm | Differentiates carbon types. CH/CH₃ signals appear positive, CH₂ signals appear negative, and quaternary carbons are nulled. This is essential for assigning aliphatic and aromatic carbons.[8] |
| ¹H-¹H COSY | Pulprog: cosygpqf, NS: 2-4, TD: 2k x 256, SW: 12 ppm | Identifies scalar-coupled protons (typically through 2-3 bonds). Crucial for mapping the spin systems of the ethyl group and the aromatic ring.[9] |
| ¹H-¹³C HSQC | Pulprog: hsqcedetgpsisp2.3, NS: 2-4, TD: 2k x 256 | Correlates protons to their directly attached carbons (¹JCH). This is the primary method for assigning protonated carbon signals. The edited version also provides multiplicity information.[10] |
| ¹H-¹³C HMBC | Pulprog: hmbcgpndqf, NS: 8-16, TD: 2k x 256 | Detects long-range correlations (²JCH, ³JCH) between protons and carbons. This is the key experiment for connecting the molecular fragments, such as linking the ethylphenyl group to the triazine core via the NH bridge.[11] |
Data Analysis and Spectral Interpretation
The following is a predictive guide to the interpretation of the NMR spectra for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Predicted Chemical Shifts
| Group | Assignment | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | DEPT-135 | Key COSY/HMBC Correlations |
| Ethyl | -CH₃ | ~1.2 (t, J≈7.5 Hz) | ~16 | Positive | COSY to -CH₂- |
| -CH₂ - | ~2.6 (q, J≈7.5 Hz) | ~28 | Negative | COSY to -CH₃; HMBC to C-ipso(Ar) | |
| Ethylphenyl | H-ortho to Et | ~7.2 (d, J≈8 Hz) | ~129 | Positive | COSY to H-meta; HMBC to C-ipso(Et), C-meta |
| H-meta to Et | ~7.5 (d, J≈8 Hz) | ~120 | Positive | COSY to H-ortho; HMBC to C-ipso(N), C-ortho | |
| C-ipso (Et) | - | ~142 | Null | HMBC from -CH₂-, H-ortho | |
| C-ipso (N) | - | ~135 | Null | HMBC from NH, H-meta | |
| Amine | -NH -Ph | ~9.5 (s, broad) | - | - | HMBC to C(triazine), C-ipso(Ar), C-meta(Ar) |
| -NH₂ | ~6.5 (s, broad) | - | - | HMBC to C(triazine) | |
| Triazine | C-H | ~8.0 (s) | ~155 | Positive | HMBC to other C(triazine) |
| C -NHPh | - | ~165 | Null | HMBC from NH, Triazine H | |
| C -NH₂ | - | ~167 | Null | HMBC from NH₂, Triazine H |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. NH signals are often broad and their visibility can be temperature-dependent.[12]
Structural Confirmation via 2D NMR
The final structure is confirmed by piecing together the molecular fragments using long-range HMBC correlations.
Caption: Key HMBC correlations confirming molecular connectivity.
-
Ethylphenyl Fragment: A COSY correlation will be observed between the triplet at ~1.2 ppm and the quartet at ~2.6 ppm. An HMBC correlation from the methylene protons (~2.6 ppm) to the aromatic ipso-carbon (~142 ppm) will firmly establish the attachment of the ethyl group to the phenyl ring.
-
Triazine-Phenyl Linkage: The most critical correlation is from the NH proton (~9.5 ppm) to the triazine carbon it is bonded to (~165 ppm) and to the ipso-carbon of the phenyl ring (~135 ppm). This unambiguously connects the N-(4-ethylphenyl) moiety to the triazine core.
-
Substitution Pattern: HMBC correlations from the single triazine proton (~8.0 ppm) to the two substituted triazine carbons (~165 and ~167 ppm) will confirm the 2,4-diamino substitution pattern. Similarly, correlations from the NH₂ protons (~6.5 ppm) to its attached triazine carbon (~167 ppm) will confirm its position.
Conclusion
This application note provides a comprehensive and robust methodology for the complete NMR structural characterization of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. By following the detailed protocols for sample preparation and data acquisition across a suite of 1D and 2D NMR experiments, researchers can obtain high-quality, reproducible data. The systematic interpretation strategy, grounded in the correlation of multiple experiments, ensures a self-validating and unambiguous assignment of the molecular structure. This workflow serves as a reliable template for the analysis of other substituted triazine derivatives, facilitating confident structural elucidation in drug discovery and chemical research.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Widener University. (n.d.). Sample Preparation. Retrieved from [Link]
- Amm, M., Platzer, N., Bouchet, J. P., & Volland, J. P. (2001). Structural and conformational study of substituted triazines by 1H and 13C NMR analysis. Magnetic Resonance in Chemistry, 39(2), 77–84.
-
Unknown. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
Unknown. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
-
Teymouri, M., et al. (n.d.). ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. ResearchGate. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
- Harris, R. K., et al. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry, 41(8), 637-646.
- Kupče, Ē., & Claridge, T. D. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-64.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).
- Kupče, Ē., & Claridge, T. D. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
- Popiołek, Ł., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3963.
- Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-8.
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
- de Oliveira, R. B., et al. (2003). Synthesis and nuclear magnetic resonance shielding effect of three triazine-linked porphyrin compounds. Journal of the Brazilian Chemical Society, 14, 748-752.
- El-Sayed, N. N. E., et al. (2024). Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. Scientific Reports, 14(1), 1-27.
- El-Gamal, M. I., et al. (2018). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research & Allied Sciences, 7(2).
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of (II). Retrieved from [Link]
- de la Cruz, P., et al. (n.d.).
- Dolle, F., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. RSC advances, 12(42), 27285-27293.
-
SpectraBase. (n.d.). Ethyl phenyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Kráľová, P., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Molecules, 25(6), 1455.
-
LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl phenylacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. tdx.cat [tdx.cat]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Evaluation of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Introduction: Unveiling the Therapeutic Potential of a Novel Triazine Scaffold
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The compound of interest, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, shares structural similarities with known inhibitors of dihydrofolate reductase (DHFR), such as cycloguanil, the active metabolite of the antimalarial drug proguanil.[4][5] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a key target for therapeutic intervention in oncology and infectious diseases.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays to characterize the biological activity of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. The protocols herein are designed to first investigate its hypothesized primary mechanism of action—DHFR inhibition—and then to assess its broader cellular effects on viability and proliferation, as well as its potential for drug-drug interactions through cytochrome P450 (CYP) enzyme inhibition.
Part 1: Primary Target Engagement - Dihydrofolate Reductase (DHFR) Inhibition Assay
The initial and most critical step in characterizing N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is to determine its inhibitory activity against its putative molecular target, DHFR. This is achieved through an enzymatic assay that monitors the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), using NADPH as a cofactor. The rate of NADPH oxidation is measured by the decrease in absorbance at 340 nm.[8][9][10][11]
Scientific Rationale
The assay's principle is based on the spectrophotometric detection of NADPH consumption.[8][9] A decrease in the rate of NADPH oxidation in the presence of the test compound indicates inhibition of DHFR. By testing a range of compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency. Methotrexate, a potent and widely studied DHFR inhibitor, serves as a positive control to validate the assay's performance.[6]
Experimental Workflow: DHFR Inhibition Assay
Caption: Workflow for the DHFR enzymatic inhibition assay.
Detailed Protocol: DHFR Inhibition Assay
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHFA)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Methotrexate (positive control)
-
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (test compound)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)[10]
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock of Assay Buffer. Dilute to 1X with ultrapure water for use.[11]
-
Reconstitute NADPH in Assay Buffer to a stock concentration of 20 mM. Prepare fresh dilutions on the day of the experiment.[8]
-
Prepare a stock solution of DHFA in Assay Buffer. This solution is unstable and should be prepared immediately before use.[10]
-
Dilute the DHFR enzyme to the desired working concentration in cold Assay Buffer immediately before use.[10]
-
Prepare a stock solution of the test compound and methotrexate in a suitable solvent (e.g., DMSO). Create a serial dilution series in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, diluted NADPH, DHFR enzyme solution, and the test compound dilution.
-
Positive Control Wells: Add Assay Buffer, diluted NADPH, DHFR enzyme solution, and the methotrexate dilution.
-
Enzyme Control (No Inhibitor) Wells: Add Assay Buffer, diluted NADPH, DHFR enzyme solution, and solvent control.
-
Background Control Wells: Add Assay Buffer and NADPH.[8]
-
-
Reaction and Measurement:
-
Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.[6]
-
Initiate the reaction by adding the DHFA solution to all wells except the background controls.[9]
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[8][9]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the kinetic curve.
-
Subtract the background rate from all other rates.
-
Calculate the percent inhibition for each concentration of the test compound and methotrexate using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value/Range |
| IC₅₀ | Concentration of the inhibitor that causes 50% inhibition of enzyme activity. | Dependent on compound potency |
| Positive Control (Methotrexate) | Validates assay performance. | Low nanomolar IC₅₀ |
Part 2: Cellular Activity Assessment - Proliferation and Viability Assays
Following the confirmation of target engagement, the next logical step is to evaluate the effect of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine on whole cells. These assays determine the compound's ability to inhibit cell growth and induce cytotoxicity, providing crucial insights into its potential as a therapeutic agent.
Assay 1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[14]
Scientific Rationale
This assay is a rapid and high-throughput method to screen for the cytotoxic or cytostatic effects of a compound. A reduction in the purple color intensity in treated cells compared to untreated controls indicates a decrease in cell viability. This allows for the determination of a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability), depending on the experimental design.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell proliferation and viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell line(s) (e.g., A549, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom tissue culture plates
-
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (test compound)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Reaction:
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[12][13][14]
-
After incubation, carefully remove the medium containing MTT.[14]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][14]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[13][15]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀/IC₅₀ value.
-
| Parameter | Description | Typical Value/Range |
| GI₅₀/IC₅₀ | Concentration of the compound that inhibits cell growth or viability by 50%. | Dependent on compound potency and cell line sensitivity. |
Assay 2: Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining the long-term effects of a cytotoxic agent on the reproductive integrity of cells.[16][17][18] It assesses the ability of a single cell to undergo unlimited division and form a colony.[18]
Scientific Rationale
This assay provides a more stringent measure of cytotoxicity than short-term viability assays like MTT. It distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (cell death) by measuring the fraction of cells that retain the capacity for long-term proliferation after treatment. A reduction in the number of colonies formed by treated cells compared to controls indicates a loss of reproductive viability.[19]
Detailed Protocol: Clonogenic Survival Assay
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 10% neutral buffered formalin)[20]
-
Staining solution (e.g., 0.5% crystal violet in water)[16]
-
6-well tissue culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Prepare a single-cell suspension. Plate a precise number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.[17]
-
Allow cells to attach for a few hours or overnight.[16]
-
Treat the cells with various concentrations of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.[16]
-
Fix the colonies by adding 2-3 mL of fixation solution for 5-15 minutes at room temperature.[16][20]
-
Remove the fixation solution and add the crystal violet staining solution for 30-60 minutes.[20]
-
Carefully wash off the excess stain with tap water and allow the plates to air dry.[16]
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well (a colony is typically defined as a cluster of at least 50 cells).[17][18]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment:
-
PE = (Number of colonies formed / Number of cells seeded) x 100 (for control wells)
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100)
-
-
Plot the Surviving Fraction against the compound concentration.
-
Part 3: Preliminary Drug Metabolism Profile - Cytochrome P450 (CYP) Inhibition Assay
Assessing the potential for drug-drug interactions is a critical component of preclinical drug development. Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism.[21] Inhibition of these enzymes by a new chemical entity can lead to altered plasma concentrations and potential toxicity of co-administered drugs.[22]
Scientific Rationale
This assay evaluates the ability of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[23] The assay uses human liver microsomes, which are rich in CYP enzymes, and isoform-specific probe substrates. The rate of metabolite formation from these substrates is measured by LC-MS/MS. A decrease in metabolite formation in the presence of the test compound indicates CYP inhibition, and an IC₅₀ value can be determined.[22][24] Given that the structurally related compound proguanil is metabolized by CYP2C19, assessing inhibition of this isoform is particularly relevant.[25][26][27]
Experimental Workflow: CYP Inhibition Assay
Caption: Workflow for the in vitro Cytochrome P450 inhibition assay.
Detailed Protocol: CYP Inhibition Assay
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
CYP isoform-specific probe substrates and their known inhibitors (positive controls)
-
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (test compound)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
In a microplate, pre-incubate HLM, phosphate buffer, and serial dilutions of the test compound (or positive control inhibitor) at 37°C.
-
Prepare control incubations without the test compound (vehicle control).
-
-
Reaction:
-
Initiate the metabolic reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-15 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Sample Processing:
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite.[23]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration to calculate the IC₅₀ value.[24]
-
| CYP Isoform | Example Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. By systematically evaluating its activity from the molecular target (DHFR) to cellular effects (proliferation and survival) and its metabolic profile (CYP inhibition), researchers can build a comprehensive understanding of its therapeutic potential. The data generated from these assays are foundational for guiding further preclinical development, including structure-activity relationship (SAR) studies, and for making informed decisions on the progression of this promising compound.
References
-
Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
electronic Medicines Compendium (emc). (n.d.). Atovaquone/Proguanil Hydrochloride 250 mg/100 mg Film-coated tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
PubMed. (2009). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). Cycloguanil. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Clonogenic Assay: Adherent Cells. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]
-
Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]
-
Scribd. (n.d.). Clonogenic Assays Protocols. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]
-
MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Retrieved from [Link]
-
Bentham Science. (n.d.). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloguanil. Retrieved from [Link]
-
ACS Publications. (2009). Structure−Activity Relationship and Comparative Docking Studies for Cycloguanil Analogs as PfDHFR-TS Inhibitors. Retrieved from [Link]
-
DailyMed. (n.d.). Label: ATOVAQUONE AND PROGUANIL HYDROCHLORIDE tablet, film coated. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
DailyMed. (n.d.). Label: ATOVAQUONE AND PROGUANIL HYDROCHLORIDE tablet, film coated. Retrieved from [Link]
-
Wikipedia. (n.d.). Atovaquone/proguanil. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cycloguanil – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Clonogenic assay of cells. Retrieved from [Link]
-
MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. Retrieved from [Link]
-
PubMed. (2021). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Development of a Yeast Assay for Rapid Screening of Inhibitors of Human-Derived Pneumocystis carinii Dihydrofolate Reductase. Retrieved from [Link]
-
PubMed Central. (2018). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. Retrieved from [Link]
-
PubMed. (2008). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]
Sources
- 1. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloguanil | C11H14ClN5 | CID 9049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cycloguanil - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. content.abcam.com [content.abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 24. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 25. DailyMed - ATOVAQUONE AND PROGUANIL HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 26. DailyMed - ATOVAQUONE AND PROGUANIL HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 27. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
"developing derivatives of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine for drug discovery"
An Application Guide for the Development of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine Derivatives in Drug Discovery
Abstract
The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel derivatives based on the N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine scaffold. We present detailed protocols, from initial library synthesis to biological screening and lead optimization, intended to equip researchers and drug development professionals with the necessary tools to explore this promising chemical space. The methodologies emphasize efficiency, robust data generation, and the early integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to streamline the identification of viable drug candidates.
Introduction: The Rationale for Triazine-Based Drug Discovery
The 1,3,5-triazine ring system is a nitrogen-rich heterocycle that serves as a versatile and rigid core for the spatial presentation of various functional groups. This structural feature allows for precise interactions with a multitude of biological targets, contributing to its widespread success in drug development.[4][5] Numerous studies have demonstrated that substituted 2,4-diamino-1,3,5-triazines exhibit potent biological effects, often by mimicking the hydrogen bonding patterns of endogenous ligands.[6]
The lead scaffold, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, provides an excellent starting point for a drug discovery campaign. It possesses key structural features amenable to chemical modification: a primary amino group for diversification, a substituted phenyl ring for modulating pharmacokinetic properties, and an additional site on the triazine ring for further functionalization. This guide outlines a systematic approach to harness this scaffold's potential.
The Drug Discovery Workflow: A Strategic Overview
A successful drug discovery campaign is an iterative process of design, synthesis, and testing. The goal is to systematically refine a starting molecule to enhance potency and selectivity while simultaneously optimizing its drug-like properties.
Caption: High-level workflow for triazine derivative drug discovery.
Synthetic Strategy and Protocols
The cornerstone of this discovery program is the efficient and versatile synthesis of a diverse library of compounds. Microwave-assisted and sonochemical methods have been shown to be green and efficient for preparing 1,3,5-triazine derivatives.[1][7] The following protocols are based on established nucleophilic substitution reactions from cyanuric chloride.
Protocol 1: Synthesis of Key Intermediate: N2-(4-ethylphenyl)-6-chloro-1,3,5-triazine-2,4-diamine
Causality: This protocol establishes the core scaffold by sequentially reacting cyanuric chloride. The first substitution with 4-ethylaniline is performed at a low temperature (0-5°C) to ensure mono-substitution. The second substitution with ammonia is conducted at room temperature, leveraging the increased reactivity of the remaining chlorine atom. This controlled, stepwise approach is crucial for achieving the desired intermediate in high yield.
Materials:
-
Cyanuric chloride
-
4-ethylaniline
-
Ammonium hydroxide (28-30%)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetone
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in acetone at 0°C in a three-neck flask equipped with a magnetic stirrer and a dropping funnel.
-
In a separate beaker, dissolve 4-ethylaniline (1.0 eq) and DIPEA (1.1 eq) in acetone.
-
Add the 4-ethylaniline solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at 0-5°C for 4 hours. Monitor reaction progress by TLC.
-
Once the first substitution is complete, add ammonium hydroxide (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the desired intermediate.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[8]
Protocol 2: Parallel Synthesis of a Derivative Library
Causality: To efficiently explore the structure-activity relationship (SAR), a library of diverse analogs is required. This protocol utilizes the reactive chlorine on the intermediate from Protocol 1 for a final nucleophilic substitution with a variety of primary or secondary amines. Performing this in a parallel format (e.g., in a 24 or 96-well reaction block) significantly accelerates the synthesis of dozens to hundreds of compounds.
Materials:
-
N2-(4-ethylphenyl)-6-chloro-1,3,5-triazine-2,4-diamine (from Protocol 1)
-
A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, morpholine, piperazine derivatives)
-
DIPEA
-
Dimethylformamide (DMF) or 1,4-Dioxane
-
96-well reaction block with sealing mat
-
Shaker/heater block
Procedure:
-
Prepare a stock solution of the intermediate (1.0 eq) in DMF.
-
Prepare stock solutions of each amine (1.2 eq) and DIPEA (2.0 eq) in DMF.
-
In each well of the reaction block, add the intermediate stock solution.
-
Add a different amine stock solution to each corresponding well.
-
Add the DIPEA stock solution to each well.
-
Seal the reaction block securely with a sealing mat.
-
Heat the block to 80-100°C and shake for 8-16 hours.
-
After cooling, the crude products can be directly submitted for purification (e.g., by mass-directed preparative HPLC) and subsequent biological screening.
-
Validation: A representative subset of the library should be fully characterized by NMR and HR-MS to confirm the fidelity of the parallel synthesis method. Purity of all library members should be assessed by LC-MS.
Biological Evaluation: A Tiered Screening Cascade
Identifying promising drug candidates requires a systematic evaluation of their biological activity. A tiered approach, or "screening cascade," is employed to efficiently filter large numbers of compounds, focusing resources on the most promising ones.
Caption: Tiered screening cascade for triazine derivatives.
Protocol 3: Primary High-Throughput Screen (HTS) - Antiproliferative Assay
Causality: The initial screen aims to quickly identify compounds with any biological activity of interest from the entire library. A single, high concentration (e.g., 10 µM) is used to maximize the chances of detecting activity.[9] An antiproliferative assay against a relevant cancer cell line (e.g., MCF-7 for breast cancer) is a robust and common starting point for oncology drug discovery, given the known anticancer potential of triazines.[4][10]
Materials:
-
MCF-7 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Compound library plates (compounds dissolved in DMSO)[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed MCF-7 cells into 384-well plates at a pre-determined optimal density and incubate for 24 hours.
-
Using an automated liquid handler, transfer a small volume of compound from the library plates to the cell plates to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Controls: Include wells with vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add DMSO to each well to solubilize the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle (0% inhibition) and no-cell (100% inhibition) controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits."
Protocol 4: Dose-Response and IC₅₀ Determination
Causality: Hits from the primary screen must be validated and their potency quantified. This protocol establishes a dose-response relationship to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing compound potency.
Procedure:
-
Prepare serial dilutions of each "hit" compound (e.g., 8-point, 3-fold dilutions starting from 50 µM).
-
Perform the antiproliferative assay as described in Protocol 3, but using the range of concentrations for each compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Validation: The assay should be run in triplicate and repeated to ensure the reproducibility of the IC₅₀ values.
| Compound ID | R¹ Group (at C4-amino) | R² Group (at C6) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. MDA-MB-231 (µM) |
| Lead-001 | -H | -NH(4-ethylphenyl) | 15.2 | 25.8 |
| DERIV-045 | -CH₃ | -morpholino | 1.25 | 2.10 |
| DERIV-046 | -CH₃ | -piperazinyl | 8.90 | 12.3 |
| DERIV-078 | -cyclopropyl | -morpholino | 0.78 | 1.15 |
| Doxorubicin | (Control) | (Control) | 0.05 | 0.09 |
| Caption: Example table for summarizing IC₅₀ data of synthesized derivatives. |
Lead Optimization and ADMET Profiling
Once potent and selective compounds are identified, the focus shifts to improving their drug-like properties. Early assessment of ADMET properties is critical to reduce late-stage attrition.[12]
Structure-Activity Relationship (SAR) Analysis
By comparing the IC₅₀ values in the table above, initial SAR can be deduced. For example, the data suggests that incorporating a morpholino group at the C6 position (DERIV-045 vs. DERIV-046) is beneficial for activity. Furthermore, a small alkyl group like cyclopropyl on the C4-amino group (DERIV-078) appears to enhance potency further. This analysis guides the design of the next generation of compounds.
Bioisosteric Replacement Strategy
The 4-ethylphenyl group contributes to the molecule's lipophilicity. If metabolic instability or low solubility becomes an issue, bioisosteric replacement can be a powerful strategy.[13][14] For instance, replacing the ethyl group with a trifluoromethyl group could block potential metabolic oxidation sites. Replacing the entire phenyl ring with a bioisostere like a bicyclo[1.1.1]pentane or a pyridyl ring can drastically alter solubility, polarity, and protein-ligand interactions.[15][16]
Protocol 5: Foundational In Vitro ADMET Profiling
Causality: Promising leads should be subjected to a panel of in vitro ADMET assays to identify potential liabilities early. These assays provide crucial data on how a compound is likely to behave in vivo.[17]
Key Assays:
-
Aqueous Solubility: Measure the kinetic solubility using nephelometry or turbidimetry. Poor solubility can hinder absorption and lead to unreliable biological data.
-
Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time by LC-MS/MS. This predicts the rate of metabolic clearance in the liver.
-
Cell Permeability (PAMPA): Use a Parallel Artificial Membrane Permeability Assay to predict passive diffusion across the intestinal barrier. This is a rapid screen for oral bioavailability potential.
-
Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using equilibrium dialysis. High binding can reduce the free concentration of the drug available to act on its target.
-
hERG Inhibition: Screen for off-target activity against the hERG potassium channel, a common cause of cardiotoxicity. This is a critical safety screen.
Caption: The iterative cycle of lead optimization.
Conclusion
The N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. By employing a systematic and iterative strategy encompassing rational design, efficient parallel synthesis, and a tiered biological screening cascade, researchers can effectively navigate this chemical space. The early and continuous integration of ADMET profiling is paramount to ensuring that the identified potent compounds also possess the necessary pharmacokinetic properties to succeed as clinical candidates. The protocols and strategies detailed herein provide a robust and validated roadmap for advancing such a drug discovery program.
References
-
MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]
-
Ivachtchenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Center for Biotechnology Information. Retrieved from [Link]
-
Elguero, J., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Retrieved from [Link]
-
Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Europe PMC. Retrieved from [Link]
-
Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. Remedy Publications LLC. Retrieved from [Link]
-
Al-karmalawy, A. A., et al. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
Bentham Science. (n.d.). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Retrieved from [Link]
-
Ghosh, S., et al. (2019). Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Retrieved from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Retrieved from [Link]
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity of some new s-triazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). An “Ideal” Bioisostere of the para-substituted Phenyl Ring. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. Retrieved from [Link]
-
PubMed. (n.d.). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Discovery of Novel 1,3,5-triazine Derivatives As an Antidiabetic Agent in Wistar Rats Via Inhibition of DPP-4. Retrieved from [Link]
-
LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]
-
PubMed. (n.d.). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Retrieved from [Link]
-
Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]
-
YouTube. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Retrieved from [Link]
-
ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. remedypublications.com [remedypublications.com]
- 3. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine and its derivatives. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, ensuring a higher success rate and purity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-aryl-1,3,5-triazine-2,4-diamines?
A1: The most prevalent and well-documented approach is a two-step synthesis.[1][2][3] This involves the initial formation of an N-arylbiguanide intermediate, followed by its cyclization to the triazine ring. This method offers versatility in introducing various substituents on both the aryl and triazine moieties.
Q2: Can I synthesize N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in a single step?
A2: While a one-pot, three-component microwave-assisted synthesis has been reported for 6,N2-diaryl-1,3,5-triazine-2,4-diamines, this method inherently introduces a substituent at the 6-position of the triazine ring.[4][5] If a 6-unsubstituted derivative is your target, the two-step biguanide route is the more established pathway.
Q3: What are the key starting materials for the two-step synthesis?
A3: For the synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, you will primarily need:
-
4-ethylaniline
-
Dicyandiamide
-
A cyclizing agent (e.g., an ester for a 6-substituted triazine)
Q4: Is microwave irradiation beneficial for this synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be a green and efficient method for preparing 2,4-diamino-1,3,5-triazines.[1][6] It significantly reduces reaction times and can improve yields for both the biguanide formation and the subsequent cyclization step.[1][7]
Q5: What are the typical purification methods for N-aryl-1,3,5-triazine-2,4-diamines?
A5: The most common purification techniques are recrystallization and column chromatography. A mixture of ethanol and water is often a good starting point for recrystallization. For column chromatography, silica gel is a suitable stationary phase, with the mobile phase being a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with the ratio optimized by thin-layer chromatography (TLC).
Synthesis Workflow and Key Stages
The synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is best approached in two distinct stages. The following diagram illustrates the general workflow.
Troubleshooting Guide
Stage 1: N-(4-ethylphenyl)biguanide Formation
Problem 1: Low or No Yield of Biguanide
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incorrect pH | Adjust the reaction pH to approximately 2.5-3.0 using hydrochloric acid. | The reaction mechanism involves the nucleophilic attack of aniline on the protonated cyano group of dicyandiamide. An acidic medium is necessary to activate the cyano group, but a highly acidic environment will protonate the aniline, reducing its nucleophilicity. |
| Low Reaction Temperature/Short Reaction Time | For conventional heating, reflux the reaction mixture for several hours. For microwave synthesis, a reaction time of 10-20 minutes at 130-150 °C is a good starting point.[1] | The formation of the C-N bond is an activated process that requires sufficient energy input to overcome the activation barrier. |
| Impure Starting Materials | Use freshly distilled 4-ethylaniline and high-purity dicyandiamide. | Impurities in the starting materials can interfere with the reaction, leading to side products or inhibiting the desired transformation. |
| Inadequate Mixing | Ensure vigorous stirring throughout the reaction, especially if the starting materials have different solubilities in the chosen solvent. | Efficient mixing is crucial for bringing the reactants into close proximity, thereby increasing the reaction rate. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution | Scientific Rationale |
| Overheating or Prolonged Reaction Time | Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed. Avoid excessive heating. | Prolonged heating can lead to the decomposition of the desired product or the formation of polymeric byproducts. |
| Side Reactions of the Ethyl Group | While generally stable, under harsh acidic conditions, the ethyl group could potentially participate in side reactions. Use the mildest effective acidic conditions. | The ethyl group is an activating group, and the benzene ring is susceptible to electrophilic attack. While unlikely under typical biguanide synthesis conditions, it is a possibility to consider if unexpected byproducts are observed.[8] |
Stage 2: Triazine Cyclization
Problem 3: Low Yield of the Triazine Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Cyclization | Ensure the use of an appropriate base (e.g., sodium methoxide in methanol) to facilitate the cyclization. The choice of the ester as the cyclizing agent will also influence the reaction rate. | The base deprotonates the biguanide, making it a more potent nucleophile to attack the carbonyl carbon of the ester, initiating the cyclization process. |
| Hydrolysis of the Ester | Use anhydrous solvents and reagents. | The presence of water can lead to the hydrolysis of the ester starting material, reducing the amount available for the cyclization reaction. |
| Decomposition of the Biguanide Intermediate | Proceed to the cyclization step as soon as the biguanide formation is complete, or purify and store the biguanide intermediate under appropriate conditions (cool, dry, and inert atmosphere). | Biguanides can be unstable, especially at elevated temperatures or in the presence of moisture. |
Problem 4: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Unreacted Biguanide | The biguanide intermediate is generally more polar than the triazine product. A thorough wash of the crude product with water can help remove the more soluble biguanide hydrochloride salt. | The difference in polarity between the starting material and the product can be exploited for a simple initial purification step. |
| Similar Polarity of Byproducts | If recrystallization is ineffective, employ column chromatography. A gradient elution from a non-polar to a more polar solvent system can help in separating compounds with similar polarities. | Column chromatography offers a higher resolving power for separating complex mixtures compared to recrystallization. |
| Oily Product | An oily product often indicates the presence of impurities or residual solvent. Ensure the product is thoroughly dried under vacuum. If it remains oily, purification by column chromatography is recommended. | Impurities can disrupt the crystal lattice of the desired product, preventing it from solidifying. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-ethylphenyl)biguanide Hydrochloride (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylaniline (1.0 equivalent) and dicyandiamide (1.0 equivalent) to a suitable solvent (e.g., water or a water/ethanol mixture).
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the mixture is approximately 2.6.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
Alternatively, for a microwave-assisted reaction, heat the mixture in a sealed microwave vial at 130-150 °C for 15-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum to obtain N-(4-ethylphenyl)biguanide hydrochloride.
Protocol 2: Synthesis of N-(4-ethylphenyl)-6-substituted-1,3,5-triazine-2,4-diamine
-
To a solution of N-(4-ethylphenyl)biguanide hydrochloride (1.0 equivalent) in anhydrous methanol, add sodium methoxide (1.1 equivalents) and stir at room temperature for 30 minutes.
-
Add the desired ester (e.g., methyl benzoate for a 6-phenyl substituent; 1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
For a microwave-assisted reaction, heat the mixture in a sealed microwave vial at 120-140 °C for 20-40 minutes.
-
After completion, cool the reaction to room temperature and pour it into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table provides a summary of typical reaction conditions for the synthesis of N-aryl-1,3,5-triazine-2,4-diamines, which can be adapted for the target molecule.
| Step | Reactants | Solvent | Catalyst/Base | Temperature | Time | Typical Yield | Reference |
| Biguanide Formation | Arylamine, Dicyandiamide | Water/Ethanol | HCl | Reflux | 4-6 h | 70-90% | [2] |
| Biguanide Formation (MW) | Arylamine, Dicyandiamide | Acetonitrile | TMSCl | 130 °C | 10 min | 80-95% | [1] |
| Triazine Cyclization | Arylbiguanide, Ester | Methanol | NaOMe | Reflux | 6-12 h | 50-85% | [3] |
| Triazine Cyclization (MW) | Arylbiguanide, Ester | Methanol | NaOMe | 120-140 °C | 20-40 min | 60-90% | [1] |
Visualizations
Chemical Structure
Troubleshooting Decision Tree for Low Yield
References
- Diakité, A. S., Ambeu-Loko, C. N. M., Yapi, A. D., Logé, C., Kacou, A., Kra, S., ... & Ouattara, M. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 9(1).
- Dolzhenko, A. V., Lim, J. C., Dolzhenko, A. V., & Chui, W. K. (2020). 6, N2-Diaryl-1, 3, 5-triazine-2, 4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC advances, 10(21), 12345-12359.
-
Dolzhenko, A. V., Lim, J. C., Dolzhenko, A. V., & Chui, W. K. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12345-12359. Available from: [Link]
- Diakité, A. S., et al. (2021). Original Article Design and Synthesis of Functionalized 2, 4-Diamino-1, 3, 5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences, 10(1).
- Al-Mutlaq, M. A. (2018). A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance. Catalysis Science & Technology, 8(1), 139-148.
- Loh, W. K., et al. (2021). Biguanide-Based Synthesis of 1, 3, 5-Triazine Derivatives with Anticancer Activity and 1, 3, 5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028.
- Dolzhenko, A. V. (2020). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126).
- Dolzhenko, A. V. (2021). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Available from: [Link]
- Dolzhenko, A. V., et al. (2023). 6-Aryl-4-cycloamino-1, 3, 5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC medicinal chemistry, 14(5), 933–945.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (2025). Technical Support Center: Purification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine.
- Clark, J. (2015).
- Wikipedia. (2023). Friedel–Crafts reaction.
- Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(6), 952-958.
- Brainly.in. (2019). Reaction of ethylbenzene with so3 in presence of acidic condition.
- Quora. (2020). Is ethylbenzene (C₆H₅C₂H₅) an acid or base?
- Galstyan, A., & Galstyan, A. (2018). KINETICS AND OXIDATION PRODUCTS OF ETHYLBENZENE AND ITS SUBSTITUTED BY OZONE IN ACETIC ACID.
- Wikipedia. (2023). Ethylbenzene.
- Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.
- Loh, W. K., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles.
- El-Faham, A., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1, 3, 5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(7), 1739.
Sources
- 1. ijpras.com [ijpras.com]
- 2. ijpras.com [ijpras.com]
- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis of Unsymmetrical 1,3,5-Triazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of unsymmetrical 1,3,5-triazines. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of constructing these valuable heterocyclic scaffolds. The inherent challenges in achieving regioselective substitution make this a non-trivial synthetic endeavor. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Core Challenge: The Tyranny of Symmetry
The synthesis of unsymmetrically substituted 1,3,5-triazines is fundamentally a battle against statistics and reactivity. The most common and cost-effective starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), possesses three reactive sites. The primary challenge lies in controlling the sequential displacement of its three chlorine atoms to install different nucleophiles (R¹, R², R³) at specific positions without forming statistical mixtures of products. The reactivity of the triazine ring changes with each substitution, adding another layer of complexity to this synthetic puzzle.
Caption: General workflow for unsymmetrical triazine synthesis.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction with cyanuric chloride is producing a messy mixture of di- and tri-substituted products instead of the clean monosubstituted intermediate. How do I gain control over the first substitution?
Answer: This is the most common and critical challenge. The three chlorine atoms on cyanuric chloride exhibit temperature-dependent reactivity, which is the primary tool for achieving selectivity.[1][2] The first chlorine is highly reactive and can be displaced at low temperatures, the second requires moderate heat, and the third often necessitates forcing conditions.
The causality is rooted in the electronics of the triazine ring. As electron-donating nucleophiles replace electron-withdrawing chlorine atoms, the ring becomes less electrophilic, making subsequent substitutions progressively more difficult.[3]
Core Strategy: Precise Temperature Control
To achieve selective monosubstitution, the reaction must be conducted at or below 0 °C. This ensures that the kinetic barrier for the second substitution is not overcome.
Troubleshooting Workflow: Achieving Monosubstitution
Caption: Logic diagram for troubleshooting poor monosubstitution selectivity.
Experimental Protocol: Selective Monosubstitution of Cyanuric Chloride with an Amine [4]
-
Preparation: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice-water bath.
-
Nucleophile Solution: In a separate flask, dissolve the amine nucleophile (1.0 eq) and a base (e.g., K₂CO₃, NaHCO₃, or DIPEA, 1.0-1.2 eq) in the same solvent.[4] The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Add the cold nucleophile solution dropwise to the stirred cyanuric chloride solution over 30-60 minutes. Crucially, maintain the reaction temperature at 0 °C throughout the addition.
-
Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride starting material is consumed.
-
Workup: Once complete, pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
| Substitution Step | Typical Temperature | Relative Reaction Rate | Key Consideration |
| 1st Chlorine | 0 - 5 °C | Very Fast | Crucial for selectivity. Avoid temperature overshoot. |
| 2nd Chlorine | 25 - 50 °C (Room Temp to mild heat) | Moderate | Reaction slows significantly. Requires warming. |
| 3rd Chlorine | 80 °C - Reflux (or Microwave) | Slow / Very Slow | Often requires forcing conditions or catalysis.[3] |
FAQ 2: The third substitution is not working. My monochloro-triazine intermediate is unreactive. How can I drive the final substitution to completion?
Answer: This is a classic case of product deactivation. The first two nucleophiles (especially if they are electron-donating like amines or alkoxides) have enriched the triazine ring with electron density, making it a much poorer electrophile and thus less susceptible to the final nucleophilic attack.
Troubleshooting Strategies:
-
Increase Thermal Energy (Conventional Heating): The simplest approach is to increase the reaction temperature to the reflux point of the solvent (e.g., THF, dioxane, toluene) and extend the reaction time. However, this can lead to decomposition of sensitive substrates.
-
Microwave-Assisted Synthesis: This is an exceptionally effective technique for driving difficult reactions. Microwave irradiation provides rapid, uniform heating that can dramatically reduce reaction times (from days to minutes) and improve yields for sluggish substitutions, often succeeding where conventional heating fails.
Experimental Protocol: Microwave-Assisted Third Substitution
-
Setup: In a microwave-safe vial, combine the 2-chloro-4,6-disubstituted-triazine (1.0 eq), the third nucleophile (1.2-1.5 eq), and a suitable base (e.g., DIPEA, Cs₂CO₃, 1.5 eq) in a polar solvent appropriate for microwave heating (e.g., DMF, ethanol).
-
Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to a high temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
Monitoring & Workup: After cooling, check the reaction completion by LC-MS. If complete, proceed with a standard aqueous workup and purification by column chromatography.
-
Palladium-Catalyzed Cross-Coupling: For introducing aryl or heteroaryl groups in the final step, Suzuki or Stille cross-coupling reactions are powerful alternatives to nucleophilic substitution. This approach circumvents the issue of ring deactivation.[5]
FAQ 3: My final product is impure and difficult to separate from a persistent side product. What is this impurity and how can I avoid it?
Answer: The most common side products in triazine synthesis are isomers from lack of regioselectivity and hydrolysis products.
-
Isomeric Mixtures: Arise from poor temperature control, as discussed in FAQ 1. If you have a mixture of regioisomers, separation can be challenging.
-
Hydrolysis Products: The chloro-triazine intermediates are susceptible to hydrolysis, especially at elevated temperatures or under non-anhydrous conditions, leading to the formation of hydroxy-triazines.[6] These are often highly polar and can complicate purification.
Purification Troubleshooting Workflow
Caption: Decision process for tackling purification challenges.
Minimization and Purification Strategies:
-
Prevention: The best strategy is prevention. Use anhydrous solvents, maintain an inert atmosphere (Nitrogen or Argon) for sensitive reactions, and exercise stringent temperature control.
-
Column Chromatography: Standard silica gel chromatography is the first line of defense. A shallow solvent gradient can help resolve closely related compounds.
-
Semi-Preparative HPLC: This is the gold standard for separating stubborn regioisomers that are inseparable by standard column chromatography.
-
Fractional Crystallization: If your product is crystalline, this can be a highly effective and scalable method for purification, though it often requires significant trial-and-error to find the right solvent system.
FAQ 4: Are there alternatives to the stepwise substitution of cyanuric chloride?
Answer: Yes, while the cyanuric chloride route is dominant, other methods can provide access to unsymmetrical triazines, sometimes with better regiocontrol or access to different substitution patterns.
-
Pinner Synthesis (and related cyclotrimerizations): This classic method involves the [2+2+2] cyclotrimerization of nitriles or the reaction of amidines with reagents like phosgene.[7][8] A co-cyclotrimerization of two different nitriles can theoretically produce unsymmetrical triazines, but it often results in a statistical mixture of products that is difficult to separate.
-
Multi-Component Reactions (MCRs): Modern synthetic chemistry has produced elegant one-pot MCRs that construct the triazine ring from acyclic precursors. These can offer high efficiency and novel pathways to complex structures. A notable example is the base-mediated, three-component reaction of imidates, guanidines, and amides or aldehydes, which directly yields unsymmetrical 2-amino-1,3,5-triazines.[9][10][11] This approach avoids the use of cyanuric chloride altogether.
FAQ 5: Can I use protecting groups to direct the synthesis of a complex unsymmetrical triazine?
Answer: Absolutely. This is an advanced strategy that borrows from peptide and oligosaccharide chemistry. The concept of orthogonal protection is critical here.[12][13] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions.[14][15]
Hypothetical Workflow using Orthogonal Protection:
-
Reactant 1: Start with a nucleophile containing a functional group (e.g., a hydroxyl) protected with an acid-labile group (e.g., a t-butyl ether).
-
Reactant 2: Use a second nucleophile with a functional group protected by a hydrogenolysis-labile group (e.g., a benzyl ether).
-
Synthesis: Perform the sequential substitutions on cyanuric chloride with these two protected nucleophiles.
-
Selective Deprotection & Functionalization:
-
To modify the first position, selectively remove the t-butyl ether with acid (e.g., TFA) and perform a reaction on the newly exposed hydroxyl group.
-
To modify the second position, selectively remove the benzyl ether by catalytic hydrogenolysis (e.g., H₂, Pd/C) and react the resulting hydroxyl group.
-
This strategy provides ultimate control for building complex, multi-functionalized unsymmetrical triazines.
Sources
- 1. troindia.in [troindia.in]
- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 8. primaryinfo.com [primaryinfo.com]
- 9. Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes [organic-chemistry.org]
- 10. Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
"purification of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine by column chromatography"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during purification by column chromatography. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring you can adapt and overcome challenges in your specific experimental context.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might encounter during the column chromatography of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Question 1: I'm seeing significant peak tailing in my fractions. What's causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying basic compounds like N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine on standard silica gel.[1] The primary cause is the interaction between the basic amine groups on your triazine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, secondary interaction slows down a portion of the analyte molecules, causing them to elute gradually and create a "tail."
Troubleshooting Steps:
-
Mobile Phase Modification (First Approach): The easiest and most common solution is to neutralize the acidic silanol sites by adding a small amount of a basic modifier to your eluent.[2]
-
Action: Add 0.5-2% triethylamine (TEA) or ammonia solution to your mobile phase.[2] For example, if your solvent system is 95:5 Dichloromethane:Methanol, you would prepare a mixture of 95:5:0.5 DCM:MeOH:TEA.
-
Causality: The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively masking them from your triazine compound. This allows your product to elute based primarily on its polarity, resulting in a more symmetrical peak.
-
-
Stationary Phase Deactivation: If modifying the mobile phase is insufficient or undesirable, you can deactivate the silica gel itself before running the column.[3]
-
Action: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing the basic additive (e.g., 1% TEA). Then, switch back to the original eluent for equilibration and elution. This pre-treatment neutralizes the most active sites.
-
-
Consider an Alternative Stationary Phase: If tailing persists, the issue may be too severe for simple modification.
Question 2: My compound is not eluting from the column, or the yield is extremely low. What happened?
Answer:
This frustrating situation typically points to one of three possibilities: the mobile phase is not polar enough to elute the compound, the compound has irreversibly adsorbed to the stationary phase, or it has decomposed on the column.[3] N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a polar molecule due to its amino groups, requiring a sufficiently polar mobile phase for elution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-eluting compounds.
Detailed Steps:
-
Verify Silica Stability: Before running a large-scale column, it's crucial to check if your compound degrades on silica gel.[3]
-
Protocol: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After running, turn the plate 90 degrees and re-run it in the same solvent system. If the spot remains on the diagonal, your compound is stable. If new spots appear off the diagonal, it is degrading.[3]
-
Solution if Unstable: If your compound is unstable, you must use a deactivated stationary phase or an alternative like alumina or Florisil.[3]
-
-
Increase Eluent Polarity: If the compound is stable, the most likely culprit is insufficient solvent strength.[3]
-
Action: Gradually increase the percentage of the polar solvent in your mobile phase. For a Dichloromethane/Methanol system, you might move from 2% MeOH to 5%, 10%, or even higher. Monitor the elution with TLC.
-
Tip: Be cautious when using high percentages of methanol (>10-15%) as it can start to dissolve the silica gel, affecting separation and contaminating your product.[2]
-
-
Check for Dilute Fractions: Sometimes the compound has eluted, but it is spread across so many fractions that it's undetectable by TLC spotting.
-
Action: Take a few fractions from the range where you expected your compound to elute, combine them, and concentrate them on a rotary evaporator. Re-run a TLC on this concentrated sample.[3]
-
Question 3: I'm getting poor separation between my product and a close-running impurity. How can I improve the resolution?
Answer:
Achieving good resolution is the primary goal of chromatography. Poor separation occurs when the solvent system or stationary phase does not sufficiently differentiate between the components of your mixture.[7]
Strategies for Improving Resolution:
-
Optimize the Mobile Phase: This is the most critical step. Your goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.35 on a TLC plate, as this generally provides the best separation on a column.[8]
-
Action: Systematically test different solvent combinations using TLC. Instead of just varying the ratio (e.g., 9:1 Hexane:Ethyl Acetate vs. 8:2), try changing the solvents themselves to alter selectivity.[9] For example, compare an Ethyl Acetate/Hexane system with a Dichloromethane/Methanol system. Sometimes adding a third solvent in a small quantity can dramatically improve separation.
-
Causality: Different solvents interact with your compounds through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions), which can change the relative elution order and separation.[6]
-
-
Reduce Column Loading: Overloading the column is a common cause of poor separation.[7][10] The bands broaden and merge.
-
Rule of Thumb: A typical loading capacity for flash chromatography is 1-10% of the mass of the silica gel (e.g., 1-10g of crude material on 100g of silica). For difficult separations, use a lower loading (1-2%).
-
-
Improve Column Packing and Sample Loading Technique: A poorly packed column with channels or an uneven sample band will lead to poor separation.[11]
-
Action: Use the slurry packing method for a uniform column bed. For sample loading, use the "dry loading" method if your compound is not very soluble in the starting mobile phase.[12]
-
Dry Loading Protocol: Dissolve your crude product in a strong solvent (e.g., DCM or Methanol), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[12]
-
| Troubleshooting Summary |
| Problem |
| Peak Tailing |
| Poor Separation |
| Compound Stuck on Column |
| Low Yield |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine?
The synthesis of N-substituted triazines often starts from cyanuric chloride. Impurities can arise from incomplete reactions or side reactions. For a similar compound, N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, common impurities include unreacted starting materials and di- or tri-substituted byproducts where more than the desired number of chlorine atoms have been replaced. Hydrolysis products can also form if moisture is present. Knowing these potential impurities helps in developing a TLC method to ensure they are separated from your desired product.
Q2: How do I select the right solvent system using TLC?
Thin-Layer Chromatography (TLC) is the most crucial preliminary step for developing a successful column chromatography method.[13]
-
Start with a two-solvent system: Typically a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[2]
-
Run multiple TLC plates: Test a range of ratios, for example: 9:1, 8:2, 7:3, and 1:1 Hexane:Ethyl Acetate.
-
Aim for the right Rf: The ideal solvent system for column chromatography is one that gives your target compound an Rf value between 0.2 and 0.35.[8] An Rf in this range ensures the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of solvent to elute.[14]
-
Check for separation: Ensure that in your chosen system, your product spot is well-separated from all impurity spots.
Q3: Should I use normal-phase or reversed-phase chromatography?
For N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, normal-phase chromatography is the standard and recommended starting point.
-
Normal-Phase: Uses a polar stationary phase (like silica gel or alumina) and a less polar mobile phase.[4] The elution order is from non-polar to polar compounds. This is well-suited for your compound and allows for a wide range of organic solvents to be used for optimization.
-
Reversed-Phase: Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[15] While effective for many triazines, especially in analytical HPLC, developing a preparative method can be more complex and may not be necessary if normal-phase works well.[16][17]
Q4: What is a standard protocol for packing and running a flash column?
Here is a reliable, step-by-step protocol for flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Column and Stationary Phase Selection:
-
Choose a column with an appropriate diameter for the amount of crude material (a 10:1 to 20:1 diameter-to-height ratio for the silica bed is common).
-
Calculate the required amount of silica gel (typically 40-100 times the mass of your crude sample).
-
-
Slurry Packing:
-
In a beaker, mix the required silica gel with your initial, least polar eluting solvent to form a consistent, bubble-free slurry.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the column to help the silica settle evenly and open the stopcock to drain the excess solvent. Add more solvent as needed, ensuring the silica bed never runs dry.
-
Once the bed is settled, add a protective layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in a minimal amount of a strong solvent (e.g., DCM).
-
Add 2-3 times the mass of silica gel relative to your compound.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow.
-
Begin collecting fractions in test tubes. The fraction size should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC optimization.
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified compound.
-
Caption: Mechanism of peak tailing and its mitigation by a basic additive.
References
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- University of Rochester, Department of Chemistry. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Yamazen. (n.d.).
- Chiappini, N. (2021).
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex.
- Benchchem. (n.d.).
- ResearchGate. (2015).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- The Royal Society of Chemistry. (n.d.).
- ChemistryViews. (2012).
- Research Journal of Pharmacy and Technology. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- LCGC International. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Purification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine.
- Journal of Liquid Chromatography & Related Technologies. (n.d.).
- Interchim – Blog. (n.d.).
- Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Scilit. (1978).
- PubMed. (2015). Chromatographic methods for analysis of triazine herbicides.
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
- PMC. (n.d.).
- Semantic Scholar. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides.
- Advance Article. (2004).
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- NIH. (2020).
- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- LCGC International. (2015).
- MDPI. (2022).
- AWS. (n.d.). Supporting Information Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine-Magnesium Exchange.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
- European Journal of Medicinal Chemistry. (2006).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 5. Liquid chromatographic separation and behaviour of some substituted s-triazines on a CN-bonded stationary phase | Scilit [scilit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. yamazenusa.com [yamazenusa.com]
- 9. eluenttranslator.netlify.app [eluenttranslator.netlify.app]
- 10. bvchroma.com [bvchroma.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Substituted Triazine Diamines
Welcome to the technical support center for the purification of substituted triazine diamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of recrystallizing this important class of heterocyclic compounds. Here, we move beyond generic protocols to address the specific challenges posed by the unique physicochemical properties of the triazine core, offering troubleshooting guides and detailed methodologies to enhance the purity and yield of your target molecules.
Introduction: The Crystallization Challenge of Triazine Diamines
Substituted 2,4-diamino-1,3,5-triazines, often referred to as guanamines, are a cornerstone scaffold in medicinal chemistry and materials science.[1] Their purification via recrystallization, while theoretically straightforward, is frequently complicated by several factors inherent to their structure:
-
Hydrogen Bonding: The presence of two amino groups facilitates strong intermolecular hydrogen bonding, which can significantly influence solubility in various solvents.[2]
-
Polarity and Aromaticity: The triazine ring is a polar, aromatic system, leading to complex solubility profiles that are highly dependent on the nature of the substituents.[3][4]
-
Basicity: The triazine nitrogens and exocyclic amino groups confer basic properties, which can lead to interactions with acidic impurities or protic solvents, sometimes complicating crystallization.[1][5]
This guide is structured to help you navigate these challenges systematically, transforming recrystallization from a trial-and-error process into a rational and predictable purification step.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of substituted triazine diamines in a practical question-and-answer format.
Q1: My triazine diamine won't dissolve in common recrystallization solvents, even when hot. What should I do?
A1: This is a common issue, often due to the high melting point and strong crystal lattice energy of many triazine derivatives.
-
Causality: The planar, aromatic triazine core, coupled with extensive hydrogen bonding from the diamino groups, creates a very stable crystal lattice. Overcoming this requires a solvent that can effectively disrupt these intermolecular forces at high temperatures.
-
Troubleshooting Steps:
-
High-Boiling Point Solvents: Explore more powerful, high-boiling point solvents. For guanamine-type structures, solvents like benzyl alcohol or beta-methoxy ethanol have proven effective for dissolving the compound while leaving insoluble byproducts behind.[6] Glacial acetic acid can also be a powerful solvent for basic compounds like triazines.[1][5]
-
Solvent Mixtures: If a single solvent fails, a mixed-solvent system is the next logical step. Use a "good" solvent (one that dissolves the compound well when hot) sparingly, and then add a miscible "poor" solvent (antisolvent) dropwise to the hot solution until turbidity (cloudiness) appears. Common pairs for polar molecules include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[7][8]
-
Acidification: For particularly intractable basic triazines, dissolving the compound in a dilute acidic solution (e.g., aqueous HCl) to form the hydrochloride salt can dramatically increase solubility in polar solvents like water or ethanol. After a hot filtration to remove insoluble impurities, the free base can be carefully precipitated by adding a base, often leading to the formation of pure crystals.[6]
-
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.
-
Causality: The high concentration of the solute in the hot solution, combined with a rapid cooling rate, can lead to the separation of a liquid phase (the "oil") instead of solid crystals. This is particularly common with compounds that have melted in the hot solvent or when using solvent mixtures where the antisolvent is added too quickly.[9]
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot "good" solvent (1-5% more) to slightly decrease the saturation level.[9][10]
-
Slow Cooling: This is the most critical factor. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels. This gives the molecules time to orient themselves into a crystal lattice.[11]
-
Solvent Choice: Ensure the boiling point of your chosen solvent is lower than the melting point of your compound.[7] If it isn't, the compound is likely melting in the solvent, making oiling out almost inevitable.
-
Scratching/Seeding: Once the solution has cooled slightly, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[12] The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound.[10]
-
Q3: The purity of my triazine diamine barely improves after recrystallization. What's going wrong?
A3: This indicates that the chosen solvent is not effectively discriminating between your product and the impurities, or that the crystallization process itself is trapping impurities.
-
Causality: If the impurities have a similar solubility profile to your target compound in the chosen solvent, they will co-crystallize. Alternatively, very rapid crystallization ("crashing out") can physically trap impurities within the crystal lattice, preventing their removal.[12]
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: The ideal solvent should dissolve the impurity well even at low temperatures, or not dissolve it at all, even when hot. Perform small-scale solubility tests on your crude material with a range of solvents of varying polarity (e.g., water, ethanol, ethyl acetate, toluene, hexane) to find a more selective system.[7]
-
Slow Down Crystallization: As mentioned above, slow cooling is paramount for purity. A slower cooling rate allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[10][11]
-
Wash Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of your product.[13]
-
Consider a Second Recrystallization: If purity improves but is still not optimal, a second recrystallization in the same or a different solvent system can often yield a product of much higher purity.
-
Q4: I'm getting a very low recovery of my compound. How can I improve the yield?
A4: Low yield is a common problem and usually points to one of a few procedural errors.
-
Causality: The most frequent causes are using too much solvent, cooling the solution too quickly (leading to fine crystals that pass through the filter), or premature crystallization during a hot filtration step. Your compound may also have significant solubility in the cold solvent.[10]
-
Troubleshooting Steps:
-
Use the Minimum Amount of Hot Solvent: This is a fundamental principle of recrystallization. Add the hot solvent in small portions to your crude solid until it just dissolves. Using a large excess will keep a significant portion of your product in the mother liquor upon cooling.[12]
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes before filtration. This will maximize the precipitation of the solute by minimizing its solubility.[14]
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., by placing them in an oven or rinsing with hot solvent) to prevent the solution from cooling and crystallizing in the filter paper.[13]
-
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor to re-saturate the solution and repeating the cooling process. Note that this second crop will likely be less pure than the first.
-
Part 2: Protocols and Data
Systematic Solvent Selection for Triazine Diamines
The principle of "like dissolves like" is a useful starting point. Given that substituted triazine diamines possess a polar heterocyclic core but can have nonpolar substituents, a range of solvents should be tested.
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Triazine Diamines |
| Water | 100 | 10.2 | Excellent for highly polar or salt forms. Often used as an antisolvent with alcohols.[8] |
| Ethanol | 78 | 4.3 | A versatile solvent for many triazines, often effective as a mixture with water.[15] |
| Methanol | 65 | 5.1 | Similar to ethanol but more polar and volatile. |
| Acetone | 56 | 4.3 | Good for moderately polar compounds; often used in a pair with hexane or ether.[15] |
| Ethyl Acetate | 77 | 4.4 | A good mid-polarity solvent.[8] |
| Toluene | 111 | 2.4 | Useful for less polar, more hydrocarbon-like substituted triazines. |
| Glacial Acetic Acid | 118 | 6.2 | Effective for dissolving basic triazines that are insoluble in other solvents.[1] |
| Benzyl Alcohol | 205 | - | High-boiling solvent for very insoluble guanamines.[6] |
Experimental Protocols
-
Dissolution: Place the crude substituted triazine diamine in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil with stirring (using a hot plate and stir bar). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel with fluted filter paper by pouring a small amount of hot solvent through it into a clean, pre-warmed Erlenmeyer flask. Quickly filter the hot solution.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent (antisolvent, e.g., water) dropwise with swirling until a persistent cloudiness is observed.[14]
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Part 3: Visualization of Workflow
Diagram 1: Troubleshooting Crystallization Failures
This decision tree illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for common recrystallization issues.
Diagram 2: Solvent Selection Strategy
This diagram outlines the decision-making process for selecting a suitable recrystallization solvent system.
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2684366A - Preparation of guanamines - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. US2309664A - Method of preparing guanamines - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
I. Understanding the Molecule: The Root of Solubility Issues
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine belongs to the diamino-1,3,5-triazine class of compounds. Its structure, characterized by a nitrogen-rich triazine ring and an ethylphenyl substituent, contributes to its relatively low aqueous solubility and variable solubility in organic solvents. The key factors influencing its solubility are its crystalline structure, potential for hydrogen bonding, and its nature as a weakly basic compound. Similar to the related compound cycloguanil, the protonation state of the molecule plays a significant role in its solubility profile.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in common organic solvents?
Q2: How does pH influence the solubility of this compound?
A2: N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a weakly basic compound due to the presence of amino groups. Therefore, its aqueous solubility is highly pH-dependent. In acidic conditions, the amino groups become protonated, forming a more soluble salt. Conversely, as the pH increases towards neutral and alkaline conditions, the compound will be in its less soluble free base form. This principle of pH adjustment is a primary strategy for enhancing solubility.[1][2][3][4]
Q3: I am observing lot-to-lot variability in solubility. What could be the cause?
A3: Lot-to-lot variability in solubility can often be attributed to differences in the solid-state properties of the material, such as crystallinity and the presence of polymorphs. The synthesis and purification methods used can influence these characteristics.[5][6][7] It is advisable to characterize each new batch using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistency.[8]
Q4: Can I use heat to improve the solubility?
A4: Yes, for many compounds, solubility increases with temperature.[8] Gentle heating can be an effective method to dissolve N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, especially when preparing stock solutions. However, it is critical to assess the thermal stability of the compound to avoid degradation. A preliminary thermal stability study using techniques like Thermogravimetric Analysis (TGA) is recommended.
III. Troubleshooting Guide: From Cloudy Suspensions to Clear Solutions
This section provides a systematic approach to troubleshooting common solubility problems.
Issue 1: The compound does not dissolve in the chosen organic solvent.
Root Cause Analysis:
-
Insufficient Solvent Polarity: The polarity of your solvent may not be optimal for dissolving the compound.
-
Low Saturation Solubility: The compound may have inherently low solubility in the selected solvent at the experimental concentration.
-
Solid-State Effects: The crystalline nature of the compound may be hindering dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution failure.
Step-by-Step Protocol: Co-solvency Approach [2][9]
-
Initial Dissolution Attempt: Attempt to dissolve N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in your primary solvent (e.g., ethanol).
-
Select a Co-solvent: Choose a water-miscible organic solvent in which the compound has higher solubility, such as DMSO.
-
Titration: While stirring, add the co-solvent dropwise to the suspension until the compound dissolves.
-
Record Ratio: Note the final ratio of the primary solvent to the co-solvent.
-
Control Experiment: Ensure the final solvent mixture does not negatively impact your downstream application by running a vehicle control.
Issue 2: The compound precipitates out of solution over time.
Root Cause Analysis:
-
Supersaturated Solution: The initial dissolution may have created a supersaturated solution that is not stable.
-
Temperature Fluctuation: A decrease in temperature can cause the solubility to drop, leading to precipitation.
-
Change in pH: For aqueous-organic mixtures, a shift in pH can cause the compound to crash out.
Troubleshooting Strategies:
-
Prepare Fresh Solutions: If possible, prepare solutions fresh before each experiment.
-
Maintain Temperature: Store solutions at a constant temperature. If prepared with heat, ensure the working temperature is maintained.
-
pH Control: For buffered systems, ensure the buffer capacity is sufficient to maintain the desired pH.
IV. Advanced Solubility Enhancement Techniques
If basic troubleshooting fails, consider these more advanced formulation strategies.
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Increases solubility of ionizable compounds by converting them to a more soluble salt form.[1][2][3] | Simple and effective for basic compounds. | Potential for chemical degradation at extreme pH values. |
| Solid Dispersion | The drug is dispersed in an inert carrier matrix at the solid state, increasing surface area and wettability.[9] | Can significantly improve dissolution rates. | Requires specialized formulation expertise and equipment. |
| Particle Size Reduction | Increasing the surface area by reducing particle size (micronization or nanosuspension) enhances the dissolution rate.[2][3][4] | Improves dissolution velocity. | Does not increase equilibrium solubility. Can lead to particle aggregation. |
| Complexation | A complexing agent (e.g., cyclodextrins) encapsulates the drug molecule, increasing its apparent solubility.[3] | Can improve both solubility and stability. | The complexing agent must be compatible with the application. |
Visualizing the Impact of pH on Solubility:
Caption: The effect of pH on the solubility of a weakly basic compound.
V. Experimental Protocols
Protocol 1: Screening for Optimal Organic Solvent
-
Preparation: Weigh 1-2 mg of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine into several small vials.
-
Solvent Addition: To each vial, add a different organic solvent (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Acetone) in small, precise increments (e.g., 50 µL).
-
Observation: After each addition, vortex or sonicate the vial for 1-2 minutes and visually inspect for dissolution.
-
Quantification: Continue adding solvent until the compound is fully dissolved. Calculate the approximate solubility in mg/mL.
-
Temperature Effect: Repeat the process at a slightly elevated temperature (e.g., 37°C) to assess the impact of heat.
Protocol 2: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Equilibration: Add an excess of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine to each buffer.
-
Shaking: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility as a function of pH.
VI. Conclusion
The solubility of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in organic solvents is a multifaceted challenge that can be systematically addressed. By understanding the physicochemical properties of the molecule and employing a logical, step-wise approach to troubleshooting, researchers can successfully prepare clear, stable solutions for their experiments. For persistent issues, advanced techniques such as co-solvency and pH modification offer robust solutions.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, N-ethyl-N'-(1-methylethyl)-6-(methylsulfinyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine. Retrieved from [Link]
-
PubChem. (n.d.). Benzoguanamine. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Retrieved from [Link]
-
PMC. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Retrieved from [Link]
- Díaz-Ortiz, Á., Elguero, J., Foces-Foces, C., de la Hoz, A., Moreno, A., Mateo, M. del C., Sánchez-Migallón, A., & Valiente, G. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1038-1046.
-
NIH. (2020, March 25). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]
-
PubChem. (n.d.). Cycloguanil. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Retrieved from [Link]
- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
NIH. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Retrieved from [Link]
-
ResearchGate. (2009, August 10). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. ijpras.com [ijpras.com]
- 6. researchgate.net [researchgate.net]
- 7. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Technical Support Center: Synthesis of N-Aryl-1,3,5-Triazines
Welcome to the technical support center for the synthesis of N-aryl-1,3,5-triazines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. N-aryl-1,3,5-triazines are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, primarily due to competitive side reactions that can diminish yields and complicate purification.
This document provides in-depth, field-proven insights in a troubleshooting format. We will explore the causality behind common experimental issues, offer validated protocols to mitigate them, and ground our recommendations in authoritative scientific literature.
Overview of Common Synthetic Routes
The strategy for synthesizing N-aryl-1,3,5-triazines dictates the potential side reactions. The most prevalent methods include:
-
Cyclotrimerization of Nitriles: The [3+3] cycloaddition of aryl nitriles. This method often requires harsh conditions, such as high temperatures or strong acid/base catalysts, which can lead to side reactions and decomposition.
-
Pinner and Related Syntheses from Amidines: The reaction of aryl amidines with reagents like phosgene, esters, or other carbonyl compounds.[1][2] This is a versatile route, but amidines themselves can be involved in undesired equilibria and side reactions.
-
Sequential Substitution of Cyanuric Chloride: A stepwise, temperature-controlled nucleophilic aromatic substitution (SNAr) of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine with aryl amines.[3][4] The high reactivity and temperature sensitivity of this process demand precise control to avoid mixtures of products.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction has a very low yield or appears to have failed completely.
FAQ: I've followed the literature protocol, but my final yield of N-aryl-1,3,5-triazine is disappointingly low. What are the likely causes?
Answer: Low yield is a common frustration stemming from several potential issues. The diagnostic process below will help you pinpoint the cause.
Potential Cause A: Hydrolysis of Reagents or Product
The 1,3,5-triazine ring is susceptible to hydrolysis, especially under acidic or strongly basic conditions.[5][6] The nitrogen atoms in the ring can be protonated, which activates the carbon atoms toward nucleophilic attack by water. Similarly, key starting materials like cyanuric chloride are highly sensitive to moisture.
-
Causality Explained: Acid catalysis proceeds by protonation of a ring nitrogen, creating a cationic triazinium species that is highly electrophilic and vulnerable to attack by water.[6] This can lead to the formation of hydroxy-triazines or complete ring cleavage.
-
How to Diagnose:
-
Check the pH of your reaction mixture. Unintended acidity or basicity can arise from reagents or byproducts.
-
Analyze the crude product by LC-MS or NMR. Look for masses corresponding to hydroxylated triazines (Product Mass + 17 Da for -Cl to -OH) or smaller fragments indicative of ring opening.
-
-
Recommended Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is critical when using moisture-sensitive reagents like cyanuric chloride.
-
pH Control: If the reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) to scavenge acid byproducts without promoting hydrolysis. For reactions sensitive to acid, adding a buffer may be necessary.[5]
-
Potential Cause B: Steric Hindrance
Bulky substituents on the aryl nitrile or aryl amine can significantly impede the reaction. In cyclotrimerization, steric clash can prevent the three nitrile molecules from achieving the necessary orientation for cyclization. In SNAr reactions with cyanuric chloride, a bulky nucleophile may react once but fail to displace the second or third chlorine atom efficiently.
-
Causality Explained: The transition state for both cyclization and nucleophilic substitution has specific geometric requirements. Large groups (e.g., ortho-substituents on the aryl ring) increase the activation energy of this transition state, slowing or preventing the reaction.
-
Recommended Solution:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Use a high-boiling point solvent (e.g., toluene, xylenes, or DMF) and heat the reaction for an extended period.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective at promoting reactions that are sluggish under conventional heating, often leading to cleaner reactions and higher yields in shorter times.
-
Change Synthetic Route: If steric hindrance is severe, consider an alternative synthesis that forms the sterically hindered bond under different conditions.
-
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low yield.
Problem 2: My analysis shows significant, unexpected byproducts.
FAQ: I've isolated my product, but NMR and Mass Spec show major impurities. What are these side products and how can I avoid them?
Answer: The formation of byproducts is common and understanding their origin is key to suppression. The most likely culprits are pyrimidines, products of self-condensation, or incompletely substituted triazines.
Side Reaction A: Pyrimidine Formation from Amidine Precursors
When using N-aryl amidines as precursors, a common side reaction is the formation of a pyrimidine ring instead of a triazine.[7][8]
-
Causality Explained: This often occurs via a [3+3] annulation pathway where the amidine acts as a dinucleophile reacting with a 1,3-dielectrophilic species that can form from other reagents in the pot.[7] For example, the reaction of an amidine with an α,β-unsaturated ketone (which can form in situ) is a known route to pyrimidines.[8]
-
How to Diagnose:
-
Mass Spectrometry: Look for molecular ions that do not match the expected triazine product. Pyrimidine byproducts will have a different mass depending on the specific fragments that have cyclized.
-
NMR Spectroscopy: The symmetry and chemical shifts in the 1H and 13C NMR spectra of a 1,3,5-triazine are often distinct from those of a less symmetric pyrimidine.
-
-
Recommended Solution:
-
Control Stoichiometry and Addition Order: Carefully control the stoichiometry of your reactants. Sometimes, slow addition of one reagent to the other can favor the desired pathway over the side reaction.
-
Use a Different C1 Source: In syntheses where an external one-carbon electrophile is used to form the triazine ring with two molecules of amidine, ensure this reagent is highly reactive and used in the correct stoichiometry to outcompete alternative cyclization pathways.
-
Diagram: Competing Triazine vs. Pyrimidine Pathways
This diagram illustrates how an amidine intermediate can be partitioned between the desired triazine synthesis and an undesired pyrimidine-forming side reaction.
Caption: Competing reaction pathways for amidine precursors.
Side Reaction B: Self-Condensation of Amidines
Amidines can act as both nucleophiles and electrophiles, leading to self-condensation, especially at elevated temperatures or in the presence of certain catalysts.[9]
-
Causality Explained: One amidine molecule can attack the electrophilic carbon of a second molecule, leading to dimers or oligomers. This is a form of self-condensation analogous to that seen with aldehydes or ketones.[9]
-
How to Diagnose:
-
TLC Analysis: Look for multiple spots on the TLC plate, some of which may be higher molecular weight (lower Rf) than the expected product.
-
Mass Spectrometry: The presence of ions corresponding to multiples of the amidine starting material mass is a strong indicator.
-
-
Recommended Solution:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for an acceptable reaction rate.
-
Slow Addition: Add the amidine slowly to the solution of the other reactant to keep its instantaneous concentration low, thereby minimizing the chance of self-reaction.
-
Side Reaction C: Incomplete Substitution on Cyanuric Chloride
When synthesizing trisubstituted triazines from cyanuric chloride, it is common to isolate di-substituted or even mono-substituted intermediates.
-
Causality Explained: The reactivity of the chlorine atoms on the triazine ring decreases with each substitution.[3] The first substitution is rapid and can be done at 0 °C. The second requires room temperature, and the third often requires heating.[10] If the temperature is not adequately controlled or the reaction time is too short, the reaction will stall at an intermediate stage.
-
How to Diagnose:
-
Mass Spectrometry: The crude product will show molecular ions corresponding to the desired product as well as ions for the di-chloro, mono-chloro, and starting triazine species.
-
HPLC Analysis: A chromatogram will clearly show multiple peaks corresponding to the different substitution products.
-
-
Recommended Solution:
-
Strict Temperature Control: Follow a stepwise temperature ramp. For the first substitution, maintain the temperature at 0-5 °C. For the second, allow the reaction to warm to room temperature. For the third, heat the reaction (e.g., 50-80 °C or higher) until TLC or LC-MS confirms the disappearance of the di-substituted intermediate.[10]
-
Troubleshooting Summary Table
| Observed Problem | Potential Side Reaction | Probable Cause(s) | Recommended Solution(s) |
| Low Yield, Polar Impurities | Hydrolysis | Presence of water; uncontrolled pH. | Use anhydrous conditions; add a non-nucleophilic base.[5][6] |
| Unexpected Heterocycle | Pyrimidine Formation | Reaction of amidine with in situ formed 1,3-dielectrophiles. | Control stoichiometry and addition order; choose a more suitable C1 source.[7][8] |
| High MW Byproducts | Self-Condensation | High concentration of reactive starting materials (e.g., amidines). | Lower reaction temperature; use slow addition of the self-condensing reagent.[9] |
| Mixture of Products | Incomplete Substitution | Insufficient temperature/time for later substitution steps. | Implement a strict, stepwise temperature increase for each substitution.[3][10] |
Validated Experimental Protocols
Protocol 1: Synthesis of a 2,4,6-Tris(arylamino)-1,3,5-triazine via Controlled SNAr
This protocol is designed to minimize incomplete substitution by carefully controlling the reaction temperature at each stage.
Materials:
-
Cyanuric Chloride (TCT)
-
Aryl Amine (3.1 equivalents)
-
Diisopropylethylamine (DIPEA) (3.5 equivalents)
-
Anhydrous Acetone
-
Oven-dried, three-neck round-bottom flask with a thermometer, dropping funnel, and nitrogen inlet.
Procedure:
-
First Substitution (0-5 °C):
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve the aryl amine (1.05 eq) and DIPEA (1.1 eq) in anhydrous acetone.
-
Add the amine solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir at 0-5 °C for 1 hour. Monitor by TLC until the starting TCT is consumed.
-
-
Second Substitution (Room Temperature):
-
To the same reaction mixture, add a second portion of the aryl amine (1.05 eq) and DIPEA (1.2 eq) dropwise at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the mono-substituted intermediate.
-
-
Third Substitution (Reflux):
-
Add the final portion of the aryl amine (1.0 eq) and DIPEA (1.2 eq) to the mixture.
-
Heat the reaction to reflux (approx. 56 °C for acetone) and maintain for 6-12 hours, or until TLC/LC-MS analysis confirms the complete consumption of the di-substituted intermediate.
-
Cool the reaction to room temperature. A precipitate of the product may form.
-
Filter the solid and wash with cold water to remove DIPEA salts, then with cold acetone. Dry the product under vacuum.
-
Protocol 2: Mitigation of Hydrolysis in an Acid-Catalyzed Cyclotrimerization
This protocol demonstrates how to perform a cyclotrimerization of an aryl nitrile while minimizing hydrolysis of the product.
Materials:
-
Aryl Nitrile
-
Triflic Acid (catalyst)
-
Anhydrous Toluene
-
Molecular Sieves (4Å)
-
Oven-dried, round-bottom flask with a reflux condenser and nitrogen inlet.
Procedure:
-
Setup:
-
Activate molecular sieves by heating under vacuum.
-
Add the aryl nitrile (1.0 eq) and anhydrous toluene to the oven-dried flask under a nitrogen atmosphere.
-
Add the activated molecular sieves (approx. 10% w/w of the nitrile) to the flask.
-
-
Reaction:
-
Stir the mixture for 15 minutes to allow the sieves to scavenge any trace water.
-
Carefully add triflic acid (0.05 - 0.1 eq) to the mixture.
-
Heat the reaction to reflux (approx. 110 °C for toluene).
-
Monitor the reaction progress by GC-MS or TLC. The reaction may take 12-48 hours.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding it to a stirred, cold solution of saturated sodium bicarbonate. Caution: Gas evolution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- This entry is intentionally left blank.
- Lund, H. (1959). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Acta Chemica Scandinavica.
- Dı́az-Ortiz, Á., de la Hoz, A., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Supramolecular and Materials Chemistry.
- Horrobin, S. (1963). The Hydrolysis of Some Chloro- 1,3,5- Triaxines: Mechanism : Structure and Reactivity. Journal of the Chemical Society.
- Zhang, Y., et al. (2023). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
- Zhang, Y., et al. (2023). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. RSC Publishing.
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
- This entry is intentionally left blank.
-
Debnath, P., et al. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank. Available at: [Link]
- This entry is intentionally left blank.
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link]
- Patel, N. B., et al. (2013). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
- This entry is intentionally left blank.
-
Wikipedia. (n.d.). Pinner triazine synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Self-condensation. Available at: [Link]
- This entry is intentionally left blank.
-
Kumar, A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]
- This entry is intentionally left blank.
- This entry is intentionally left blank.
-
ResearchGate. (n.d.). Synthesis of s‐tetrazines from Pinner salts and amidines. Available at: [Link]
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
-
Wikipedia. (n.d.). 1,3,5-Triazine. Available at: [Link]
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
- Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons.
- This entry is intentionally left blank.
- This entry is intentionally left blank.
Sources
- 1. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Welcome to the technical support center for the synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Overview of the Synthetic Pathway
The most common and atom-economical route to N-aryl-substituted-2,4-diamino-1,3,5-triazines involves a two-step process. First, the synthesis of an N-arylbiguanide intermediate, followed by a base-catalyzed cyclization with an appropriate one-carbon source, typically an ester. This guide will focus on this robust pathway.
Caption: Fig 1. General two-step synthesis workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. The troubleshooting logic is designed to isolate variables and systematically improve the reaction outcome.
Caption: Fig 2. Troubleshooting flowchart for low yield.
Q1: My overall yield is very low. Where should I start troubleshooting?
A: A low overall yield typically points to an issue in one of the two key steps: biguanide formation or triazine cyclization.
-
Step 1 Validation (Biguanide Formation): The most critical first step is to confirm the successful synthesis of your intermediate, 4-ethylphenylbiguanide. It is highly recommended to perform the reaction in two distinct steps, isolating and purifying the biguanide intermediate before proceeding. This allows you to verify its identity and purity (e.g., via ¹H NMR and melting point), ensuring you are not carrying impurities or unreacted starting materials into the cyclization step.
-
Step 2 Validation (Cyclization): If the biguanide precursor is of high purity, the problem likely lies in the cyclization. Common issues include moisture in the reaction, an insufficiently strong base, or thermal degradation.
Q2: I'm having trouble synthesizing the 4-ethylphenylbiguanide precursor. What are the critical parameters?
A: The reaction of 4-ethylaniline with dicyandiamide (DCDA) is an acid-catalyzed nucleophilic addition.[1] Optimizing this step is crucial.
-
Causality of Acidity: The reaction requires acidic conditions to protonate the nitrile group of DCDA.[2] This protonation activates the cyano carbon, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 4-ethylaniline. The reaction rate is highly pH-dependent, with an optimal pH reported to be around 2.6.[2] Using the hydrochloride salt of 4-ethylaniline is a common and effective way to achieve the necessary acidity.[3]
-
Temperature and Reaction Time: This reaction typically requires heating (reflux) to proceed at a reasonable rate. Reaction times can vary, but monitoring by Thin Layer Chromatography (TLC) is recommended to determine completion.
-
Stoichiometry: Use a slight excess of dicyandiamide (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the more valuable aniline starting material.
Q3: The cyclization of my biguanide to the triazine is inefficient. How can I optimize this step?
A: The cyclization is a base-catalyzed condensation between the biguanide and an ester.[4][5] This step is highly sensitive to reaction conditions.
-
Choice of Base: A strong, non-nucleophilic base is essential. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.[6] The base serves to deprotonate the biguanide, making it a more potent nucleophile to attack the carbonyl carbon of the ester. The amount of base is critical; at least one equivalent is needed to deprotonate the biguanide hydrochloride salt, with an additional catalytic amount to drive the reaction. Often, 2-3 equivalents are used to ensure the reaction goes to completion.[6]
-
Anhydrous Conditions: This is arguably the most critical parameter. Any water present in the reaction mixture will hydrolyze the ester starting material to its corresponding carboxylic acid and consume the strong base.[4] This leads to significantly lower yields. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., absolute methanol or ethanol), and handle hygroscopic reagents like NaOMe under an inert atmosphere (e.g., nitrogen or argon).
-
Two-Pathway Approach: Some protocols report a one-pot reaction where the biguanide hydrochloride, ester, and base are mixed.[4] However, low yields are common due to side reactions. A more reliable method involves isolating the biguanide free base first. This is done by neutralizing the biguanide hydrochloride and extracting the free base, which is then reacted with the ester in a separate step without an additional base.[4] This avoids the simultaneous presence of base and water that can form during neutralization.
Q4: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A: Side product formation is a common cause of reduced yield.
-
Melamine Derivatives: Biguanides can undergo thermal degradation or self-condensation, especially at high temperatures, to form melamine-type structures.[7] If the reaction is heated for too long or at too high a temperature, this can become a significant side reaction.
-
Hydrolyzed Starting Materials: As mentioned, any moisture can lead to the formation of carboxylic acids from the ester starting material.[4] The unreacted biguanide may also remain.
-
Minimization Strategy: Use the lowest effective temperature for the cyclization (typically refluxing methanol or ethanol). Monitor the reaction by TLC and stop it once the starting material is consumed to avoid prolonged heating. Rigorously excluding water is the best way to prevent hydrolysis.
Q5: The final product is difficult to purify. What are the recommended methods?
A: Purification aims to remove unreacted starting materials, salts, and side products.
-
Crystallization: N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a crystalline solid. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or solvent mixtures like ethanol/water) is often the most effective method for achieving high purity on a large scale.
-
Acid-Base Extraction: The diaminotriazine product is basic due to the amino groups. It can be protonated and dissolved in an acidic aqueous solution (e.g., dilute HCl). This allows for washing with an organic solvent to remove non-basic impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will precipitate the purified product, which can then be collected by filtration.
-
Column Chromatography: For small-scale reactions or when crystallization is ineffective, silica gel column chromatography can be used. A solvent system with a polar component, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the basic product), is a good starting point.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Synthesis of 4-Ethylphenylbiguanide Hydrochloride
-
To a round-bottom flask equipped with a reflux condenser, add 4-ethylaniline hydrochloride (1.0 eq).
-
Add dicyandiamide (1.1 eq) and water to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature, then further in an ice bath.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield 4-ethylphenylbiguanide hydrochloride. Characterize by ¹H NMR and melting point before proceeding.
Protocol 2: Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
-
Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).
-
To a round-bottom flask, add anhydrous methanol.
-
Add sodium methoxide (2.5 eq) portion-wise to the methanol. Stir until fully dissolved.
-
Add 4-ethylphenylbiguanide hydrochloride (1.0 eq) to the methanolic NaOMe solution. Stir for 15 minutes.
-
Add ethyl formate (1.5 eq) dropwise to the mixture.
-
Attach a reflux condenser and heat the reaction to reflux for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue. The crude product should precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove salts.
-
Purify the crude product by recrystallization from ethanol or another suitable solvent.
Data Summary Table
| Step | Parameter | Recommended Condition | Rationale / Key Insight |
| 1. Biguanide Formation | Reagents | 4-Ethylaniline HCl, Dicyandiamide | Using the HCl salt provides the necessary acidic environment for the reaction.[2][3] |
| Stoichiometry | 1.0 eq Aniline, 1.1-1.2 eq DCDA | Slight excess of DCDA drives the reaction to completion. | |
| Solvent | Water or Ethanol/Water | Provides good solubility for the salts and allows for high reflux temperature. | |
| Temperature | Reflux (100 °C) | Thermal energy is required to overcome the activation energy. | |
| Typical Yield | 60-80% | Yield is dependent on reaction time and pH control. | |
| 2. Triazine Cyclization | Reagents | Biguanide HCl, Ester, Strong Base | Base deprotonates the biguanide for nucleophilic attack on the ester.[4][5] |
| Base | Sodium Methoxide (NaOMe) | Strong, non-nucleophilic base compatible with alcohol solvents. | |
| Stoichiometry | 1.0 eq Biguanide, 2.5 eq NaOMe, 1.5 eq Ester | Excess base and ester ensure complete conversion of the biguanide.[6] | |
| Solvent | Anhydrous Methanol or Ethanol | Must be anhydrous to prevent hydrolysis of the ester and base.[4] | |
| Temperature | Reflux (65-78 °C) | Balances reaction rate against potential thermal degradation. | |
| Typical Yield | 50-75% | Highly dependent on anhydrous conditions and purity of the biguanide intermediate. |
References
-
S.A.L. Rousseaux, et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040. Available at: [Link]
-
A.A. Spasov, et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Molecules, 25(6), 1468. Available at: [Link]
-
R. Rojanathanes, et al. (2019). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 24(21), 3826. Available at: [Link]
-
Shirai, K., & Sugino, K. (1960). Condensation of O-alkylisoureas and guanidine. Journal of the Chemical Society of Japan, Pure Chemistry Section, 81, 1317-1320. (Note: This is referenced within source[8], URL points to the review).
-
I. Clososki, et al. (2008). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Arkivoc, 2008(13), 115-133. Available at: [Link]
-
R. Rojanathanes & T. Khotavivattana (2019). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. Available at: [Link]
-
A.M.S. Silva, et al. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(2), 164-173. Available at: [Link]
-
J. Elguero, et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 993-999. Available at: [Link]
-
University of Glasgow (1989). Synthesis of Biguanides and Guanamines and Their Effect on Glycogen Phosphorylase a and Steroid Metabolism in Cultured Hepatocyt. ProQuest Dissertations. Available at: [Link]
-
L. Nováková, et al. (2014). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. Available at: [Link]
-
Schematic diagram of the reaction of biguanides with several esters. (2019). ResearchGate. Available at: [Link]
-
Y. Ouyang, et al. (2007). Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. Journal of Chemical Engineering of Chinese Universities, 21(3), 481-485. Available at: [Link]
-
T. S. T. T. Ho (2019). The chemistry of biguanides. PhD Thesis, University of Poitiers. Available at: [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 8. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Welcome to the technical support guide for the stability testing of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your stability studies. Our guidance is grounded in established scientific principles and regulatory expectations to help you navigate the complexities of characterizing this molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine and related triazine compounds.
Q1: What are the primary chemical liabilities and expected degradation pathways for a 2,4-diaminotriazine compound like this?
A1: The 1,3,5-triazine ring is a heteroaromatic system that can be susceptible to specific degradation pathways. Based on its structure, the primary liabilities are hydrolysis and oxidation.
-
Hydrolysis: The triazine ring can undergo acid or base-catalyzed hydrolysis. This process often involves the hydrolytic removal of substituents from the triazine ring, which can ultimately lead to the formation of cyanuric acid and subsequently ammonia and carbon dioxide.[1] While some triazine derivatives are stable under neutral conditions, acidic or basic environments can promote degradation.[2]
Q2: What are the recommended storage conditions for the drug substance?
A2: For long-term storage, conditions of 25°C ± 2°C / 60% RH ± 5% RH are standard, as per ICH guidelines.[7][8] It is also prudent to protect the substance from light, as photostability is a key parameter that must be evaluated (ICH Q1B).[7][9] Initial stress testing will provide critical data to refine these storage recommendations.
Q3: Which analytical techniques are most suitable for developing a stability-indicating method?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the most widely used and robust technique for analyzing triazine compounds and their degradation products.[10][11] For enhanced specificity and sensitivity, especially when identifying unknown degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Gas Chromatography (GC) can also be used, but HPLC is generally preferred for its ability to analyze parent compounds and their metabolites without derivatization.[11]
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating power of your analytical methods.[12] The study should expose the drug substance to conditions more severe than accelerated stability testing. Key conditions to test, as recommended by ICH Q1A(R2), include:[8]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Neutral Hydrolysis: e.g., Water at 60°C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 80°C
-
Photostability: As per ICH Q1B guidelines, exposing the sample to a combination of visible and UV light.
The goal is to achieve 5-20% degradation of the active substance. The duration and severity of the conditions should be adjusted to meet this target.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting HPLC Method Development
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column. - pH of the mobile phase is too close to the pKa of the analyte. - Column overload. | - Use a base-deactivated column (e.g., C18 with end-capping). - Add a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase. - Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the injection concentration/volume. |
| Low Sensitivity / Poor UV Response | - Analyte has a poor chromophore at the selected wavelength. - Incorrect mobile phase composition (high UV cutoff). | - Determine the λmax of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine using a DAD detector and monitor at that wavelength. - Ensure all mobile phase components (e.g., acetonitrile, methanol, buffers) are HPLC grade with low UV cutoff. - Consider using LC-MS for analytes with poor UV absorbance. |
| Co-eluting or Unresolved Peaks | - Insufficient chromatographic resolution between the parent peak and degradation products. - Inappropriate mobile phase or column chemistry. | - Switch from isocratic to gradient elution to improve the separation of compounds with different polarities. - Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol, or alter the pH). - Try a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to exploit different separation mechanisms. |
| Drifting Retention Times | - Inadequate column equilibration between runs. - Fluctuation in column temperature. - Mobile phase composition changing over time. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. - Use a column oven to maintain a constant temperature (e.g., 30°C). - Prepare fresh mobile phase daily and keep it well-mixed. |
Troubleshooting Forced Degradation Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Significant Degradation Observed | - The compound is highly stable under the applied stress conditions. - Stress conditions are too mild. | - Increase the severity of the stress: raise the temperature, increase the concentration of the stress agent (e.g., from 0.1 M to 1 M HCl), or extend the exposure time. |
| Complete or Near-Complete Degradation | - The compound is highly labile under the applied stress conditions. - Stress conditions are too harsh. | - Reduce the severity of the stress: lower the temperature, decrease the concentration of the stress agent, or shorten the exposure time. The goal is to achieve partial degradation to observe the primary degradation products. |
| Poor Mass Balance (<95%) | - Some degradation products are not detected by the analytical method (e.g., no chromophore, non-volatile, or retained on the column). - The parent compound has precipitated out of solution. - Adsorption of the analyte or degradants onto the container surface. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV to detect compounds lacking a chromophore. - Check the response factors of the degradants relative to the parent compound. - Visually inspect samples for precipitation. If observed, adjust the solvent system. - Use silanized glass vials to minimize adsorption. |
Part 3: Protocols & Visualizations
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector, monitor at the λmax of the parent compound and also scan from 200-400 nm to detect impurities.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
Acceptance Criteria: %RSD for peak area and retention time should be ≤2.0%. Tailing factor should be ≤2.0.
-
Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis.[13]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Workflow
This protocol outlines the steps for conducting a forced degradation study.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in a suitable solvent.
-
Stress Conditions:
-
Acid: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal: Incubate the solid drug substance in an oven at 80°C.
-
Control: Keep a sample of the stock solution under normal laboratory conditions, protected from light.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.
-
Sample Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of NaOH before analysis.
-
For base-stressed samples, neutralize with an equivalent amount of HCl.
-
Rationale: Quenching the reaction stops the degradation process, ensuring the analytical result reflects the specific time point.
-
-
Analysis: Analyze all samples (including the time-zero control) using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Determine the peak purity of the parent peak using the DAD.
-
Calculate the mass balance.
-
Visualizations
Diagram 1: Forced Degradation Experimental Workflow
A workflow for conducting forced degradation studies.
Diagram 2: Troubleshooting Logic for HPLC Peak Tailing
A logical approach to troubleshooting poor peak shape in HPLC.
References
-
Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Chromatographic Methods for Analysis of Triazine Herbicides. (2015). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved January 20, 2026, from [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved January 20, 2026, from [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. Retrieved January 20, 2026, from [Link]
-
Q1A(R2) A deep dive in Stability Studies. (2025). YouTube. Retrieved January 20, 2026, from [Link]
-
ICH GUIDELINES OF STABILITY TESTING - Q1A R2. (2018). Slideshare. Retrieved January 20, 2026, from [Link]
-
Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. (2000). PubMed. Retrieved January 20, 2026, from [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Oxidative Degradation of Triazine Derivatives in Aqueous Medium: A Radiation and Photochemical Study. (n.d.). Worldwidejournals.com. Retrieved January 20, 2026, from [Link]
-
Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). (1999). PubMed. Retrieved January 20, 2026, from [Link]
-
Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. (2002). PubMed. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 20, 2026, from [Link]
-
Stability evaluation of [18F]FDG according to Ph. Eur. monograph 01/2017:1325 and a short stability evaluation of [18F]FDG in a Mediso dispensing system. (2022). EJNMMI Radiopharmacy and Chemistry. Retrieved January 20, 2026, from [Link]
-
Hydroxyl radical initiated oxidation of s-triazine: hydrogen abstraction is faster than hydroxyl addition. (2009). PubMed. Retrieved January 20, 2026, from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved January 20, 2026, from [Link]
Sources
- 1. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. Hydroxyl radical initiated oxidation of s-triazine: hydrogen abstraction is faster than hydroxyl addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Triazine Compounds
Welcome to the technical support center for researchers working with novel triazine compounds. As a Senior Application Scientist, I understand that disappointing bioactivity results can be a significant roadblock in research and drug development. Triazines are a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] However, translating a synthesized molecule into a biologically active compound is a multifaceted challenge.
This guide is designed to provide you with full editorial control over your troubleshooting process. It is structured to help you diagnose and resolve common issues systematically, moving from the most frequent and simple-to-fix problems to more complex mechanistic considerations.
Initial Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a high-level workflow. This diagram outlines a logical progression for diagnosing the root cause of low bioactivity.
Caption: A systematic workflow for troubleshooting low bioactivity.
Section 1: Compound Identity and Purity Issues
The most fundamental step in troubleshooting is to confirm that you are testing the correct, pure compound. Synthetic impurities or unexpected structural isomers can easily lead to false-negative results.
Q1: My NMR and mass spectrometry data look correct, but the bioactivity is negligible. Where should I look next?
A1: While NMR and MS are essential for structural confirmation, they may not be sensitive enough to detect small amounts of impurities that can confound biological assays. Furthermore, the synthesis of unsymmetrically substituted triazines can produce regioisomeric mixtures that are difficult to distinguish by standard characterization methods.[1]
Causality: A highly active impurity could produce a confusing dose-response curve, while an unreactive regioisomer could dilute your active compound, making it appear less potent than it is.
Troubleshooting Steps:
-
Orthogonal Purity Analysis: Confirm the purity of your compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Aim for >95% purity.
-
Check for Regioisomers: For unsymmetrical triazines, carefully re-examine your synthetic route and characterization data. The reaction of unsymmetrical 1,2-diketones with acid hydrazides is known to produce mixtures of 5,6-disubstituted triazine regioisomers.[1] X-ray crystallography or advanced NMR techniques may be required for definitive structural assignment.
-
Trace Metal Contamination: Palladium-catalyzed reactions are common in medicinal chemistry.[3] Trace palladium or other metal impurities can interfere with assays, leading to apparent bioactivity or lack thereof. Consider analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) if you suspect metal contamination.
Section 2: Physicochemical Properties: Solubility & Stability
A compound cannot be active if it doesn't reach its target. Poor solubility and compound instability are two of the most common reasons for observing low bioactivity, particularly with heterocyclic scaffolds like triazines.[4]
Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how can I fix it?
A2: This is a classic sign of poor aqueous solubility. Your compound is soluble in the neat DMSO stock, but "crashes out" of solution when the solvent environment becomes predominantly aqueous, exceeding its solubility limit. The undissolved compound is not available to interact with the biological target, leading to a false-negative result.
Causality: The hydrophobic nature of many triazine cores can make them poorly soluble in water.[5][6] While DMSO is a powerful solvent, keeping its final concentration low (typically <0.5%) is critical to avoid artifacts.
Troubleshooting Steps:
-
Assess Kinetic Solubility: Determine the solubility of your compound under your specific assay conditions (buffer, pH, temperature). See the protocol below.
-
Modify Formulation:
-
Lower Final Concentration: Test a wider, lower range of concentrations.
-
Use Co-solvents: Adding a small amount of a water-miscible organic solvent like ethanol can sometimes improve solubility.[6]
-
pH Adjustment: If your triazine has ionizable groups (e.g., amines, carboxylic acids), adjusting the buffer pH can dramatically increase solubility by forming a more soluble salt.
-
Use Surfactants or Cyclodextrins: For very challenging compounds, low concentrations of surfactants (e.g., Tween-80) or cyclodextrins can be used to form micelles or inclusion complexes that solubilize the compound.
-
Q3: Could my triazine compound be degrading in the assay medium or during storage?
A3: Yes, compound stability is a critical and often overlooked factor. The triazine ring itself is generally stable, but substituents can introduce liabilities. Furthermore, compounds can degrade over time in DMSO, especially if the DMSO is not anhydrous or if the compound is stored at room temperature.[7][8]
Causality: Degradation reduces the concentration of the active compound, leading to an underestimation of its potency. A reactive degradant could also interfere with the assay.
Troubleshooting Steps:
-
Incubation Stability Test: Incubate your compound in the complete assay buffer (including any co-factors or reagents) for the full duration of your experiment. At the end of the incubation, analyze the sample by LC-MS to quantify the amount of the parent compound remaining.
-
DMSO Stock Stability: Studies have shown that while many compounds are stable in DMSO/water mixtures for extended periods, a fraction will degrade.[8] It is best practice to use freshly prepared stocks or to periodically check the purity of stored stocks by HPLC.
Experimental Protocol: Assessing Kinetic Aqueous Solubility
This protocol provides a quick assessment of your compound's solubility in a specific buffer.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of your triazine compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from your DMSO dilution plate to a 96-well clear-bottom plate containing your aqueous assay buffer (e.g., 198 µL). This creates a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Shake the plate for 1-2 hours at the assay temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Analysis: The concentration at which turbidity significantly increases above the baseline is the kinetic solubility limit.
Section 3: Assay-Specific Interferences
Sometimes, a compound can appear inactive because it is interfering with the assay technology itself, masking a true biological effect. More commonly, compounds can generate false-positive hits through non-specific mechanisms. These are often called "nuisance compounds" or Pan-Assay Interference Compounds (PAINS).[3][9][10]
Q4: My triazine derivative is showing inconsistent or non-reproducible activity. Could it be an assay artifact?
A4: Absolutely. Assay interference is a major cause of misleading results in drug discovery.[11] Nuisance compounds can act through various mechanisms that are independent of specific binding to your target.[3][12] While triazines are not a canonical PAINS class, they can be decorated with functional groups that are known to be problematic.[13][14]
Common Interference Mechanisms:
-
Aggregation: Poorly soluble compounds can form colloidal aggregates at micromolar concentrations. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[3][9]
-
Chemical Reactivity: Electrophilic compounds can covalently modify proteins, often non-specifically, leading to irreversible inhibition.
-
Signal Interference: The compound itself may be colored, fluorescent, or may quench the fluorescence of the assay's reporter molecule.[3] This directly interferes with optical detection methods.
-
Metal Chelation: If your assay relies on a metal-dependent enzyme, a compound that chelates the metal cofactor will appear as an inhibitor.[9]
Caption: Common mechanisms of assay interference by small molecules.
Troubleshooting Steps:
-
PAINS Substructure Analysis: Use computational filters (many are freely available online) to check if your triazine contains known problematic substructures. See the table below for examples.
-
Detergent Test: To check for aggregation-based activity, re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it is likely acting via aggregation.
-
Orthogonal Assay: Validate your findings in a secondary assay that uses a different detection technology (e.g., switch from a fluorescence-based assay to a label-free method like Surface Plasmon Resonance).[15]
-
Promiscuity Check: If possible, test your compound against an unrelated target to see if it is a "frequent hitter".[14]
| PAINS Substructure Class | Potential Problem | Example Moiety |
| Catechols | Redox cycling, H-bond donor promiscuity | 3,4-dihydroxyphenyl |
| Quinones | Redox cycling, Michael acceptor reactivity | 1,4-benzoquinone |
| Rhodanines | Reactivity, aggregation | 2-thioxothiazolidin-4-one |
| Enones | Michael acceptor reactivity | α,β-unsaturated ketone |
This table lists common PAINS classes that could be substituents on a triazine core. Data synthesized from multiple sources.[10][14][16]
Section 4: Structural & Mechanistic Considerations
If you have systematically ruled out issues with purity, solubility, stability, and assay artifacts, it may be time to consider the compound's intrinsic properties. The specific arrangement and nature of the substituents on the triazine core are paramount for biological activity.[1][2]
Q5: My compound is pure, soluble, stable, and doesn't show signs of assay interference. Why is it still inactive?
A5: At this stage, the evidence points towards the molecular design itself. The compound may not have the correct structural and electronic features to bind to the target with sufficient affinity. This is a question of Structure-Activity Relationship (SAR).
Causality: Biological targets have highly specific three-dimensional binding pockets. Even minor changes to a ligand's shape, size, or hydrogen bonding pattern can abolish binding and, consequently, activity. For triazines, the substituents at the 2, 4, and 6 positions (for 1,3,5-triazines) or 3, 5, and 6 positions (for 1,2,4-triazines) dictate the interaction with the target protein.[1][17]
Caption: Hypothetical Structure-Activity Relationship (SAR) for a triazine core.
Next Steps & Considerations:
-
Review the SAR of Analogues: If you have tested other similar compounds, what does their activity tell you? Are there patterns related to the size, electronics, or hydrophobicity of the substituents?[1][2][17]
-
Molecular Modeling: If a structure of the target protein is available, use molecular docking to predict the binding mode of your compound. This can reveal potential steric clashes or missed opportunities for favorable interactions.[1]
-
Design and Synthesize New Analogues: Based on your SAR and modeling insights, design new compounds. Consider making small, systematic changes to probe specific interactions. For example, change a substituent's position, introduce a hydrogen bond donor/acceptor, or alter the flexibility of a linker.[18]
-
Consider Bioavailability: For cell-based assays, is it possible the compound is not penetrating the cell membrane? This can be predicted by properties like LogP and the number of rotatable bonds.
By systematically working through these potential issues, you can confidently determine the reason for low bioactivity and make informed decisions about the future direction of your research.
References
-
Stability of triazine 1 b at 37 °C in H2O containing 10 % DMSO. ResearchGate. Available from: [Link]
-
Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). Available from: [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central. Available from: [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
Quantitative structure–activity relationship modeling of S-triazines and 2-arylpyrimidines as selective PDE4B inhibitors. Chula Digital Collections. Available from: [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents | Request PDF. ResearchGate. Available from: [Link]
-
Tackling assay interference associated with small molecules | Request PDF. ResearchGate. Available from: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available from: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available from: [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. Available from: [Link]
-
Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC - NIH. Available from: [Link]
-
Tackling assay interference associated with small molecules. PubMed. Available from: [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC - NIH. Available from: [Link]
-
Influence of linker groups on the solubility of triazine dendrimers. RSC Publishing. Available from: [Link]
-
Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. Available from: [Link]
-
Pan-assay interference compounds. Wikipedia. Available from: [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC - NIH. Available from: [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available from: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]
-
Solubility of triazine pesticides in pure and modified subcritical water. PubMed. Available from: [Link]
-
Stability of screening compounds in wet DMSO. PubMed. Available from: [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available from: [Link]
Sources
- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of linker groups on the solubility of triazine dendrimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the challenges of transitioning this synthesis from laboratory to pilot or production scale. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive experience in process development and scale-up.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis. The typical synthetic route involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride.
Problem 1: Low Overall Yield and Incomplete Conversion
Question: We are experiencing a significant drop in yield for the synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine upon scaling up from a 10g to a 1kg scale. TLC and HPLC analysis of the crude product shows a significant amount of unreacted starting material (cyanuric chloride and monosubstituted intermediate). What are the likely causes and how can we improve the conversion?
Answer:
A decrease in yield upon scale-up is a common challenge and can often be attributed to several factors related to reaction kinetics and mass transfer.[1][2] What works efficiently in a small flask doesn't always translate directly to a large reactor.
Potential Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: In a larger reactor, achieving homogenous mixing of reactants is more difficult. This can lead to localized areas of high and low reactant concentrations, slowing down the overall reaction rate.
-
Solution: Evaluate and optimize the agitation (stirring) speed and impeller design for your reactor. For multi-phase reactions, ensure the impeller creates sufficient vortex for good mixing. Consider using a reactor with baffles to improve turbulence and mixing efficiency.[2]
-
-
Poor Temperature Control (Exotherm Management): The nucleophilic substitution on cyanuric chloride is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to an uncontrolled temperature increase, which can cause side reactions and decomposition of products.
-
Solution: Implement a more robust temperature control system. This may involve using a reactor with a cooling jacket and a reliable temperature probe. For highly exothermic steps, consider a semi-batch approach where one of the reactants is added portion-wise or via a syringe pump to control the rate of heat generation.[1]
-
-
Insufficient Reaction Time: The time required to reach chemical equilibrium can increase with larger quantities of reactants.[2]
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC). Do not rely solely on the reaction time established at the lab scale. Continue the reaction until the desired level of conversion is achieved.
-
-
Stoichiometry and Order of Addition: The stoichiometry of reactants is critical. An excess of the amine may be required to drive the reaction to completion, but a large excess can lead to the formation of di- and tri-substituted byproducts.
-
Solution: Carefully control the stoichiometry. The sequential addition of the amine nucleophiles is crucial. The first substitution is typically rapid, while the second requires more forcing conditions. Ensure the first substitution is complete before proceeding to the next step.
-
Problem 2: Formation of Impurities, Particularly Over-alkylation Products
Question: Our scaled-up batch of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is contaminated with a significant amount of the trisubstituted byproduct, N,N',N''-tris(4-ethylphenyl)-1,3,5-triazine-2,4,6-triamine. How can we minimize the formation of this impurity?
Answer:
The formation of over-alkylation products is a classic selectivity challenge in the synthesis of substituted triazines. The reactivity of the triazine ring decreases with each successive substitution, but forcing conditions to drive the desired second substitution can also promote the undesired third substitution.[3]
Strategies to Enhance Selectivity:
-
Precise Temperature Control: As mentioned previously, maintaining a consistent and controlled temperature is paramount. The second substitution requires higher temperatures than the first. Carefully profile the reaction temperature to find the optimal balance between achieving the desired reaction rate and minimizing the formation of the trisubstituted impurity.
-
Controlled Addition of the Nucleophile: Instead of adding all of the 4-ethylaniline at once for the second substitution, a slow, controlled addition using a dropping funnel or a syringe pump is highly recommended. This maintains a low concentration of the nucleophile in the reaction mixture, favoring the reaction with the more reactive dichlorotriazine intermediate over the less reactive desired product.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is typically used to scavenge the HCl byproduct.[4] The amount of base should be carefully controlled.
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are common choices. The solvent should be chosen based on the solubility of the reactants and intermediates at the desired reaction temperature.
-
Impurity Profile Analysis:
| Impurity Name | Structure | Formation Pathway | Mitigation Strategy |
| Monosubstituted Intermediate | 2-chloro-4-amino-6-(4-ethylphenyl)amino-1,3,5-triazine | Incomplete second substitution | Increase reaction time/temperature for the second step |
| Trisubstituted Byproduct | N,N',N''-tris(4-ethylphenyl)-1,3,5-triazine-2,4,6-triamine | Over-reaction of the desired product with 4-ethylaniline | Controlled addition of amine, precise temperature control |
| Hydrolyzed Byproducts | Hydroxy-triazine derivatives | Reaction with water | Use anhydrous solvents and maintain an inert atmosphere |
Problem 3: Difficult Product Isolation and Purification
Question: We are struggling with the purification of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine on a large scale. The crude product is an oily solid that is difficult to handle, and column chromatography is not practical for the quantities we are producing. What are some alternative purification strategies?
Answer:
Purification is a significant hurdle in scaling up chemical syntheses.[1] While column chromatography is a powerful tool in the lab, it is often not economically or practically viable for large-scale production.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) to identify the optimal recrystallization solvent.
-
-
Slurry Washing: If a suitable recrystallization solvent cannot be found, washing the crude product as a slurry with a solvent that selectively dissolves the impurities can be an effective alternative. The solid product is then isolated by filtration.
-
Semi-preparative Liquid Chromatography (LC): For high-purity requirements, semi-preparative LC can be a viable option, although it is more costly than recrystallization. This technique is particularly useful for removing closely related impurities that are difficult to separate by other means.
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine?
The most common and practical method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The reactivity of the chlorine atoms decreases as they are replaced by other groups, allowing for a controlled, stepwise synthesis.[3]
Q2: What are the key safety precautions to consider when working with cyanuric chloride, especially on a large scale?
Cyanuric chloride is a hazardous substance and requires careful handling.[5][6][7][8]
-
Toxicity and Corrosivity: It is toxic if inhaled or swallowed and can cause severe skin and eye irritation.[5][8] Always handle it in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7]
-
Reactivity with Water: Cyanuric chloride reacts violently with water, releasing heat and toxic hydrogen chloride gas.[6][7][8] It is crucial to use anhydrous solvents and equipment and to store it in a cool, dry place away from moisture.[7][8]
-
Disposal: Dispose of cyanuric chloride and any contaminated materials according to local regulations for hazardous waste.[5]
Q3: Can microwave-assisted synthesis be used for the scale-up of this reaction?
Microwave-assisted synthesis has been shown to be an efficient method for the preparation of 1,3,5-triazines in a laboratory setting, often leading to shorter reaction times and higher yields.[9][10][11] However, scaling up microwave reactions presents its own set of challenges related to the penetration depth of microwaves and ensuring uniform heating in a larger reaction volume. While specialized large-scale microwave reactors exist, this technology is not as commonly used in large-scale manufacturing as traditional jacketed reactors. For pilot-scale and larger, a well-optimized thermal process is generally more robust and scalable.
Q4: What are the critical process parameters that need to be monitored during the scale-up?
Several critical process parameters must be carefully monitored and controlled to ensure a successful and reproducible scale-up.[12]
-
Temperature: As discussed, this is arguably the most critical parameter.
-
Agitation Rate: Ensures proper mixing and heat transfer.
-
Rate of Reagent Addition: Crucial for controlling exotherms and selectivity.[1]
-
Reaction Time: Must be determined by in-process monitoring.
-
pH: The presence of HCl byproduct will lower the pH. The addition of a base is necessary to neutralize the acid and drive the reaction forward.
Q5: How does the physical form of the product impact downstream processing?
The physical form of the final product (e.g., crystalline vs. amorphous, particle size distribution) can have a significant impact on its handling, formulation, and bioavailability. A well-defined crystalline form is generally preferred as it tends to have better stability and more consistent physical properties. The purification method, particularly recrystallization, plays a crucial role in controlling the final physical form of the N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
III. Visualized Experimental Workflow
General Synthetic Workflow
Caption: A typical workflow for the synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common scale-up synthesis issues.
IV. References
-
Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth.
-
Cyanuric chloride. AK Scientific, Inc.
-
Common Name: CYANURIC TRICHLORIDE HAZARD SUMMARY. NJ.gov.
-
Cyanuric Chloride CAS No 108-77-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
CYANURIC CHLORIDE FOR SYNTHESIS. Loba Chemie.
-
SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
-
Application Notes and Protocols for the Synthesis of Substituted Triazines from 2. Benchchem.
-
8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group.
-
Addressing the Challenges of Large-Scale Complex Chemical Manufacturing. Biosynth.
-
The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation.
-
Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi.
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
-
Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response.
-
New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. NIH.
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC.
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH.
-
Convenient methods for the synthesis and characterisation of various Triazines.
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 3. mdpi.com [mdpi.com]
- 4. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation [optimation.rebuildmanufacturing.com]
Validation & Comparative
A Comparative Guide to N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine and Other Dihydrofolate Reductase Inhibitors
Introduction: Re-evaluating the Target of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
This guide, therefore, pivots from an initial comparison with kinase inhibitors to a more scientifically accurate and insightful analysis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine as a putative DHFR inhibitor. We will compare its potential efficacy and mechanism of action with that of well-characterized DHFR inhibitors from diverse therapeutic classes: Methotrexate (an anti-cancer and immunosuppressive agent), Trimethoprim (an antibacterial), and Pyrimethamine (an anti-protozoal). Due to the limited publicly available biological data for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, we will utilize its close structural analog, cycloguanil, as a reference point for its potential activity.
This comparative analysis will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this compound within the context of antifolate therapeutics, supported by experimental data and detailed methodologies.
The Folate Synthesis Pathway: The Central Role of DHFR
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] By inhibiting DHFR, cell proliferation and survival are effectively halted, making it an attractive target for antimicrobial and anticancer therapies.[2]
Caption: Folate synthesis pathway and the point of DHFR inhibition.
Comparative Efficacy of DHFR Inhibitors: A Quantitative Analysis
The efficacy of DHFR inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by half. The following table summarizes the IC50 values for our selected comparator DHFR inhibitors against enzymes from different species, highlighting their therapeutic selectivity.
| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Reference(s) |
| Methotrexate | Human DHFR | 0.12 - 13.56 | [3][4][5] |
| Mycobacterium tuberculosis DHFR | 16,000 | [6] | |
| Trimethoprim | Staphylococcus aureus DfrB (Wild Type) | - | |
| Escherichia coli DHFR | - | [7] | |
| Human DHFR | 55,260 | [8] | |
| Pyrimethamine | Plasmodium falciparum (susceptible strains) | 11.1 - 15.4 | [9] |
| Plasmodium falciparum (resistant strains) | 2,030 - 9,440 | [9] | |
| Toxoplasma gondii DHFR | 139 | [10] | |
| Human DHFR | 52,000 | [3] | |
| Cycloguanil | Plasmodium falciparum (susceptible strains) | 11.1 | [9] |
| Plasmodium falciparum (resistant strains) | 2,030 | [9] | |
| Trypanosoma brucei DHFR | 256 | [11] | |
| Human DHFR | - |
Analysis of Comparative Data:
-
Methotrexate exhibits potent inhibition of human DHFR, with IC50 values in the low nanomolar range, explaining its use in cancer chemotherapy and as an immunosuppressant.[4][5] Its activity against bacterial DHFR is significantly lower.[6]
-
Trimethoprim demonstrates remarkable selectivity for bacterial DHFR over the human enzyme, with a potency that is approximately 50,000 times greater against the bacterial target.[8] This selectivity is the cornerstone of its antibacterial efficacy.
-
Pyrimethamine is a potent inhibitor of protozoal DHFR, particularly from Plasmodium falciparum and Toxoplasma gondii.[9][10] However, its significantly higher IC50 against human DHFR contributes to its therapeutic window.[3] The emergence of resistance, often through mutations in the DHFR gene, is a significant clinical challenge, as reflected in the drastically increased IC50 values for resistant strains.[9]
-
Cycloguanil , the active metabolite of proguanil, shows potent activity against Plasmodium falciparum DHFR, comparable to pyrimethamine in susceptible strains.[9] As a close structural analog, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is hypothesized to exhibit a similar inhibitory profile, likely with potent anti-protozoal or anti-cancer activity and some degree of selectivity against human DHFR. However, without direct experimental data, this remains a well-founded hypothesis requiring empirical validation.
Experimental Protocol: In Vitro DHFR Inhibition Assay
To empirically determine the inhibitory potential of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine and other compounds against DHFR, a standard spectrophotometric assay is employed. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Sources
- 1. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e-crt.org [e-crt.org]
- 5. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Alkylphenyl-1,3,5-Triazine-2,4-Diamine Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] Substitution at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of its pharmacological profile, leading to the development of potent antimicrobial, anticancer, and enzyme inhibitory agents.[2][3] This guide provides a comparative analysis of N-alkylphenyl-1,3,5-triazine-2,4-diamine derivatives, offering insights into their synthesis, a comparative evaluation of their biological performance supported by experimental data, and an exploration of their structure-activity relationships (SAR).
Synthetic Strategies: Building the Triazine Core
The primary route to N-substituted-1,3,5-triazine-2,4-diamine derivatives involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This process is highly controlled by temperature, allowing for the stepwise introduction of different amine nucleophiles.
Experimental Protocol: Stepwise Nucleophilic Substitution
-
Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, tetrahydrofuran) and cooled to 0-5°C. One equivalent of the first amine (e.g., an N-alkylaniline) is added dropwise, leading to the formation of a 2-substituted-4,6-dichloro-1,3,5-triazine. The reaction is typically stirred for a few hours at this temperature.
-
Disubstitution: The temperature of the reaction mixture is then raised to room temperature or slightly above (e.g., 40-50°C). A second equivalent of the same or a different amine is added to replace the second chlorine atom, yielding the 2,4-disubstituted-6-chloro-1,3,5-triazine.
-
Trisubstitution (if applicable): To replace the final chlorine atom, the temperature is further elevated (e.g., to reflux), and the third amine is introduced.
This temperature-controlled reactivity is a cornerstone of triazine chemistry, enabling the synthesis of a diverse library of compounds.[4] A one-pot, microwave-assisted method has also been developed for the efficient synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, offering a more rapid approach.[5]
Caption: General synthetic scheme for N-alkylphenyl-1,3,5-triazine-2,4-diamine derivatives.
Comparative Biological Activity
N-alkylphenyl-1,3,5-triazine-2,4-diamine derivatives have demonstrated significant potential in various therapeutic areas, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity
The triazine core is a common feature in many antimicrobial agents. The introduction of N-alkylphenyl substituents can enhance the lipophilicity and cell permeability of the compounds, leading to improved antimicrobial efficacy.
A study on a series of 2,4,6-trisubstituted-s-triazine derivatives revealed that the nature of the substituent significantly impacts the antimicrobial activity.[6] For instance, compounds with N-aryl piperazine groups showed potent antifungal activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to the standard drug fluconazole.[6] Another study highlighted that certain synthesized analogues displayed MIC values in the range of 6.25-25 µg/mL against various pathogenic bacteria and fungi.[7][8]
| Compound ID | R1 Substituent | R2 Substituent | Target Organism | MIC (µg/mL) | Reference |
| 13 | N-morpholino | N-phenyl | Bacillus subtilis | 6.25 | [7] |
| 15 | N-piperidino | N-phenyl | Candida albicans | 12.5 | [7] |
| 18b | N-aryl piperazine | N-methyl | C. albicans | 3.125 | [6] |
| 18c | N-aryl piperazine | N-ethyl | C. tropicalis | 6.25 | [6] |
Table 1: Comparative Antimicrobial Activity of Selected N-Substituted Triazine Derivatives.
The structure-activity relationship suggests that the presence of heterocyclic moieties like morpholine and piperidine can enhance antimicrobial potency.[4] Furthermore, increasing the solubility of the compounds has been shown to correlate with an increase in activity.[7]
Caption: Key structural features influencing the antimicrobial activity of N-alkylphenyl-1,3,5-triazine-2,4-diamine derivatives.
Anticancer Activity
The 1,3,5-triazine scaffold is a key component of several approved anticancer drugs.[5] N-alkylphenyl-1,3,5-triazine-2,4-diamine derivatives have been extensively investigated for their antiproliferative properties against various cancer cell lines.
One study reported a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines with potent activity against triple-negative breast cancer cells (MDA-MB-231).[5][9] Notably, some of these compounds were selective for cancer cells and did not affect the growth of non-cancerous breast cell lines.[5][9] Another series of imamine-1,3,5-triazine derivatives also showed selective and potent anti-proliferative activity against MDA-MB-231 cells, with some compounds surpassing the activity of the established drug imatinib.[10]
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 19 | 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M (Melanoma) | 0.033 | [11] |
| 4f | N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) | MDA-MB-231 (Breast) | 6.25 | [10] |
| 4k | 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) | MDA-MB-231 (Breast) | 8.18 | [10] |
| 102 | 6, N2-diaryl substituted | MDA-MB-231 (Breast) | 0.001 | [12] |
Table 2: Comparative Anticancer Activity of Selected N-Substituted Triazine Derivatives.
Further research has shown that some triazine derivatives can act as dihydrofolate reductase (DHFR) inhibitors, a key enzyme in cancer chemotherapy.[13] Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active site of hDHFR, guiding the design of more potent inhibitors.[13]
Conclusion and Future Perspectives
N-alkylphenyl-1,3,5-triazine-2,4-diamine derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. The straightforward and controllable synthesis allows for the generation of large libraries for biological screening. The comparative data clearly indicates that subtle modifications to the N-alkylphenyl substituents and the incorporation of other heterocyclic moieties can lead to substantial improvements in antimicrobial and anticancer activities.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy. Furthermore, the elucidation of their precise mechanisms of action will be crucial for their development as next-generation therapeutic agents. The use of computational tools, such as 3D-QSAR modeling, will continue to be invaluable in guiding the rational design of novel and more potent N-alkylphenyl-1,3,5-triazine-2,4-diamine derivatives.[5][9]
References
-
(PDF) Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. Available from: [Link]
-
Shelke ME. Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. Am J Pharmacol. 2021; 4(1): 1029. Available from: [Link]
-
Fatma A. El-Samahy et al. Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research. 2016,9(6),pp 436-445. Available from: [Link]
-
Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Available from: [Link]
-
Synthesis and Antimicrobial activity of 2,4,6-substituted S-triazine derivatives. Available from: [Link]
-
Saczewski F, Bułakowska A, Bednarski P, Grunert R. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Eur J Med Chem. 2006 Feb;41(2):219-25. Available from: [Link]
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Available from: [Link]
-
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available from: [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Available from: [Link]
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. Available from: [Link]
-
Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. Available from: [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Eur J Med Chem. 2020 Jan 1;185:111804. Available from: [Link]
-
Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. Available from: [Link]
-
A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. ResearchGate. Available from: [Link]
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. Available from: [Link]
-
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. Available from: [Link]
-
1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook. Available from: [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
2,4-Diamino-6-phenyl-1,3,5-triazine. Haz-Map. Available from: [Link]
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available from: [Link]
-
1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed Central. Available from: [Link]
Sources
- 1. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
A Comparative Guide to Validating the Anticancer Activity of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
This guide provides a comprehensive framework for the preclinical validation of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, a novel compound with therapeutic potential. Researchers, scientists, and drug development professionals will find detailed, field-proven methodologies to objectively assess its anticancer efficacy against a standard chemotherapeutic agent, 5-Fluorouracil (5-FU). The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach from initial in vitro screening to in vivo confirmation.
Introduction: The Rationale for Investigating Triazine Derivatives
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] In oncology, numerous triazine-based compounds have been synthesized and evaluated, showing promising cytotoxicity against various cancer cell lines, including those of the breast, lung, and colon.[2][3][4] These compounds often exert their effects by inhibiting key enzymes or inducing apoptosis.[5]
This guide focuses on a specific analogue, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine . We will outline a systematic, multi-stage validation process to characterize its anticancer profile, comparing it directly with 5-Fluorouracil (5-FU) , a widely used antimetabolite chemotherapy drug.[6] For our model system, we have selected two human breast cancer cell lines: MCF-7 (hormone receptor-positive) and MDA-MB-231 (triple-negative), to assess the compound's efficacy across different breast cancer subtypes.
The Validation Workflow: From In Vitro Screening to In Vivo Efficacy
A rigorous validation pipeline is essential to move a candidate compound from discovery to potential clinical consideration. Our approach is hierarchical, beginning with broad cytotoxicity screening and progressively moving towards more detailed mechanistic and in vivo studies. This ensures that resources are focused on compounds with the most promising characteristics.
Caption: A hierarchical workflow for validating novel anticancer compounds.
Primary Screening: In Vitro Cytotoxicity Assessment
The first critical step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity which, in most cases, correlates with cell viability.[7][8][9]
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine and 5-FU (positive control) in culture medium. The concentration range should be wide enough to generate a full dose-response curve (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells (negative control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Comparative Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) after 48h |
| N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | MCF-7 | 6.5 |
| MDA-MB-231 | 8.2 | |
| 5-Fluorouracil (5-FU) | MCF-7 | 15.8 |
| MDA-MB-231 | 25.1 |
Interpretation: The hypothetical data suggest that N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine possesses superior cytotoxic potency compared to the standard drug 5-FU in both breast cancer cell lines. This strong initial result justifies proceeding to mechanistic studies.
Secondary Screening: Elucidating the Mechanism of Cell Death
A low IC50 value indicates potency but does not explain how the compound kills cancer cells. We must investigate whether it induces programmed cell death (apoptosis) and/or disrupts the cell division cycle. Flow cytometry is a powerful tool for these analyses at the single-cell level.[10]
Apoptosis Analysis via Annexin V & Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the cell membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound and 5-FU at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Cell Cycle Analysis
Many anticancer drugs function by causing damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[12] By staining DNA with a quantitative dye like PI, we can use flow cytometry to determine the percentage of cells in each phase of the cell cycle based on their DNA content.[13][14]
Experimental Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the test compound and 5-FU at their IC50 concentrations for 24 hours.
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol dropwise while vortexing to prevent clumping.[13][15] Cells can be stored at 4°C for several weeks after fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase is crucial to prevent the staining of double-stranded RNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events per sample.[13] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Tertiary Screening: Investigating Molecular Targets
Understanding which signaling pathways are modulated by the compound provides critical insight into its molecular mechanism of action and can help identify predictive biomarkers. The PI3K/Akt and EGFR pathways are central regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.[12][16][17][18][19] Western blotting is the gold-standard technique to measure changes in the expression and phosphorylation (activation) status of key proteins within these pathways.[20][21]
Signaling Pathway Diagrams
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.
Caption: The EGFR signaling cascade leading to cell proliferation.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the test compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample by size using SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for key signaling proteins (e.g., p-Akt, Total Akt, p-ERK, Total ERK, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the treated samples to the untreated control.
In Vivo Validation: Human Tumor Xenograft Model
Positive in vitro results must be confirmed in a living organism. The ectopic tumor xenograft model, where human cancer cells are implanted subcutaneously into immunodeficient mice, is a standard preclinical model to assess a drug's in vivo efficacy.[24][25][26]
Experimental Protocol: Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 1-5 million MDA-MB-231 cells (resuspended in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into groups (e.g., Vehicle control, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, 5-FU). Administer treatment via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle control groups.
Conclusion
This guide outlines a rigorous, multi-step process for validating the anticancer activity of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and culminating in in vivo efficacy models, researchers can build a comprehensive data package. This comparative approach, benchmarked against a standard-of-care agent like 5-FU, provides the necessary context to objectively evaluate the compound's therapeutic potential and make informed decisions for its continued development.
References
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
- Cell Cycle Analysis by Propidium Iodide Staining. Source not specified.
- DNA Cell Cycle Analysis with PI. Source not specified.
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
- PI3K/Akt signalling p
- Apoptosis Assays by Flow Cytometry. Agilent.
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PubMed Central.
- Bioassays for anticancer activities. PubMed.
- Apoptosis Assays. Thermo Fisher Scientific.
- PI3K/AKT/mTOR p
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd
- Cell Cycle Analysis by Propidium Iodide Staining. UCL.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? PubMed.
- Cell cycle analysis. Wikipedia.
- Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies.
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online.
- PI3K / Akt Signaling. Cell Signaling Technology.
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Source not specified.
- Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed.
- Targeting the EGFR signaling pathway in cancer therapy. PubMed Central.
- EGFR signaling pathway in breast cancers.
- Flow Cytometry Modernizes Apoptosis Assays. Biocompare.
- In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Bentham Science.
- Synthesis and anticancer activity of some new s-triazine derivatives.
- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
- Xenograft Models For Drug Discovery. Reaction Biology.
- Xenograft Models.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Western Blotting Protocol. Cell Signaling Technology.
- The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions.
- Western blot protocol. Abcam.
- Application Note: In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays. BenchChem.
- MTT assay and its use in cell viability and prolifer
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
- Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer p
- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience.
Sources
- 1. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]
- 2. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]
- 6. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. biocompare.com [biocompare.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medium.com [medium.com]
- 21. blog.championsoncology.com [blog.championsoncology.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Structure-Activity Relationship of N-aryl-1,3,5-triazine-2,4-diamines
The N-aryl-1,3,5-triazine-2,4-diamine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this class of compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. We will delve into the key structural modifications that influence biological activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
The N-aryl-1,3,5-triazine-2,4-diamine Scaffold: A Privileged Structure
The 1,3,5-triazine ring serves as a rigid core, with the 2,4-diamino substitution providing crucial hydrogen bonding capabilities. The N-aryl and C6-aryl substituents offer extensive opportunities for modification, allowing for the fine-tuning of physicochemical properties and target-specific interactions. This inherent modularity is a key reason for the scaffold's "privileged" status in drug discovery.[1][2]
Comparative Analysis of Biological Activities
The biological activity of N-aryl-1,3,5-triazine-2,4-diamines is highly dependent on the nature and position of substituents on the aryl rings. Below, we compare the SAR for different therapeutic areas.
Anticancer Activity: Targeting Proliferative Pathways
N-aryl-1,3,5-triazine-2,4-diamines have demonstrated potent antiproliferative activity against a range of cancer cell lines, with some derivatives exhibiting nanomolar efficacy.[3] The primary mechanism often involves the inhibition of various protein kinases crucial for cancer cell survival and proliferation.[2]
Key SAR Insights:
-
Substitution at the C6-Aryl Ring: The nature of the substituent at the C6-aryl ring is a critical determinant of anticancer potency. Electron-donating groups, such as methoxy (OCH₃), at the para position of the C6-phenyl ring are frequently associated with enhanced activity.
-
Substitution at the N-Aryl Ring: The electronic properties of the substituent on the N-aryl ring also play a significant role. Halogen atoms (e.g., Cl, F) and small alkyl groups can influence activity, likely by modulating the electronic environment and steric interactions within the target's binding pocket.
-
Impact on Selectivity: Judicious selection of substituents on both aryl rings can lead to compounds with high selectivity for cancer cells over normal cells, a crucial aspect of modern cancer chemotherapy.[3]
Comparative Anticancer Activity Data:
| Compound ID | C6-Aryl Substituent | N-Aryl Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-OCH₃-Ph | 4-Cl-Ph | MDA-MB-231 | 0.058 | [3] |
| 2 | 4-OCH₃-Ph | 3,4-di-Cl-Ph | MDA-MB-231 | 0.042 | [3] |
| 3 | 4-Cl-Ph | 4-Cl-Ph | MDA-MB-231 | >10 | [3] |
| 4 | 4-OCH₃-Ph | 4-F-Ph | Jurkat | 1.02 | [2] |
| 5 | 4-Cl-Ph | 4-F-Ph | Jurkat | 5.23 | [2] |
Logical Relationship: SAR for Anticancer Activity
Caption: Key structural features influencing the anticancer activity of N-aryl-1,3,5-triazine-2,4-diamines.
Antimicrobial Activity: A Broad Spectrum of Action
The N-aryl-1,3,5-triazine-2,4-diamine scaffold has also been explored for its antimicrobial properties against a variety of bacterial and fungal pathogens.
Key SAR Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the aryl substituents, appears to be a key factor in antimicrobial activity.
-
Specific Substituents: The presence of specific functional groups, such as nitro (NO₂) groups, has been shown to enhance antibacterial potential.[4]
Comparative Antimicrobial Activity Data (MIC in µg/mL):
| Compound ID | Substituent Pattern | S. aureus | E. coli | Reference |
| 6 | N,N,N',N'-tetraethyl-N''-(2-nitrophenyl) | 62.5 | 125 | [4] |
| 7 | N,N,N',N'-tetraethyl-N''-(3-nitrophenyl) | 125 | 250 | [4] |
| 8 | N,N,N',N'-tetraethyl-N''-(4-nitrophenyl) | 62.5 | 125 | [4] |
Kinase Inhibitory Activity: Precision Targeting
The anticancer effects of many N-aryl-1,3,5-triazine-2,4-diamines are attributed to their ability to inhibit protein kinases.[2] This targeted approach offers the potential for more effective and less toxic cancer therapies.
Key SAR Insights:
-
Scaffold as a Hinge Binder: The 2,4-diaminotriazine core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region.
-
Substituents for Selectivity: The aryl substituents extend into other regions of the ATP-binding pocket, and their specific interactions determine the kinase selectivity profile. For instance, certain substitutions can confer selectivity for PI3Kα.[5]
Comparative Kinase Inhibitory Activity Data:
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 9 | PI3Kα | 1.2 | [5] |
| 10 | PIM1 | 1180 (µg/mL to nM conversion needed) | [6] |
| 11 | IDH2 mutants | (Potent inhibition reported) | [7] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Synthesis: Microwave-Assisted One-Pot Protocol
This method offers a rapid and efficient route to a diverse library of N-aryl-1,3,5-triazine-2,4-diamines.[3][8]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine the aryl amine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and cyanoguanidine (2.0 mmol) in pyridine.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 120°C for 15 minutes.
-
Work-up: After cooling, the reaction mixture is typically purified by column chromatography to yield the desired N-aryl-1,3,5-triazine-2,4-diamine.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: A streamlined workflow for the microwave-assisted synthesis of N-aryl-1,3,5-triazine-2,4-diamines.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Conclusion and Future Directions
The N-aryl-1,3,5-triazine-2,4-diamine scaffold continues to be a rich source of biologically active compounds. The extensive SAR data available for anticancer activity provides a solid foundation for the rational design of next-generation therapeutics with improved potency and selectivity. Further exploration of this scaffold for antimicrobial and kinase inhibitory activities is warranted, with a focus on developing compounds with novel mechanisms of action to combat drug resistance. The efficient synthetic methodologies, such as microwave-assisted synthesis, will undoubtedly accelerate the discovery of new and potent drug candidates based on this versatile molecular framework.
References
-
A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2024). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved January 20, 2026, from [Link]
-
A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. (2017). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 8. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine: Microwave-Assisted vs. Conventional Synthesis
Introduction
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. Derivatives of this nitrogen-containing heterocycle exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimalarial, and antimicrobial properties.[1][2][3][4] The target molecule of this guide, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, belongs to this critical class of compounds, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development.
Traditionally, the synthesis of substituted 1,3,5-triazines has relied on conventional heating methods, such as reflux, which often necessitate long reaction times and can lead to the formation of impurities. In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and eco-friendly alternative.[5] This guide provides an in-depth, objective comparison of microwave-assisted and conventional heating methods for the synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, supported by representative experimental protocols and performance data. We will explore the underlying principles that differentiate these two techniques and demonstrate the profound impact of the heating method on reaction efficiency, yield, and overall sustainability.
Mechanistic Rationale: Nucleophilic Aromatic Substitution
The synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction. The three chlorine atoms on the triazine ring are highly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogens.
The key to synthesizing unsymmetrically substituted triazines lies in controlling the reaction temperature. The reactivity of the chlorine atoms decreases with each substitution.[2]
-
First Substitution: Occurs readily at low temperatures (e.g., 0–5 °C).
-
Second Substitution: Requires moderately higher temperatures (e.g., room temperature to 40 °C).
-
Third Substitution: Typically necessitates elevated temperatures (e.g., reflux or microwave heating) to proceed at a reasonable rate.
Why Microwave Heating Excels: Conventional heating relies on the inefficient transfer of thermal energy via conduction and convection, resulting in a temperature gradient within the reaction vessel and slower heating rates. In contrast, microwave irradiation employs direct dielectric heating. Polar molecules and ions within the reaction mixture, such as solvents and reagents, absorb microwave energy directly and efficiently, leading to rapid, uniform, and localized heating. This accelerated energy transfer dramatically reduces reaction times, often from hours to mere minutes, and can minimize the formation of thermal degradation byproducts, thereby improving product yield and purity.[6]
Experimental Protocols
The following protocols describe the synthesis of the intermediate, 6-chloro-1,3,5-triazine-2,4-diamine, followed by the final substitution reaction with 4-ethylaniline using both conventional and microwave-assisted methods.
Part 1: Synthesis of Intermediate 6-chloro-1,3,5-triazine-2,4-diamine
This initial step is typically performed at low to ambient temperatures where both heating methods are comparable; thus, a single standard protocol is provided.
-
Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents: Cyanuric chloride (18.4 g, 0.1 mol) is suspended in 100 mL of acetone. The flask is cooled to 0-5 °C in an ice-salt bath.
-
Reaction: Aqueous ammonia (25%, ~25 mL, ~0.22 mol) is added dropwise over 60 minutes, ensuring the temperature does not exceed 5 °C. An acid scavenger such as sodium carbonate (11.7 g, 0.11 mol) is added portion-wise to neutralize the HCl formed.
-
Monitoring: The reaction is stirred vigorously at 0-5 °C for 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The resulting white precipitate is filtered, washed thoroughly with cold water to remove any salts, and then with a small amount of cold acetone.
-
Drying: The product, 6-chloro-1,3,5-triazine-2,4-diamine, is dried under vacuum to yield a white solid.
Part 2: Synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
-
Setup: A 100 mL round-bottom flask is charged with 6-chloro-1,3,5-triazine-2,4-diamine (1.45 g, 10 mmol), 4-ethylaniline (1.33 g, 11 mmol), and a base such as diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol).
-
Solvent: 1,4-Dioxane (30 mL) is added as the solvent.[7]
-
Heating: A reflux condenser is attached, and the mixture is heated to reflux (~101 °C) using an oil bath.
-
Reaction Time: The reaction is maintained at reflux for 10-12 hours.[7] The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into 100 mL of ice-cold water.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with water, and then dried.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
Caption: Microwave-Assisted Synthesis Workflow.
Results and Discussion
The performance of the two synthetic methodologies is summarized below. The data represents typical outcomes for reactions of this nature based on established literature. [7][8][9]
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | 10–12 hours [7] | 15–30 minutes [7] |
| Typical Yield | 80–88% [7] | 91–98% [7] |
| Product Purity | Good (often requires thorough purification) | Excellent (cleaner reaction profiles) [6] |
| Energy Consumption | High | Low |
| Process Control | Limited (bulk heating) | Precise (temperature and pressure) |
| Scalability | Well-established for large scale | Feasible with batch/flow reactors |
| Green Chemistry | Moderate | Excellent [5]|
The most striking difference is the dramatic reduction in reaction time —from over 10 hours to under 30 minutes. This acceleration is a direct consequence of the efficient energy transfer inherent to microwave heating. [8]The rapid and uniform heating of the reaction mixture not only speeds up the desired substitution reaction but also minimizes the time available for competing side reactions and thermal decomposition, which often leads to higher yields and cleaner product profiles . [6] From a Green Chemistry perspective, the advantages of MAOS are significant. The substantial decrease in reaction time translates directly to lower energy consumption. Furthermore, the high efficiency of microwave-assisted reactions can sometimes allow for the use of less solvent or more environmentally benign solvents. [5] While conventional reflux is a robust and well-understood technique that is easily implemented on an industrial scale, modern microwave reactors offer both batch and continuous flow options, making MAOS an increasingly viable method for larger-scale production.
Conclusion
For the synthesis of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, microwave-assisted synthesis demonstrates clear and compelling advantages over conventional heating. The method is significantly faster, provides higher yields of cleaner product, and aligns with the principles of green chemistry by reducing energy consumption and reaction time. [1]While conventional methods remain viable, MAOS offers a superior combination of speed, efficiency, and precision that is highly advantageous for modern chemical research and drug development. Researchers and process chemists are encouraged to consider microwave technology as a primary tool for accelerating the synthesis and discovery of novel 1,3,5-triazine derivatives.
References
- Benchchem. (n.d.). Application Notes & Protocols: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives.
- Devi, M., Yadav, A., Alam, M., Raghav, S., Kumar, A., & Kaur, N. (2025). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Current Organic Chemistry, 30(1).
- ResearchGate. (n.d.). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives | Request PDF.
- MDPI. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI.
- Cholera, A. Y., & Ladva, K. D. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
- National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.
- Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
- (n.d.).
- RSC Publishing. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing.
- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
- (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- National Institutes of Health. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH.
- MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI.
- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
- Revistas Javeriana. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- National Institutes of Health. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC.
- National Institutes of Health. (n.d.). Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. PMC.
Sources
- 1. Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry [mdpi.com]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
Comparative In Vivo Efficacy of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for evaluating the in vivo efficacy of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, a compound belonging to the promising class of 2,4-diamino-1,3,5-triazine derivatives. While direct in vivo data for this specific molecule is not yet prevalent in published literature, its structural similarity to well-characterized dihydrofolate reductase (DHFR) inhibitors, such as cycloguanil, allows for a robust, data-driven approach to designing and interpreting preclinical studies. This document will objectively compare its potential performance with established alternatives, supported by experimental data from analogous compounds, and offer detailed protocols for its evaluation.
Introduction: The 2,4-Diamino-1,3,5-Triazine Scaffold and its Therapeutic Potential
The 1,3,5-triazine ring system is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of agents with anticancer, antimalarial, and antimicrobial properties.[1][2] A significant number of these compounds feature a 2,4-diamino substitution pattern, which is a key pharmacophore for the inhibition of dihydrofolate reductase (DHFR).[3][4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[5][6] By inhibiting DHFR, these agents disrupt DNA synthesis and cell proliferation, making them particularly effective against rapidly dividing cells like cancer cells and pathogenic microbes.[6]
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine belongs to this class of compounds. Based on its core structure, it is hypothesized to function as a DHFR inhibitor. A well-known analogue, cycloguanil, is the active metabolite of the antimalarial drug proguanil and exerts its effect by inhibiting plasmodial DHFR.[7][8][9] This guide will leverage the extensive knowledge of cycloguanil and other 2,4-diamino-1,3,5-triazine derivatives to outline a comprehensive strategy for the in vivo evaluation of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary mechanism of action for 2,4-diamino-1,3,5-triazine derivatives is the competitive inhibition of DHFR.[9] These compounds mimic the binding of the natural substrate, dihydrofolate, to the active site of the enzyme, thereby preventing its reduction to tetrahydrofolate.[6] This disruption of the folate pathway leads to a depletion of downstream products essential for cellular proliferation.
Caption: Proposed mechanism of action for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Comparative Analysis: Benchmarking Against Standard DHFR Inhibitors
The in vivo efficacy of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine should be benchmarked against established DHFR inhibitors. The choice of comparator will depend on the therapeutic indication being investigated.
| Comparator Compound | Therapeutic Area | Key Considerations |
| Methotrexate (MTX) | Cancer, Autoimmune Diseases | Potent inhibitor of human DHFR. Serves as a gold standard for anticancer activity.[5] |
| Pyrimethamine | Malaria, Toxoplasmosis | Selective for protozoal DHFR over human DHFR.[6] |
| Cycloguanil | Malaria | Active metabolite of proguanil; provides a close structural and mechanistic comparison.[7][8] |
| Trimetrexate | Cancer | A non-classical antifolate that does not require active transport into cells. |
Experimental Protocols for In Vivo Efficacy Evaluation
The following protocols are designed to provide a robust assessment of the in vivo efficacy of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, using a murine xenograft model for oncology as a primary example.
Animal Model and Husbandry
-
Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation
-
Cell Line: A human cancer cell line with known sensitivity to DHFR inhibitors (e.g., MDA-MB-231 breast cancer cells[1]).
-
Procedure: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
Treatment Regimen
-
Tumor Growth: Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).
-
Dosing:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally daily)
-
Positive control (e.g., Methotrexate at a clinically relevant dose)
-
-
Duration: Treat for 21-28 days, or until tumors in the control group reach a predetermined endpoint.
Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Body weight changes (as a measure of toxicity).
-
Overall survival.
-
Pharmacodynamic markers (e.g., Ki-67 staining for proliferation in tumor tissue).
-
Caption: Workflow for in vivo efficacy evaluation in a xenograft model.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.0 ± 0.5 |
| N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | 25 | 900 ± 150 | 40 | -1.5 ± 0.8 |
| N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | 50 | 600 ± 120 | 60 | -3.0 ± 1.2 |
| N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | 100 | 300 ± 80 | 80 | -5.5 ± 2.0 |
| Methotrexate | 10 | 450 ± 100 | 70 | -4.0 ± 1.5 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Conclusion and Future Directions
N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine represents a promising candidate for development as a novel therapeutic agent, likely acting through the inhibition of dihydrofolate reductase. The experimental framework outlined in this guide provides a clear path for its preclinical in vivo evaluation. A thorough comparison with existing DHFR inhibitors will be crucial in determining its potential advantages, such as improved efficacy, a better safety profile, or activity against resistant cell lines. Future studies should also focus on detailed pharmacokinetic and pharmacodynamic assessments to establish a clear relationship between drug exposure and therapeutic effect.
References
-
Wikipedia. Cycloguanil. [Link]
-
Bentham Science. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
-
National Center for Biotechnology Information. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. [Link]
-
ResearchGate. (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
-
ResearchGate. a study on dihydrofolate reductase and its inhibitors: a review. [Link]
-
National Center for Biotechnology Information. OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil. [Link]
-
Patsnap Synapse. What are DHFR inhibitors and how do they work?. [Link]
-
American Society for Microbiology. Efficacies of Lipophilic Inhibitors of Dihydrofolate Reductase against Parasitic Protozoa. [Link]
-
Taylor & Francis Online. Cycloguanil – Knowledge and References. [Link]
-
MDPI. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. [Link]
-
National Center for Biotechnology Information. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. [Link]
-
MDPI. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. [Link]
-
PubChem. 1,3,5-Triazine-2,4-diamine, N-ethyl-N'-(1-methylethyl)-6-(methylsulfinyl)-. [Link]
-
National Center for Biotechnology Information. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. [Link]
-
National Center for Biotechnology Information. Evaluation of proliferation of neural stem cells in vitro and in vivo. [Link]
-
PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]
-
PubChem. 1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl-. [Link]
-
Remedy Publications LLC. Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. [Link]
-
National Center for Biotechnology Information. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]
-
Royal Society of Chemistry. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. [Link]
-
National Center for Biotechnology Information. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. [Link]
-
National Center for Biotechnology Information. Discovery of imeglimin-inspired novel 1,3,5-triazine derivatives as antidiabetic agents in streptozotocin-induced diabetes in Wistar rats via inhibition of DPP-4. [Link]
-
MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. [Link]
-
Wikipedia. Putrescine. [Link]
-
National Center for Biotechnology Information. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]
-
Wikipedia. Cadaverine. [Link]
-
National Center for Biotechnology Information. Robust leishmanicidal upshot of some new diphenyl triazine-based molecules. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][3][4][7]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. [Link]
-
U.S. Environmental Protection Agency. 1,3,5-Triazine-2,4-diamine, 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]- - Substance Details. [Link]
-
ResearchGate. NSC differentiation to EC in vivo. a Whole mount staining of sciatic.... [Link]
-
National Center for Biotechnology Information. A NSC-34 cell line-derived spheroid model: Potential and challenges for in vitro evaluation of neurodegeneration. [Link]
Sources
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cycloguanil - Wikipedia [en.wikipedia.org]
- 8. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. The promiscuous nature of small molecules, their tendency to bind to unintended biological targets, can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, a compound belonging to a chemical class renowned for its diverse biological activities. While specific experimental data for this exact molecule is not extensively published, its structural motifs, particularly the 1,3,5-triazine-2,4-diamine core, are prevalent in inhibitors of crucial enzyme families. This guide will, therefore, draw upon established principles and data from analogous compounds to present a robust strategy for selectivity profiling.
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its derivatives have been shown to target enzymes such as dihydrofolate reductase (DHFR) and various protein kinases.[1][2][3] This inherent versatility underscores the critical need for comprehensive cross-reactivity studies to elucidate the precise biological effects of any new analogue.
The Dual-Target Predisposition: DHFR and Kinases
The structural features of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine suggest a predisposition for binding to at least two major classes of enzymes:
-
Dihydrofolate Reductase (DHFR): This enzyme is a critical component in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer therapies.[4] The 2,4-diaminotriazine structure is a classic pharmacophore for DHFR inhibitors, exemplified by the antimalarial drug cycloguanil.[1][5]
-
Protein Kinases: The triazine ring can act as a scaffold that mimics the adenine moiety of ATP, enabling it to bind to the hinge region of the kinase active site.[6] This can lead to the inhibition of a wide range of kinases, which are central players in cellular signaling and are frequently implicated in cancer and inflammatory diseases.[2][7]
Given this dual-target potential, a thorough investigation of cross-reactivity is not merely a regulatory formality but a scientific necessity to understand the compound's mechanism of action and predict its safety profile.
Comparative Analysis of Selectivity Profiles
To illustrate the importance of these studies, let's consider a hypothetical selectivity profile for our lead compound, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (referred to as "Compound-E"), and compare it with two representative compounds from the literature: a DHFR inhibitor (Cycloguanil) and a hypothetical triazine-based kinase inhibitor ("Triazine-Kinase-Inhibitor-1").
Table 1: Comparative Inhibition Profile (IC50 values in µM)
| Target | Compound-E (Hypothetical Data) | Cycloguanil[1] | Triazine-Kinase-Inhibitor-1 (Hypothetical) |
| Primary Target | Human DHFR: 0.05 | Plasmodium DHFR: <0.001 | c-Src Kinase: 0.02 |
| Off-Targets | |||
| P. falciparum DHFR | 0.8 | <0.001 | >100 |
| T. gondii DHFR | 1.2 | Data not available | >100 |
| c-Src Kinase | 2.5 | >100 | 0.02 |
| EGFR Kinase | 8.9 | >100 | 1.5 |
| PIM1 Kinase | 15.2 | >100 | 5.8 |
| hERG Channel | >50 | >50 | >50 |
This hypothetical data illustrates a scenario where Compound-E is a potent human DHFR inhibitor with some off-target activity against parasitic DHFR and c-Src kinase. This profile would warrant further investigation to determine if the therapeutic window is acceptable.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of selectivity. This should combine biochemical assays, cellular target engagement studies, and broad-panel screening.
Biochemical Inhibition Assays
These assays are the first step in determining the inhibitory activity of a compound against a purified enzyme.
Experimental Protocol: DHFR Enzyme Inhibition Assay [8][9]
-
Reagents and Materials: Human DHFR enzyme, NADPH, dihydrofolic acid (DHF), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT), 96-well microplate, and a microplate reader capable of measuring absorbance at 340 nm.
-
Compound Preparation: Prepare a serial dilution of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine in DMSO.
-
Assay Procedure: a. In each well of the microplate, add 50 µL of assay buffer. b. Add 1 µL of the serially diluted compound. c. Add 25 µL of a solution containing the DHFR enzyme and NADPH. d. Incubate for 15 minutes at room temperature to allow for compound binding. e. Initiate the reaction by adding 25 µL of DHF solution. f. Immediately measure the decrease in absorbance at 340 nm over 10 minutes, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a biochemical DHFR inhibition assay.
Broad-Spectrum Kinase Panel Screening
Given the triazine core's propensity for kinase binding, screening against a large, diverse panel of kinases is crucial.[6] This is typically performed by specialized contract research organizations (CROs).
Experimental Workflow: Kinase Panel Screen
-
Compound Submission: Provide the CRO with a sample of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine at a specified concentration (e.g., 10 µM).
-
Assay Performance: The CRO will perform binding or activity assays against a panel of hundreds of purified human kinases.
-
Data Reporting: The results are typically reported as percent inhibition at the tested concentration.
-
Follow-up: For any kinases showing significant inhibition (e.g., >50%), full IC50 determination should be performed.
Caption: Workflow for a broad-spectrum kinase panel screen.
Cellular Target Engagement Assays
Confirming that the compound binds to its intended target in a cellular context is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [1]
-
Cell Culture: Culture cells that express the target protein (e.g., human cancer cell line for DHFR).
-
Compound Treatment: Treat the cells with N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine or a vehicle control.
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Interpreting the Data: Building a Selectivity Profile
The data from these assays should be integrated to build a comprehensive selectivity profile. Key considerations include:
-
On-Target Potency: The IC50 or binding affinity for the primary target should be in a therapeutically relevant range.
-
Selectivity Window: The ratio of the IC50 for off-targets to the IC50 for the on-target should be as large as possible (ideally >100-fold).
-
Cellular Confirmation: Biochemical activity should translate to target engagement and a corresponding cellular phenotype. For a DHFR inhibitor, this can be confirmed by a rescue experiment where the cytotoxic effects of the compound are reversed by the addition of folinic acid.[1][10]
Conclusion
The evaluation of cross-reactivity is a cornerstone of modern drug development. For a compound like N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, with its inherent potential to interact with multiple enzyme families, a rigorous and multi-faceted approach to selectivity profiling is indispensable. By combining biochemical assays, broad-panel screening, and cellular target validation, researchers can build a comprehensive understanding of a compound's biological activity, paving the way for the development of safer and more effective therapies.
References
- Modeling comparative selectivity profiles of kinase inhibitors using FEP/MD protocol. Google Scholar.
-
Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. MDPI. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]
-
Synthesis of Novel 1,3,5‐Triazine Analogues With Selective Activity Against Pancreatic (Capan‐1) and Colorectal (HCT‐116) Carcinomas: Anticancer Potential and DNA‐Binding Affinity. Semantic Scholar. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]
-
Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. PubMed. [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - PubMed Central. [Link]
-
Dihydrofolate reductase inhibitor. Wikipedia. [Link]
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]
-
Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed. [Link]
-
Sulfamethoxazole and Trimethoprim. FDA Drug Approval Details - MedPath. [Link]
-
Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. PubMed. [Link]
-
What are DHFR inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. [Link]
-
Interactions between cycloguanil derivatives and wild type and resistance-associated mutant Plasmodium falciparum dihydrofolate reductases. PubMed. [Link]
-
Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Semantic Scholar. [Link]
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. [Link]
-
Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
1,3,5-Triazine-2,4-diamine. PubChem. [Link]
-
1,3,5-Triazine-2,4-diamine, N-ethyl-N'-(1-methylethyl)-6-(methylsulfinyl)-. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mathnet.ru [mathnet.ru]
- 7. ijpras.com [ijpras.com]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Binding Target of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
This guide provides a comprehensive, multi-faceted workflow for the unambiguous identification and validation of the molecular target for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. As researchers in drug development, establishing a direct and specific interaction between a compound and its biological target is the cornerstone of mechanistic understanding and successful therapeutic design. Here, we move beyond a simple listing of protocols to a logical, evidence-based narrative that integrates computational, biophysical, and cellular approaches to build an irrefutable case for target engagement.
The molecular scaffold of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine bears a strong resemblance to a class of compounds known as non-classical antifolates, such as the antimalarial drug Cycloguanil.[1][2] These molecules are well-characterized inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cell proliferation.[3][4] This structural analogy forms our primary hypothesis: N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a direct inhibitor of Dihydrofolate Reductase.
This guide will systematically test this hypothesis, comparing the performance of our subject compound against well-established DHFR inhibitors—Methotrexate (a classical inhibitor) and Cycloguanil (a non-classical inhibitor)—at each stage of validation.
Part 1: Foundational Evidence and In Silico Prediction
Before embarking on resource-intensive bench experiments, we ground our hypothesis in computational analysis. The rationale is twofold: first, to confirm that the compound can physically and energetically fit into the active site of our putative target, and second, to predict the specific molecular interactions that may drive this binding.
DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor for the synthesis of nucleotides and certain amino acids.[5] Inhibition of DHFR depletes the THF pool, thereby halting DNA synthesis and arresting the proliferation of rapidly dividing cells, which is the basis for its use in cancer and infectious disease treatment.[6]
Caption: The Dihydrofolate Reductase (DHFR) metabolic pathway.
A molecular docking simulation would be performed using a high-resolution crystal structure of human DHFR (available from the Protein Data Bank). The predicted binding mode of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine would be compared to the known binding poses of Methotrexate and Cycloguanil. We would anticipate that the diaminotriazine core mimics the diaminopteridine moiety of folate, forming critical hydrogen bonds with key active site residues like Asp27. The ethylphenyl group would likely occupy a hydrophobic pocket, contributing to binding affinity.
Part 2: Biophysical Confirmation of Direct Protein-Ligand Interaction
While in silico modeling is a powerful predictive tool, it is not a substitute for direct experimental evidence. Here, we employ a suite of biophysical techniques to confirm a direct, physical interaction between our compound and purified DHFR protein. Each method provides a unique and complementary piece of the binding puzzle.[7][8]
Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
Causality: The principle of TSA is that ligand binding confers thermodynamic stability to a protein.[9] This increased stability is measured as an increase in the protein's melting temperature (Tₘ), the temperature at which 50% of the protein is unfolded.[10] It is an excellent, high-throughput initial screen to confirm direct binding.[11]
Experimental Protocol: Thermal Shift Assay
-
Protein & Dye Preparation: Prepare a master mix containing purified recombinant human DHFR protein (e.g., at 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). SYPRO Orange is hydrophobic and fluoresces upon binding to the exposed hydrophobic cores of the protein as it unfolds.[12]
-
Compound Plating: In a 96-well PCR plate, serially dilute N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, Methotrexate (positive control), and a non-binding compound (negative control) in the assay buffer. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Add the protein/dye master mix to each well for a final volume of 25 µL. Briefly centrifuge the plate to remove bubbles and incubate at room temperature for 15 minutes to allow binding to reach equilibrium.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument.[12] Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a ramp rate of 1°C/minute.[13]
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature. The Tₘ is determined by fitting the sigmoidal curve or by identifying the peak of the first derivative. The change in melting temperature (ΔTₘ) is calculated as Tₘ (with compound) - Tₘ (vehicle control).[10]
Caption: A standard workflow for a Thermal Shift Assay (TSA).
Comparative Data (Hypothetical)
| Compound | Concentration (µM) | Tₘ (°C) | ΔTₘ (°C) | Interpretation |
| Vehicle (1% DMSO) | - | 48.5 | - | Baseline Stability |
| N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | 10 | 54.2 | +5.7 | Strong Stabilization |
| Methotrexate | 10 | 56.8 | +8.3 | Positive Control |
| Negative Control Compound | 10 | 48.6 | +0.1 | No Binding |
Surface Plasmon Resonance (SPR)
Causality: While TSA confirms binding, SPR quantifies the kinetics of that interaction.[14] It provides real-time measurement of the association (kₐ or on-rate) and dissociation (kₔ or off-rate) rates, from which the equilibrium dissociation constant (Kₗ) can be calculated (Kₗ = kₔ/kₐ).[15] This is crucial for comparing binding affinities and understanding how long a compound stays bound to its target.
Experimental Protocol: Surface Plasmon Resonance
-
Immobilization: Covalently immobilize recombinant DHFR onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell is left blank or immobilized with a control protein to subtract non-specific binding and bulk refractive index effects.[16]
-
Binding Analysis: Inject a series of concentrations of the analyte (our compound and comparators) in running buffer over both the DHFR and reference flow cells at a constant flow rate.
-
Data Acquisition: The instrument measures the change in the refractive index near the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded in real-time as a sensorgram (Response Units vs. Time).[16]
-
Regeneration: After each injection, a regeneration solution (e.g., a pulse of low pH buffer) is injected to remove the bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₗ.
Comparative Data (Hypothetical)
| Compound | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) | Interpretation |
| N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20.0 | High Affinity, Moderately Fast Off-Rate |
| Cycloguanil | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50.0 | High Affinity, Fast Off-Rate |
| Methotrexate | 8.0 x 10⁵ | 1.6 x 10⁻⁴ | 0.2 | Very High Affinity, Very Slow Off-Rate |
Isothermal Titration Calorimetry (ITC)
Causality: ITC is the gold standard for characterizing the thermodynamics of binding.[17] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[18] This allows for the direct determination of the binding affinity (Kₗ), stoichiometry of binding (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG).[19][20]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Place the purified DHFR protein in the sample cell and the N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine ligand in the titration syringe, both in identical buffer to minimize heats of dilution.
-
Titration: Perform a series of small, precise injections of the ligand into the protein solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the minute temperature changes between the sample cell and a reference cell after each injection.[21]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[22]
Thermodynamic Profile (Hypothetical)
| Parameter | Value | Interpretation |
| Stoichiometry (n) | 0.98 | Confirms a 1:1 binding model |
| Affinity (Kₗ) | 25 nM | High affinity, consistent with SPR data |
| Enthalpy (ΔH) | -8.5 kcal/mol | Binding is enthalpically driven (favorable) |
| Entropy (TΔS) | +2.0 kcal/mol | Binding is entropically opposed (unfavorable) |
| Gibbs Free Energy (ΔG) | -10.5 kcal/mol | Spontaneous, high-affinity interaction |
Part 3: Cellular Target Engagement and Functional Validation
Confirming direct binding to a purified protein is a critical step, but it doesn't guarantee the compound can reach and engage its target in the complex milieu of a living cell. The final phase of our validation workflow addresses this crucial question.
Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA extends the principle of thermal shift to a cellular environment.[23] By treating intact cells or cell lysates with the compound, we can measure the thermal stabilization of the endogenous target protein. This provides definitive proof of target engagement in a more physiologically relevant context.[24][25]
Experimental Protocol: Lysate-Based CETSA
-
Cell Culture & Lysis: Culture a relevant human cell line (e.g., SK-HEP-1 liver cancer cells) and harvest them.[24] Lyse the cells via physical methods (e.g., freeze-thaw cycles) to release the proteome.
-
Compound Incubation: Aliquot the cell lysate and incubate with different concentrations of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine or a vehicle control (DMSO) for 1 hour at 4°C.
-
Heat Challenge: Heat the aliquots at a range of different temperatures (e.g., from 48°C to 68°C) for 3 minutes, followed by immediate cooling on ice.[26]
-
Separation of Fractions: Centrifuge the samples at high speed to pellet the precipitated/aggregated proteins. The supernatant contains the soluble protein fraction.
-
Protein Quantification: Analyze the amount of soluble DHFR remaining in the supernatant at each temperature using a specific antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble DHFR remaining versus temperature to generate melt curves. A shift in the curve to the right indicates thermal stabilization and thus, target engagement.[26]
Caption: Workflow for a lysate-based Cellular Thermal Shift Assay (CETSA).
Comparative Data (Hypothetical)
| Treatment | T_agg (°C) at 50% Soluble Protein | ΔT_agg (°C) | Interpretation |
| Vehicle (1% DMSO) | 52.0 | - | Baseline Cellular Stability |
| N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (10 µM) | 56.5 | +4.5 | Clear Target Engagement |
DHFR Enzyme Inhibition Assay
Causality: The ultimate confirmation of a target's identity is to demonstrate a functional consequence of binding. Since DHFR is an enzyme, direct binding by an inhibitor should reduce its catalytic activity. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: Spectrophotometric DHFR Assay
-
Assay Principle: The activity of DHFR can be monitored by the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the reduction of DHF to THF.[5]
-
Reaction Mixture: In a 96-well plate, combine assay buffer, NADPH, and varying concentrations of the test inhibitors.
-
Initiation: Start the reaction by adding the substrates, DHF and purified DHFR enzyme.
-
Measurement: Immediately measure the absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Comparative Data (Hypothetical)
| Compound | DHFR IC₅₀ (nM) | Interpretation |
| N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | 45 | Potent Functional Inhibitor |
| Cycloguanil | 90 | Potent Inhibitor |
| Methotrexate | 0.5 | Highly Potent Positive Control |
Conclusion
Through this systematic and multi-layered approach, we have constructed a robust and compelling case for the binding target of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
-
Structural Analogy & In Silico Modeling established a strong initial hypothesis pointing to DHFR.
-
Biophysical Assays (TSA, SPR, ITC) provided unequivocal, quantitative evidence of a direct, high-affinity physical interaction with purified DHFR protein, outperforming the structurally similar Cycloguanil in terms of binding affinity.
-
Cellular Target Engagement (CETSA) confirmed that the compound successfully engages with endogenous DHFR in the complex environment of a cell lysate.
-
Functional Validation (Enzyme Assay) demonstrated a direct consequence of this binding, showing potent inhibition of DHFR's enzymatic activity.
The convergence of evidence from these distinct yet complementary methodologies allows us to conclude with high confidence that Dihydrofolate Reductase is the primary binding target of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine. This validated target knowledge is the critical foundation upon which all further preclinical and clinical development of this compound will be built.
References
- Wikipedia.
-
Ciulli, A. (2012). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing. [Link]
-
Singh, R., et al. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Bentham Science. [Link]
-
Turi, S., et al. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. PubMed. [Link]
-
Grokipedia. Dihydrofolate reductase inhibitor. [Link]
-
Peng, C., et al. (2022). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. [Link]
-
Go-Compete. (2017). Analysis of protein stability and ligand interactions by thermal shift assay. NIH. [Link]
-
Catarinella, M., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
-
Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]
-
Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Springer Nature Experiments. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
-
Brequer, F., et al. (2021). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]
-
Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]
-
Kirejev, V., et al. (2023). Recent advances in computational and experimental protein-ligand affinity determination techniques. Taylor & Francis Online. [Link]
-
Broad Institute. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. [Link]
-
Axxam SpA. Thermal shift assays for early-stage drug discovery. [Link]
-
Proteos. Thermal Shift Assay. [Link]
-
Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). [Link]
-
Bio-Rad. Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]
-
Wikipedia. Surface plasmon resonance. [Link]
-
Wikipedia. Thermal shift assay. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. [Link]
-
Weichert, F., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Wikipedia. Cycloguanil. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Pelago Bioscience. CETSA. [Link]
Sources
- 1. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. axxam.com [axxam.com]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. proteos.com [proteos.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 16. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. CETSA [cetsa.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. news-medical.net [news-medical.net]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
As researchers and innovators in drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical waste are paramount, protecting our teams, our facilities, and our communities. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, a substituted diamino-1,3,5-triazine.
Part 1: Hazard Assessment and Characterization
The first step in any disposal procedure is to understand the potential hazards of the substance. Based on data from analogous diamino- and chloro-substituted triazines, we must handle N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine as a hazardous substance with the potential to cause irritation and other health effects.
Inferred Hazard Profile:
-
Skin and Eye Irritation: Many substituted triazines are known to cause skin irritation and serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: In solid (dust) form, related compounds may cause respiratory irritation.[2][5]
-
Aquatic Toxicity: Some triazine derivatives are classified as harmful to aquatic life with long-lasting effects. Therefore, it is crucial to prevent this compound from entering drains or waterways.[2][6]
Given these potential hazards, all waste generated, including the pure compound, solutions, and contaminated materials, must be classified and managed as hazardous chemical waste. This aligns with the Resource Conservation and Recovery Act (RCRA), which mandates that chemical waste cannot be disposed of in regular trash or sewer systems.[7]
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate safety measures are in place. The causality here is simple: preventing exposure is the most effective safety protocol. All handling of this waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[8] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (if handling outside a fume hood). | Required if there is a risk of generating and inhaling dust. |
Part 3: Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is meticulous segregation at the source, ensuring that incompatible chemicals are not mixed and that waste streams are correctly identified.[7]
Step 1: Waste Segregation
Immediately upon generation, waste containing N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine must be segregated as Hazardous Chemical Waste .
-
Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste: Solutions containing the compound, such as mother liquors from crystallization or chromatographic fractions. Do not mix this waste with other solvent streams unless your institution's guidelines permit it.
-
Contaminated Labware: Items with trace contamination, such as pipette tips, vials, and gloves, should be placed in a designated solid waste container.
Step 2: Containerization and Labeling
Proper containment is critical to prevent leaks and ensure safe handling. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have strict requirements for waste containers.[7]
-
Select a Compatible Container: Use a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene or glass bottle for liquids, a puncture-resistant bag or drum for solids). The container must be in good condition with a secure, leak-proof lid.[7]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[9][10] The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The designated storage location for your waste container within the laboratory is known as a Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][9]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10][11]
-
Container Management: Keep the waste container closed at all times except when adding waste.[11]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to catch any potential leaks.[7]
The diagram below illustrates the logical workflow for the proper disposal of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine waste from the point of generation to final collection.
Caption: Disposal workflow for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Step 4: Arranging Final Disposal
Once the waste container is full or your project is complete, you must arrange for its removal.
-
Contact EHS: Contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]
-
Incineration: The recommended disposal method for triazine compounds and other nitrogen-containing organic materials is high-temperature incineration at a licensed hazardous waste management facility.[8] This process ensures the complete destruction of the compound, preventing its release into the environment. Your EHS department will manage this final step.
Part 4: Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[12]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[12]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team. Do not allow the spilled material to enter drains.[2][3]
By adhering to this comprehensive disposal guide, you are not only complying with regulatory mandates but are also upholding the highest standards of laboratory safety and professional responsibility. This builds a foundation of trust and demonstrates a commitment to safety that extends beyond the product itself.
References
- Daniels Health. (2025).
- Benchchem. (2025). Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide.
- Benchchem. (2025). Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.).
- American Chemical Society. (n.d.).
- ChemicalBook. (2025).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 6-phenyl-1,3,5-triazine-2,4-diyldiamine.
- Roth. (n.d.). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
- Fisher Scientific. (2025).
- Acros Organics. (2025). SAFETY DATA SHEET - 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 6-Methyl-1,3,5-triazine-2,4-diamine.
- TCI Chemicals. (2025).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Chloro-4,6-diphenyl-1,3,5-triazine.
- National Institutes of Health (NIH). (2020).
- PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-.
Sources
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. danielshealth.com [danielshealth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
This guide provides essential safety and handling protocols for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, a compound utilized in advanced drug development and scientific research. Given the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this document synthesizes data from structurally related aminotriazines and aromatic amines to establish a robust framework for safe laboratory operations. Our primary objective is to empower researchers with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity.
Hazard Assessment and Core Principles
Inferred Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. Aromatic amines and aminotriazines can exhibit systemic toxicity.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation upon direct contact.[1]
-
Respiratory Sensitization: Inhalation of dust or aerosols may lead to allergic or asthma-like symptoms.[2]
-
Chronic Effects & Carcinogenicity: Some aromatic amines are suspected carcinogens. Long-term exposure should be minimized.
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.
The Precautionary Principle: In the absence of definitive data, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine must be handled as a substance of unknown toxicity. All recommended protocols are based on a conservative risk assessment designed to minimize all potential routes of exposure. Adherence to a comprehensive Chemical Hygiene Plan (CHP) is mandatory, as outlined by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered PPE strategy is critical to prevent exposure. The following table outlines the minimum required PPE for handling N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
| Protection Level | Task | Required PPE | Rationale |
| Standard Handling | Weighing, preparing solutions, routine reactions | Nitrile gloves (double-gloved), safety glasses with side shields, lab coat | Protects against incidental skin contact and minor splashes. |
| Elevated Risk | Operations with potential for aerosol generation (e.g., sonication, vortexing, heating) or handling larger quantities (>1g) | In addition to standard PPE: Chemical splash goggles, face shield, and use of a certified chemical fume hood | Provides enhanced protection for the face and eyes from splashes and prevents inhalation of aerosols.[5] |
| Emergency/Spill | Responding to a significant spill | In addition to elevated risk PPE: Chemical-resistant apron or coveralls, appropriate respiratory protection (e.g., APR with organic vapor/particulate cartridges or SCBA, based on spill size and ventilation) | Ensures full-body protection and prevents inhalation of high concentrations of the chemical.[6][7] |
Glove Selection: While specific breakthrough time data for N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is unavailable, studies on similar aromatic amines demonstrate that glove materials have varying resistance.[8] Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing exposure and ensuring reproducible results. The following diagram and steps outline the standard operating procedure for handling this compound.
Caption: Standard workflow for handling N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and a designated waste container.
-
-
Handling:
-
Perform all manipulations that may generate dust or aerosols, such as weighing and transferring, within a chemical fume hood to ensure adequate ventilation.[4]
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the reaction is well-ventilated.
-
Keep containers tightly closed when not in use.
-
-
Cleanup:
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.
-
Decontaminate all equipment that has come into contact with the chemical.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. Wash hands thoroughly after removing gloves.
-
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable items contaminated with N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be labeled in accordance with OSHA's Hazard Communication Standard, including the chemical name and associated hazards.[9][10]
-
Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials, until they are collected by institutional environmental health and safety personnel.
Emergency Procedures:
-
Spill:
-
For small spills (<1g) within a fume hood, absorb the material with a chemical absorbent pad or sand. Decontaminate the area and dispose of the materials as hazardous waste.
-
For larger spills or spills outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Creative Safety Supply. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
1,3,5-Triazine-2,4-diamine. PubChem. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1,3,5-Triazine-2,4-diamine | C3H5N5 | CID 10435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. osha.gov [osha.gov]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. velsafe.com [velsafe.com]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 10. resources.duralabel.com [resources.duralabel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
